Anantin
Beschreibung
N(1)Gly-Phe-D-aIle-Gly-D-Trp-Gly-D-Asn-Asp(1)-aIle-Phe-Gly-His-Tyr-Ser-Gly-D-Asp-D-Phe-OH has been reported in Streptomyces coerulescens with data available.
atrial natriuretic factor antagonist; from Streptomyces coerulescens; consists of 17 natural amino acids which form a ring system; MF C90-H111-N21-O24; binds to receptor of atrial natriuretic factor; structure given in first source
Eigenschaften
Molekularformel |
C90H111N21O24 |
|---|---|
Molekulargewicht |
1871.0 g/mol |
IUPAC-Name |
(3R)-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(5S,8R,14R,20R,23S)-20-(2-amino-2-oxoethyl)-5-benzyl-8-[(2S)-butan-2-yl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,21,25-octaoxo-1,4,7,10,13,16,19,22-octazacyclopentacosane-23-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-[[(1R)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C90H111N21O24/c1-5-48(3)77-88(132)98-45-75(120)101-62(34-54-39-93-58-25-17-16-24-57(54)58)80(124)96-43-73(118)103-64(36-69(91)114)84(128)106-65(37-70(115)94-41-71(116)100-60(86(130)110-77)31-51-20-12-8-13-21-51)87(131)111-78(49(4)6-2)89(133)107-59(30-50-18-10-7-11-19-50)79(123)95-42-72(117)102-63(35-55-40-92-47-99-55)83(127)105-61(32-53-26-28-56(113)29-27-53)82(126)109-68(46-112)81(125)97-44-74(119)104-66(38-76(121)122)85(129)108-67(90(134)135)33-52-22-14-9-15-23-52/h7-29,39-40,47-49,59-68,77-78,93,112-113H,5-6,30-38,41-46H2,1-4H3,(H2,91,114)(H,92,99)(H,94,115)(H,95,123)(H,96,124)(H,97,125)(H,98,132)(H,100,116)(H,101,120)(H,102,117)(H,103,118)(H,104,119)(H,105,127)(H,106,128)(H,107,133)(H,108,129)(H,109,126)(H,110,130)(H,111,131)(H,121,122)(H,134,135)/t48-,49+,59-,60-,61-,62+,63-,64+,65-,66+,67+,68-,77+,78-/m0/s1 |
InChI-Schlüssel |
PXMKNCAIFBQHPS-XPZIXDMWSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Anantin: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anantin is a naturally occurring cyclic peptide that acts as a competitive antagonist of the Atrial Natriuretic Factor (ANF) receptor, specifically the natriuretic peptide receptor A (NPR-A). By binding to this receptor, this compound effectively blocks the downstream signaling cascade initiated by ANF, most notably the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). This whitepaper provides a detailed overview of the mechanism of action of this compound, summarizing the available quantitative data, outlining the principles of key experimental procedures, and visualizing the relevant biological pathways.
Introduction
This compound, a 17-amino acid cyclic polypeptide isolated from Streptomyces coerulescens, has been identified as a potent and specific antagonist of Atrial Natriuretic Factor (ANF)[1][2]. ANF, a hormone primarily secreted by the heart, plays a crucial role in regulating blood pressure, blood volume, and electrolyte homeostasis. It exerts its effects by binding to the natriuretic peptide receptor A (NPR-A), a transmembrane guanylate cyclase. The binding of ANF to NPR-A activates the intracellular guanylate cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP)[3][4]. cGMP, in turn, acts as a second messenger, mediating the various physiological effects of ANF. This compound's ability to competitively inhibit this interaction makes it a valuable tool for studying the physiological roles of the ANF-NPR-A signaling pathway and a potential lead compound for the development of therapeutics targeting this system.
Core Mechanism of Action: Competitive Antagonism of the NPR-A Receptor
The primary mechanism of action of this compound is its competitive antagonism of the NPR-A receptor. This compound binds to the same receptor as ANF, thereby preventing the natural ligand from binding and activating the receptor. This competitive inhibition directly blocks the ANF-induced downstream signaling cascade.
Signaling Pathway
The binding of ANF to the extracellular domain of NPR-A induces a conformational change that activates the intracellular guanylate cyclase domain. This leads to the synthesis of cGMP from GTP. This compound, by competitively binding to the NPR-A receptor, prevents this activation and consequently inhibits the production of cGMP.
Quantitative Data
The antagonistic activity of this compound has been quantified through radioligand binding assays. The available data is summarized in the table below.
| Parameter | Value | Species/Tissue | Reference |
| Binding Affinity (Kd) | 0.61 µM | Bovine Adrenal Cortex | [1] |
| Binding Affinity (Kd) | 0.6 µM | Bovine Adrenal Cortex | [2] |
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted on this compound are not fully described in the available literature. However, based on standard methodologies in the field, the following sections outline the general principles of the key assays used to characterize this compound's mechanism of action.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of this compound for the NPR-A receptor.
Principle: A radiolabeled form of ANF (e.g., ¹²⁵I-ANF) is incubated with a source of NPR-A receptors (e.g., membrane preparations from bovine adrenal cortex) in the presence of varying concentrations of unlabeled this compound. The amount of radiolabeled ANF that binds to the receptors is then measured. As the concentration of this compound increases, it competes with the radiolabeled ANF for binding to the receptor, leading to a decrease in the measured radioactivity.
General Workflow:
ANF-Induced cGMP Accumulation Assay
This assay is used to measure the inhibitory effect of this compound on the functional response to ANF stimulation.
Principle: Cells that express the NPR-A receptor (e.g., bovine aorta smooth muscle cells) are treated with a fixed concentration of ANF in the presence of varying concentrations of this compound. After a specific incubation period, the cells are lysed, and the intracellular concentration of cGMP is measured, typically using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA). This compound's ability to inhibit the ANF-induced increase in cGMP levels is then quantified.
General Workflow:
In Vivo Efficacy and Cell Permeability
Currently, there is a lack of publicly available data on the in vivo efficacy and cell permeability of this compound. As a cyclic peptide, its cell permeability may be limited, which is a common challenge for this class of molecules[5][6][7][8][9]. Further research is required to evaluate its pharmacokinetic and pharmacodynamic properties in whole-animal models to determine its potential as a therapeutic agent.
Conclusion
This compound is a well-characterized competitive antagonist of the NPR-A receptor. Its mechanism of action, centered on the inhibition of ANF-induced cGMP production, is supported by quantitative binding data. While detailed experimental protocols and in vivo data are not extensively available, the foundational knowledge of its molecular interactions provides a strong basis for its use as a research tool and for further investigation into its therapeutic potential. Future studies should focus on determining its IC50 for cGMP inhibition, elucidating its in vivo efficacy, and exploring strategies to enhance its cell permeability and overall drug-like properties.
References
- 1. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of atrial natriuretic peptide-induced cyclic GMP accumulation in the bovine endothelial cells with anti-atrial natriuretic peptide receptor antiserum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atrial natriuretic peptide induces natriuretic peptide receptor-cGMP-dependent protein kinase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool [mdpi.com]
- 8. Cell-Permeable Cyclic Peptides [manu56.magtech.com.cn]
- 9. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
Anatibant: A Technical Guide to a Potent and Selective Bradykinin B2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin (B550075), a nine-amino-acid peptide, is a potent inflammatory mediator involved in a variety of physiological and pathological processes, including vasodilation, pain, and inflammation.[1] It exerts its effects primarily through the activation of two G protein-coupled receptors, the B1 and B2 receptors.[1] The bradykinin B2 receptor is constitutively expressed in a wide range of tissues and is responsible for the majority of the acute effects of bradykinin.[1] Consequently, antagonists of the B2 receptor have been a significant focus of drug discovery efforts for the treatment of inflammatory conditions, pain, and certain types of edema.
This technical guide provides an in-depth overview of Anatibant (B1667384) (also known as LF 16-0687 ), a potent and selective, non-peptide antagonist of the bradykinin B2 receptor.[2][3] While the initial query referenced "anantin," research indicates that this compound is an antagonist of the atrial natriuretic factor (ANF) receptor. This document will therefore focus on anatibant as a well-characterized and relevant bradykinin B2 receptor antagonist.
Anatibant has been investigated for its therapeutic potential, particularly in the context of traumatic brain injury, where it has been shown to reduce brain edema and improve neurological outcomes in preclinical models.[4] This guide will detail its mechanism of action, present quantitative data on its binding affinity and functional activity, provide comprehensive experimental protocols for its characterization, and illustrate the key signaling pathways it modulates.
Mechanism of Action
Anatibant functions as a competitive antagonist at the bradykinin B2 receptor.[2] By binding to the receptor, it prevents the endogenous ligand, bradykinin, from activating the downstream signaling cascades. The B2 receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein.[5] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5] The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates many of the physiological effects of bradykinin, such as smooth muscle contraction and increased vascular permeability.[5] Anatibant effectively blocks these signaling events by preventing the initial binding of bradykinin to the B2 receptor.
Quantitative Data
The following tables summarize the binding affinity and functional potency of anatibant (LF 16-0687) for the bradykinin B2 receptor across various species and experimental systems.
Table 1: Binding Affinity of Anatibant (LF 16-0687) for Bradykinin B2 Receptors [2][6]
| Receptor Source | Species | Assay Type | K_i_ (nM) |
| Recombinant B2 Receptor (CHO cells) | Human | [³H]bradykinin Competition | 0.67 |
| Recombinant B2 Receptor (CHO cells) | Rat | [³H]bradykinin Competition | 1.74 |
| Recombinant B2 Receptor (CHO cells) | Guinea-pig | [³H]bradykinin Competition | 1.37 |
| Native B2 Receptor (Umbilical Vein) | Human | [³H]bradykinin Competition | 0.89 |
| Native B2 Receptor (Uterus) | Rat | [³H]bradykinin Competition | 0.28 |
| Native B2 Receptor (Ileum) | Guinea-pig | [³H]bradykinin Competition | 0.98 |
Table 2: Functional Antagonist Potency of Anatibant (LF 16-0687) [2]
| Assay System | Species | Functional Readout | pA₂ / pK_B_ |
| INT407 cells | Human | Inositol Phosphate (IP₁, IP₂, IP₃) Formation | 8.5, 8.6, 8.7 (pK_B_) |
| Isolated Umbilical Vein | Human | Muscle Contraction | 9.1 (pA₂) |
| Isolated Uterus | Rat | Muscle Contraction | 7.7 (pA₂) |
| Isolated Ileum | Guinea-pig | Muscle Contraction | 9.1 (pA₂) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize bradykinin B2 receptor antagonists like anatibant.
Radioligand Binding Assay
This assay is used to determine the binding affinity (K_i_) of a compound for the bradykinin B2 receptor by measuring its ability to compete with a radiolabeled ligand.[7][8]
Objective: To determine the K_i_ of anatibant for the bradykinin B2 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the bradykinin B2 receptor (e.g., CHO cells transfected with the human B2 receptor).
-
Radiolabeled ligand (e.g., [³H]-bradykinin).
-
Anatibant (LF 16-0687) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Wash buffer (e.g., ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the membrane preparation, a fixed concentration of [³H]-bradykinin, and varying concentrations of anatibant. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled bradykinin).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of anatibant by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the anatibant concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a bradykinin B2 receptor agonist.[9][10]
Objective: To determine the functional potency (IC₅₀ or pK_B_) of anatibant in blocking bradykinin-induced calcium signaling.
Materials:
-
Cells expressing the bradykinin B2 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Bradykinin (agonist).
-
Anatibant at various concentrations.
-
A fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Antagonist Incubation: Wash the cells and then incubate them with varying concentrations of anatibant for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a fixed concentration of bradykinin to each well and simultaneously measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of anatibant at each concentration. Plot the percentage of inhibition as a function of the log of the anatibant concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The pK_B_ can be calculated from the IC₅₀.
Rat Paw Edema Model
This in vivo model is used to assess the anti-inflammatory activity of a compound by measuring its ability to reduce edema induced by an inflammatory agent.[11][12]
Objective: To evaluate the in vivo efficacy of anatibant in reducing bradykinin-induced paw edema.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Bradykinin solution for injection.
-
Anatibant solution for administration (e.g., subcutaneous or intravenous).
-
Plethysmometer or calipers for measuring paw volume.
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the experimental conditions.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer anatibant or vehicle control to the rats via the desired route (e.g., subcutaneously 30 minutes before the inflammatory stimulus).
-
Induction of Edema: Inject a fixed volume of bradykinin solution into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at various time points after the bradykinin injection (e.g., 30, 60, 120, and 180 minutes).
-
Data Analysis: Calculate the increase in paw volume (edema) at each time point by subtracting the baseline volume. Compare the edema in the anatibant-treated groups to the vehicle-treated group. The percentage of inhibition of edema is calculated as: [(Edema_control - Edema_treated) / Edema_control] x 100.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of the bradykinin B2 receptor and a typical experimental workflow for characterizing an antagonist.
Caption: Bradykinin B2 Receptor Signaling Pathway.
References
- 1. Mediation by bradykinin of rat paw oedema induced by collagenase from Clostridium histolyticum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of LF 16-0687, a new potent non-peptide bradykinin B2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Anatibant, a selective non-peptide bradykinin B2 receptor antagonist, reduces intracranial hypertension and histopathological damage after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Anatibant hydrochloride | Bradykinin Receptor | 209788-45-4 | Invivochem [invivochem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. scite.ai [scite.ai]
- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bradykinin-induced Ca2+ signaling in human subcutaneous fibroblasts involves ATP release via hemichannels leading to P2Y12 receptors activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A bradykinin antagonist inhibits carrageenan edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Anantin: A Technical Guide to its Structure, Synthesis, and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anantin peptide, a naturally occurring cyclic polypeptide with significant potential in cardiovascular research and drug development. We will delve into its core structure and sequence, detail its biological activity as an antagonist of the atrial natriuretic factor (ANF), and provide detailed experimental methodologies for its synthesis, purification, and characterization.
Core Structure and Sequence of this compound
This compound is a cyclic peptide isolated from the bacterium Streptomyces coerulescens.[1][2] It is composed of 17 L-amino acids, giving it a molecular weight of approximately 1870.98 Da.[3] The primary amino acid sequence of this compound is:
Gly-Phe-Ile-Gly-Trp-Gly-Asn-Asp-Ile-Phe-Gly-His-Tyr-Ser-Gly-Asp-Phe [3]
A key structural feature of this compound is its cyclic nature. The cyclization is formed by an amide bond between the α-amino group of the N-terminal Glycine (Gly1) and the β-carboxyl group of the Aspartic acid at position 8 (Asp8).[3] This creates a unique looped structure that is crucial for its biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉₀H₁₁₁N₂₁O₂₄ | [1] |
| Molecular Weight | 1870.98 Da | [3] |
| Amino Acid Sequence | Gly-Phe-Ile-Gly-Trp-Gly-Asn-Asp-Ile-Phe-Gly-His-Tyr-Ser-Gly-Asp-Phe | [3] |
| Cyclization | Amide bond between Gly1 (α-NH₂) and Asp8 (β-COOH) | [3] |
| Binding Affinity (Kd) | 0.61 µM (for bovine adrenal cortex ANF receptors) | [1][2] |
Biological Activity and Mechanism of Action
This compound functions as a competitive antagonist of the atrial natriuretic factor (ANF).[1][2] ANF is a peptide hormone that plays a critical role in regulating blood pressure, blood volume, and electrolyte homeostasis. It exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), which possesses intrinsic guanylyl cyclase activity. The binding of ANF to NPR-A activates the guanylyl cyclase domain, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4][5] cGMP then acts as a second messenger, mediating the downstream physiological effects of ANF, such as vasodilation and natriuresis.
This compound competitively binds to the ANF receptor, thereby preventing the binding of ANF and inhibiting the subsequent activation of guanylyl cyclase and the production of cGMP.[1][2] This antagonistic action makes this compound a valuable tool for studying the physiological roles of ANF and a potential lead compound for the development of drugs targeting the ANF signaling pathway.
Atrial Natriuretic Factor (ANF) Signaling Pathway and this compound's Point of Intervention
References
Anantin: A Technical Guide to its Atrial Natriuretic Factor (ANF) Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anantin is a naturally occurring cyclic peptide that has been identified as a competitive antagonist of the atrial natriuretic factor (ANF) receptor.[1][2] Isolated from the fermentation broth of Streptomyces coerulescens, this 17-amino acid peptide represents a significant tool for researchers studying the physiological and pathological roles of the ANF system.[1] ANF, a hormone primarily secreted by the cardiac atria, is a key regulator of blood pressure, blood volume, and electrolyte homeostasis.[3][4] It exerts its effects by binding to specific cell surface receptors, leading to a cascade of intracellular events.
This compound's ability to block the actions of ANF makes it a valuable pharmacological probe for dissecting the ANF signaling pathway and for investigating the potential therapeutic applications of ANF receptor antagonism. This technical guide provides an in-depth overview of this compound's antagonist activity, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.
Atrial Natriuretic Factor and its Receptors
ANF, along with brain natriuretic peptide (BNP) and C-type natriuretic peptide (CNP), belongs to the family of natriuretic peptides. These peptides play crucial roles in cardiovascular and renal homeostasis.[3] Their biological effects are mediated by three distinct cell surface receptors:
-
Natriuretic Peptide Receptor-A (NPR-A or GC-A): This receptor is the primary target for ANP and BNP. It possesses intrinsic guanylyl cyclase activity, and its activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[5][6]
-
Natriuretic Peptide Receptor-B (NPR-B or GC-B): This receptor is preferentially activated by CNP and also has guanylyl cyclase activity, leading to cGMP production.[5][7]
-
Natriuretic Peptide Receptor-C (NPR-C): This receptor binds all natriuretic peptides but lacks a guanylyl cyclase domain. It is often referred to as a "clearance receptor" as it is involved in the internalization and degradation of natriuretic peptides, thereby regulating their circulating levels.[8]
The downstream effects of ANF, including vasodilation, natriuresis, and diuresis, are primarily mediated by the increase in intracellular cGMP levels in target tissues such as the vasculature and kidneys.[3]
This compound: A Competitive Antagonist of the ANF Receptor
Mechanism of Action
This compound functions as a competitive antagonist at the ANF receptor.[1][2] This means that it binds to the same site on the receptor as the endogenous ligand, ANF, but does not activate the receptor. By occupying the binding site, this compound prevents ANF from binding and initiating the downstream signaling cascade. The primary consequence of this compound's binding is the inhibition of ANF-induced intracellular cGMP accumulation.[1] Importantly, studies have shown that this compound itself does not possess any agonistic activity, meaning it does not stimulate cGMP production in the absence of ANF.[1]
Molecular Profile of this compound
-
Origin: Streptomyces coerulescens[1]
-
Structure: A cyclic peptide composed of 17 L-amino acids.[2]
-
Primary Sequence: Gly1-Phe2-Ile3-Gly4-Trp5-Gly6-Asn7-Asp8-Ile9-Phe10-Gly11-His12-Tyr13-Ser14-Gly15-Asp16-Phe17. The cyclization occurs between the β-carboxyl group of Asp8 and the amino group of Gly1.[2]
-
Molecular Weight: 1871.0 Da[1]
Quantitative Data on this compound's Antagonist Activity
Quantitative characterization of a receptor antagonist is crucial for understanding its potency and for its application in research. The following table summarizes the available quantitative data for this compound. It is important to note that publicly available data on the comprehensive pharmacological profiling of this compound, including its affinity (Ki) and functional antagonism (pA2) at specific natriuretic peptide receptor subtypes, is limited.
| Parameter | Value | Species/Tissue | Comments | Reference |
| Kd | 0.61 µM | Bovine adrenal cortex | Determined by radioligand binding assay. Represents the equilibrium dissociation constant. | [1] |
| Ki | Not Reported | - | The inhibitor constant, which provides a measure of the affinity of the antagonist for the receptor. | |
| IC50 | Not Reported | - | The concentration of antagonist that inhibits 50% of the specific binding of a radioligand or 50% of the maximal response to an agonist. | |
| pA2 | Not Reported | - | A measure of the potency of a competitive antagonist, derived from functional assays. |
Signaling Pathways
The interaction of ANF with its receptor, and the antagonistic action of this compound, can be visualized through the following signaling pathway diagram.
References
- 1. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atrial Natriuretic Peptide in Cardiovascular Biology and Disease (NPPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corin, atrial natriuretic peptide and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atrial natriuretic peptide receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Agonist selectivity for three species of natriuretic peptide receptor-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Guanylyl cyclase/natriuretic peptide receptor-A: Identification, molecular characterization, and physiological genomics [frontiersin.org]
anantin molecular weight and chemical formula
Anantin is a cyclic peptide of microbial origin that has garnered significant interest within the scientific community for its specific antagonism of the atrial natriuretic factor (ANF) receptor. This document provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols relevant to its study.
Core Properties of this compound
This compound is a cyclic polypeptide consisting of 17 L-amino acids.[1][2] It was first isolated from the fermentation broth of Streptomyces coerulescens.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉₀H₁₁₁N₂₁O₂₄ | [1] |
| Molecular Weight | 1871.0 g/mol | [1] |
| CAS Number | 133658-45-4 | |
| Dissociation Constant (Kd) | 0.61 µM (for bovine adrenal cortex ANF receptors) | [1][2] |
Mechanism of Action: Antagonism of the Atrial Natriuretic Factor Receptor A (NPR-A)
This compound functions as a competitive antagonist of the natriuretic peptide receptor A (NPR-A), also known as the atrial natriuretic factor (ANF) receptor.[1][2] ANF and other natriuretic peptides play a crucial role in regulating blood pressure, blood volume, and electrolyte homeostasis.
The binding of ANF to the extracellular domain of NPR-A induces a conformational change that activates the receptor's intracellular guanylate cyclase domain.[3][4][5] This, in turn, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4][5] cGMP then acts as a second messenger, activating cGMP-dependent protein kinase (PKG), which mediates various downstream physiological effects, including vasodilation and natriuresis.[3][4]
This compound exerts its antagonistic effect by competitively binding to the NPR-A receptor, thereby preventing the binding of ANF and the subsequent downstream signaling cascade.[1] This leads to an inhibition of ANF-induced cGMP accumulation.[1]
References
- 1. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Atrial natriuretic peptide receptor - Wikipedia [en.wikipedia.org]
Anantin's Interaction with the Atrial Natriuretic Factor Receptor: A Technical Guide to Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anantin, a cyclic peptide isolated from Streptomyces coerulescens, is a potent and competitive antagonist of the atrial natriuretic factor (ANF) receptor, specifically the natriuretic peptide receptor-A (NPR-A). This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound to its receptor. It includes a summary of quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of the associated signaling pathway and experimental workflows. This document is intended to serve as a core resource for researchers and professionals involved in the study of the natriuretic peptide system and the development of related therapeutics.
Introduction
This compound is a 17-amino acid cyclic polypeptide that has been identified as a competitive antagonist of the atrial natriuretic factor (ANF) receptor.[1][2][3][4] ANF and other natriuretic peptides play a crucial role in cardiovascular and renal homeostasis by binding to natriuretic peptide receptors.[5][6] The primary receptor for ANF is the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylate cyclase.[2][5] Upon ANF binding, NPR-A dimerizes and is activated, catalyzing the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] This increase in intracellular cGMP mediates a variety of physiological effects, including vasodilation, natriuresis, and diuresis.[1][5]
This compound exerts its antagonistic effect by competitively binding to the NPR-A, thereby preventing ANF from binding and activating the receptor. This blockade inhibits the downstream production of cGMP and the subsequent physiological responses.[1][4] Understanding the binding characteristics of this compound is therefore critical for its development and application as a pharmacological tool and potential therapeutic agent.
This compound Receptor Binding Affinity
The binding affinity of this compound for the ANF receptor has been determined through competitive binding assays. The dissociation constant (Kd) is a key parameter that quantifies the affinity of a ligand for its receptor, with a lower Kd value indicating a higher binding affinity.
| Ligand | Receptor | Tissue Source | Dissociation Constant (Kd) | Reference |
| This compound | Atrial Natriuretic Factor (ANF) Receptor | Bovine adrenal cortex | 0.6 µM | [2][3][5][7] |
| This compound | Atrial Natriuretic Factor (ANF) Receptor | Bovine adrenal cortex | 0.61 µM | [1][4] |
This compound Receptor Binding Kinetics
While the equilibrium binding affinity (Kd) of this compound is well-documented, specific kinetic parameters such as the association rate constant (k_on) and the dissociation rate constant (k_off) have not been extensively reported in publicly available literature. These kinetic parameters provide a more dynamic understanding of the ligand-receptor interaction.
-
Association Rate (k_on): Describes the rate at which this compound binds to the NPR-A.
-
Dissociation Rate (k_off): Describes the rate at which the this compound-NPR-A complex dissociates.
The equilibrium dissociation constant (Kd) is a ratio of these kinetic rates (k_off/k_on). The determination of k_on and k_off requires real-time binding assays, such as surface plasmon resonance (SPR) or kinetic radioligand binding studies. A detailed protocol for a kinetic binding assay is provided in the experimental protocols section.
ANF Signaling Pathway and this compound's Mechanism of Action
The binding of ANF to NPR-A initiates a signaling cascade that is antagonized by this compound. The following diagram illustrates this pathway.
Figure 1. ANF Signaling Pathway and this compound Antagonism.
Experimental Protocols
Competitive Radioligand Binding Assay for this compound Affinity (Kd) Determination
This protocol is a representative method for determining the dissociation constant (Kd) of this compound for the NPR-A receptor using a competitive radioligand binding assay.
Materials:
-
Membrane preparations from cells or tissues expressing NPR-A (e.g., bovine adrenal cortex).
-
Radiolabeled ANF (e.g., ¹²⁵I-ANF).
-
Unlabeled this compound (competitor).
-
Unlabeled ANF (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Gamma counter.
Workflow Diagram:
Figure 2. Workflow for a Competitive Radioligand Binding Assay.
Procedure:
-
Preparation:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
Prepare a solution of unlabeled ANF at a high concentration (e.g., 1 µM) for determining non-specific binding.
-
Thaw and resuspend the membrane preparation in ice-cold binding buffer.
-
-
Assay Setup:
-
Total Binding: Add membrane preparation, ¹²⁵I-ANF, and binding buffer to a set of tubes.
-
Non-specific Binding (NSB): Add membrane preparation, ¹²⁵I-ANF, and a saturating concentration of unlabeled ANF.
-
Competition: Add membrane preparation, ¹²⁵I-ANF, and varying concentrations of unlabeled this compound.
-
-
Incubation:
-
Incubate all tubes at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation:
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters into scintillation vials.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Kinetic Binding Assay (e.g., Surface Plasmon Resonance - SPR) for k_on and k_off Determination
This protocol outlines the general steps for determining the association (k_on) and dissociation (k_off) rates of this compound using SPR.
Materials:
-
SPR instrument.
-
Sensor chip (e.g., CM5 chip).
-
Purified NPR-A receptor protein.
-
This compound solutions at various concentrations.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC/NHS).
Workflow Diagram:
Figure 3. Workflow for a Surface Plasmon Resonance (SPR) Assay.
Procedure:
-
Immobilization:
-
Activate the sensor chip surface using EDC/NHS.
-
Inject the purified NPR-A protein to covalently couple it to the chip surface.
-
Deactivate any remaining active groups.
-
-
Binding Cycle:
-
Baseline: Flow running buffer over the sensor surface to establish a stable baseline.
-
Association: Inject a specific concentration of this compound over the surface for a defined period. The binding of this compound to the immobilized NPR-A will cause a change in the refractive index, measured in response units (RU).
-
Dissociation: Switch back to flowing running buffer and monitor the decrease in RU as this compound dissociates from the receptor.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH buffer) to remove all bound this compound from the receptor, preparing the surface for the next cycle.
-
-
Data Collection and Analysis:
-
Repeat the binding cycle with a range of this compound concentrations.
-
Analyze the resulting sensorgrams by fitting the association and dissociation phases to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to globally determine the k_on and k_off values.
-
The Kd can be calculated from the ratio of k_off/k_on.
-
Conclusion
This compound is a well-characterized competitive antagonist of the NPR-A receptor with a binding affinity in the sub-micromolar range. Its mechanism of action involves the direct blockade of ANF binding, leading to the inhibition of cGMP production and the downstream physiological effects. While its equilibrium binding affinity is established, further investigation into its binding kinetics (k_on and k_off) would provide a more complete understanding of its pharmacological profile. The experimental protocols and diagrams provided in this guide offer a robust framework for researchers to study the interaction of this compound and other ligands with the natriuretic peptide receptor system.
References
- 1. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 2. Atrial natriuretic peptide receptor - Wikipedia [en.wikipedia.org]
- 3. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Anantin: A Technical Guide to its Applications in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anantin is a cyclic polypeptide of microbial origin that functions as a competitive antagonist of the Atrial Natriuretic Factor (ANF) receptor.[1] This technical guide provides a comprehensive overview of this compound's known biochemical properties, its application in experimental cardiology, and its potential utility as a research tool in the study of cardiovascular diseases, particularly cardiac hypertrophy and heart failure. While direct research applications of this compound in these specific disease models are not yet extensively documented, its mechanism of action as an inhibitor of the crucial ANP/cGMP signaling pathway makes it a valuable molecule for cardiological investigation.
Core Properties of this compound
This compound was first isolated from Streptomyces coerulescens and identified as a peptide that competitively binds to the ANF receptor.[1] Its antagonistic nature allows for the specific blockade of the physiological effects mediated by Atrial Natriuretic Peptide (ANP), a key cardiac hormone involved in regulating blood pressure and volume.
Quantitative Data on this compound's Bioactivity
The following table summarizes the key quantitative parameters that define this compound's interaction with the ANF receptor and its downstream signaling pathway.
| Parameter | Value | Cell/Tissue System | Reference |
| Binding Affinity (Kd) | 0.6 µM | Bovine adrenal cortex | [2] |
| Effect on ANP-induced cGMP accumulation | Dose-dependent inhibition | Bovine aorta smooth muscle cells | [1] |
| Effect on basal cGMP formation | Reduction | Cultured adult rat atrial myocytes | [3] |
| Effect on basal ANP secretion | Stimulating effect | Cultured adult rat atrial myocytes | [3] |
Signaling Pathway Inhibition by this compound
This compound exerts its effects by blocking the binding of ANP to its primary receptor, the Natriuretic Peptide Receptor-A (NPR-A). This receptor possesses intrinsic guanylyl cyclase activity, which, upon activation by ANP, converts Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP). The second messenger cGMP then activates Protein Kinase G (PKG), which mediates most of the downstream effects of ANP, including vasodilation, natriuresis, and the inhibition of cardiac hypertrophy. By preventing the initial binding of ANP, this compound effectively inhibits this entire signaling cascade.
Experimental Protocols: A Case Study in Atrial Myocytes
A key study demonstrating the utility of this compound investigated its effects on ANP secretion and cGMP formation in cultured adult rat atrial myocytes. This experiment revealed a potential autocrine/paracrine feedback loop where ANP regulates its own secretion.
Methodology for Studying this compound's Effects on Cultured Atrial Myocytes
-
Cell Culture:
-
Atrial myocytes are isolated from adult rats.
-
Cells are cultured under standard conditions to allow for recovery and adherence.
-
-
Experimental Treatment:
-
Cultured atrial myocytes are treated with varying concentrations of this compound.
-
A control group receives the vehicle solution without this compound.
-
For comparison, other groups may be treated with cGMP analogues (e.g., 8-bromo-cGMP) to confirm the role of the cGMP pathway.
-
-
Measurement of ANP Secretion:
-
After the incubation period with this compound, the culture medium is collected.
-
The concentration of immunoreactive ANP (irANP) in the medium is quantified using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Measurement of Intracellular cGMP:
-
Following treatment, the cells are lysed.
-
The intracellular concentration of cGMP is measured using a specific immunoassay.
-
-
Data Analysis:
-
The results from the this compound-treated groups are compared to the control group to determine the statistical significance of any observed changes in ANP secretion and cGMP levels.
-
References
- 1. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ANP receptor antagonists on ANP secretion from adult rat cultured atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on the Physiological Effects of Anantin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial studies investigating the physiological effects of anantin, a naturally occurring cyclic polypeptide. The document focuses on its mechanism of action as an antagonist of the Atrial Natriuretic Factor (ANF), presenting key quantitative data, detailed experimental methodologies for foundational assays, and visualizations of the relevant biological pathways and workflows.
Core Physiological Effect: Antagonism of the Atrial Natriuretic Factor (ANF) Receptor
This compound is a competitive antagonist of the peptide hormone atrial natriuretic factor (ANF).[1][2] It is a naturally occurring cyclic polypeptide composed of 17 L-amino acids, originally isolated from the filamentous bacterium Streptomyces coerulescens.[1][2] The primary mechanism of action of this compound is to competitively bind to the ANF receptor, specifically the particulate guanylyl cyclase-linked receptor known as NPR-A. By occupying the receptor without activating it, this compound effectively blocks the physiological effects of ANF.[1]
The binding of ANF to its receptor normally activates the receptor's intrinsic guanylyl cyclase, leading to an increase in the intracellular second messenger, cyclic guanosine (B1672433) monophosphate (cGMP).[1] this compound's antagonism prevents this ANF-induced accumulation of cGMP.[1]
Initial studies have also revealed an interesting autoregulatory role in atrial myocytes. In this system, ANP, through the production of cGMP, appears to inhibit its own secretion. By blocking cGMP formation, this compound can stimulate the secretion of ANP from cultured adult rat atrial myocytes.[3]
Quantitative Data Presentation
The primary quantitative data from initial studies on this compound focus on its binding affinity for the ANF receptor and its inhibitory effect on cGMP production.
| Parameter | Value | Cell/Tissue Type | Description | Reference |
| Binding Affinity (Kd) | 0.61 µM | Bovine Adrenal Cortex Membranes | Dissociation constant determined by competitive binding assay with radiolabeled ANF. | [1] |
| Inhibition of cGMP | Dose-dependent | Bovine Aorta Smooth Muscle Cells | This compound was found to inhibit ANF-induced intracellular cGMP accumulation in a dose-dependent manner. A specific IC50 value is not provided in the foundational literature. | [1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments used in the initial characterization of this compound's physiological effects. These protocols are based on the descriptions in the primary literature and standardized methodologies for these types of assays.
ANF Receptor Binding Assay (Competitive Inhibition)
This protocol describes a method to determine the binding affinity (Kd) of this compound for the ANF receptor using a competitive radioligand binding assay.
Objective: To quantify the ability of this compound to displace a radiolabeled ANF ligand from its receptors in a membrane preparation.
Materials:
-
Tissue: Bovine adrenal cortex
-
Radioligand: ¹²⁵I-labeled ANF
-
Competitor: this compound
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, vacuum filtration manifold, gamma counter.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen bovine adrenal cortex tissue in 20 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation.
-
Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a standard method (e.g., BCA assay). The membranes can be aliquoted and stored at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, set up the assay in triplicate. For each reaction, the final volume is 250 µL.
-
Total Binding Wells: Add 50 µL of Assay Buffer.
-
Non-specific Binding Wells: Add 50 µL of a high concentration of unlabeled ANF (e.g., 1 µM).
-
Competition Wells: Add 50 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Add 50 µL of ¹²⁵I-labeled ANF (at a concentration near its Kd) to all wells.
-
Add 150 µL of the prepared membrane suspension (containing 50-100 µg of protein) to all wells to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Quickly wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
ANF-Induced cGMP Accumulation Assay
This protocol outlines a method to measure the inhibitory effect of this compound on the production of intracellular cGMP in response to ANF stimulation in cultured vascular smooth muscle cells.
Objective: To determine if this compound can block the ANF-stimulated synthesis of cGMP.
Materials:
-
Cells: Primary culture of bovine aorta smooth muscle cells (BASMCs).
-
Stimulant: Atrial Natriuretic Factor (ANF).
-
Inhibitor: this compound.
-
Reagents:
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
0.1 N HCl for cell lysis.
-
-
Equipment: Cell culture plates (24-well), incubator, cGMP enzyme immunoassay (EIA) kit.
Procedure:
-
Cell Culture:
-
Culture BASMCs in 24-well plates until they reach confluence.
-
Before the assay, replace the growth medium with serum-free medium for 24 hours to render the cells quiescent.
-
-
Inhibition and Stimulation:
-
Wash the confluent cell monolayers twice with PBS.
-
Pre-incubate the cells for 30 minutes in serum-free medium containing a phosphodiesterase inhibitor such as 0.5 mM IBMX. This prevents the degradation of newly synthesized cGMP.
-
Add varying concentrations of this compound to the wells and incubate for an additional 15-30 minutes. Include a control group with no this compound.
-
Stimulate the cells by adding a fixed concentration of ANF (e.g., 100 nM) to all wells (except for the basal control wells) and incubate for 10-15 minutes at 37°C.
-
-
Measurement of cGMP:
-
Terminate the reaction by aspirating the medium and adding 200 µL of 0.1 N HCl to each well to lyse the cells and stop enzymatic activity.
-
Incubate for 20 minutes at room temperature.
-
Centrifuge the plates to pellet the cell debris.
-
Collect the supernatant (which contains the intracellular cGMP).
-
Determine the cGMP concentration in the supernatant using a commercial cGMP EIA kit, following the manufacturer's instructions.
-
Determine the protein concentration in the cell lysates to normalize the cGMP levels.
-
-
Data Analysis:
-
Express the results as pmol of cGMP per mg of protein.
-
Plot the cGMP concentration against the log concentration of this compound.
-
Analyze the data to determine the dose-dependent inhibitory effect of this compound on ANF-stimulated cGMP production.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound competitively antagonizes the ANF signaling pathway.
Caption: Experimental workflow for the ANF receptor competitive binding assay.
Caption: Experimental workflow for the cGMP accumulation inhibition assay.
References
- 1. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ANP receptor antagonists on ANP secretion from adult rat cultured atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Core: An In-depth Technical Guide to the Stability of Anantin's Cyclic Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structural stability of anantin, a naturally occurring cyclic polypeptide. This compound, a 17-amino acid peptide isolated from Streptomyces coerulescens, is recognized for its role as a competitive antagonist of the atrial natriuretic factor (ANF)[1][2]. Its unique cyclic structure, formed by an amide bond between the β-carboxyl group of Asp8 and the α-amino group of Gly1, confers remarkable stability, making it resistant to standard sequencing methods[3]. Understanding the intricacies of this stability is paramount for its potential therapeutic applications.
Conformational Stability of the Cyclic Core
The rigidity of this compound's backbone is a direct consequence of its cyclic nature. This constrained conformation significantly reduces the entropic penalty upon binding to its target receptor, a favorable characteristic for a drug candidate. The stability of cyclic peptides like this compound is generally superior to their linear counterparts due to protection from enzymatic degradation and thermal stress[4].
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in elucidating the primary sequence and conformational properties of this compound[3]. Further conformational analysis, potentially through advanced NMR techniques and computational modeling, can provide deeper insights into the dynamics of its structure in various solvent environments and upon receptor interaction[5][6][7].
Key Structural Features Influencing Stability:
-
Cyclic Backbone: The head-to-tail cyclization via the Asp8 side chain dramatically limits conformational freedom, enhancing stability[8].
-
Intramolecular Hydrogen Bonding: The spatial arrangement of amino acid residues likely facilitates the formation of a stable network of intramolecular hydrogen bonds, further rigidifying the structure.
-
Amino Acid Composition: The specific sequence of amino acids contributes to the overall stability through hydrophobic and electrostatic interactions within the folded structure[9].
Potential Degradation Pathways
While this compound is notably stable, it is not entirely impervious to degradation under certain conditions. Forced degradation studies are essential to identify potential degradation products and understand the degradation pathways[10][11]. Based on the structure of this compound and common peptide degradation mechanisms, several potential pathways can be postulated.
Chemical Degradation
-
Hydrolysis: Under strongly acidic or basic conditions, the amide bonds in the peptide backbone or the cyclizing lactam bond could be susceptible to hydrolysis. The presence of two aspartic acid residues (Asp8 and Asp16) makes the peptide susceptible to degradation pathways involving these residues, such as the formation of a cyclic imide intermediate (succinimide) followed by hydrolysis to give a mixture of aspartyl and isoaspartyl peptides[12].
-
Oxidation: Residues such as Tryptophan (Trp5) and Histidine (His12) are susceptible to oxidation, especially in the presence of oxidizing agents or under photolytic stress.
Enzymatic Degradation
The cyclic structure of this compound is expected to provide significant resistance to exopeptidases. However, endopeptidases could potentially cleave the peptide at specific recognition sites within the ring, although the conformational constraints may limit enzyme access[13][14]. Investigating the susceptibility of this compound to common physiological proteases is crucial for determining its in vivo stability.
A logical workflow for investigating these degradation pathways is presented below.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-resolution proton nuclear magnetic resonance analysis of conformational properties of biosynthetic actinomycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Prediction of Cyclic Peptide Structural Ensembles and Application to the Design of Keap1 Binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure and stability of cyclic peptide based nanotubes: a molecular dynamics study of the influence of amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The enzymatic degradation of angiotensin II analogues by proteolytic enzyme in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Anantin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anantin is a cyclic peptide composed of 17 L-amino acids, originally isolated from the bacterium Streptomyces coerulescens.[1][2] It functions as a competitive antagonist of the atrial natriuretic factor (ANF) receptor.[1][2][3] By binding to the ANF receptor, this compound inhibits the ANF-induced accumulation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various physiological processes.[1][2] This antagonistic activity makes this compound a valuable tool for studying the physiological roles of ANF and a potential starting point for the development of new therapeutic agents.
The primary structure of this compound is Gly¹-Phe²-Ile³-Gly⁴-Trp⁵-Gly⁶-Asn⁷-Asp⁸-Ile⁹-Phe¹⁰-Gly¹¹-His¹²-Tyr¹³-Ser¹⁴-Gly¹⁵-Asp¹⁶-Phe¹⁷. The molecule is cyclized through an amide bond between the β-carboxyl group of the Asp⁸ residue and the α-amino group of the Gly¹ residue.[3]
This document provides detailed protocols for the chemical synthesis of this compound via solid-phase peptide synthesis (SPPS) and its subsequent purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉₀H₁₁₁N₂₁O₂₄ | [1] |
| Molecular Weight | 1871.0 g/mol | [1] |
| Amino Acid Sequence | Gly-Phe-Ile-Gly-Trp-Gly-Asn-Asp-Ile-Phe-Gly-His-Tyr-Ser-Gly-Asp-Phe | [3] |
| Cyclization | β-Asp⁸ to α-Gly¹ amide bond | [3] |
| Biological Activity | Atrial Natriuretic Factor (ANF) Receptor Antagonist | [1][2][3] |
Table 2: Summary of Reagents for this compound Synthesis
| Reagent | Purpose | Recommended Supplier |
| Fmoc-L-amino acids | Building blocks for peptide synthesis | Sigma-Aldrich, Bachem |
| 2-Chlorotrityl chloride resin | Solid support for peptide assembly | Sigma-Aldrich, Novabiochem |
| HCTU/DIPEA in DMF | Coupling reagents for amide bond formation | Sigma-Aldrich, Iris Biotech |
| 20% Piperidine (B6355638) in DMF | Fmoc deprotection agent | Sigma-Aldrich |
| TFA/TIS/H₂O (95:2.5:2.5) | Cleavage and deprotection cocktail | Sigma-Aldrich |
| Acetonitrile (ACN) | RP-HPLC mobile phase | Fisher Scientific |
| Trifluoroacetic acid (TFA) | RP-HPLC mobile phase additive | Sigma-Aldrich |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear this compound Precursor
This protocol describes the synthesis of the linear 17-amino acid precursor of this compound on a 2-chlorotrityl chloride resin using Fmoc/tBu chemistry.
1. Resin Preparation and First Amino Acid Loading: a. Swell 2-chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g) in dichloromethane (B109758) (DCM) for 30 minutes in a peptide synthesis vessel. b. Drain the DCM and wash the resin with dimethylformamide (DMF) (3 x 10 mL). c. Dissolve Fmoc-Phe-OH (2 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM. d. Add the amino acid solution to the resin and agitate for 2 hours at room temperature. e. To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes. f. Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL). Dry the resin under vacuum.
2. Chain Elongation (Fmoc-SPPS Cycles): a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash with DMF (5 x 10 mL). b. Coupling: i. In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. ii. Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature. iii. Perform a Kaiser test to confirm complete coupling. If the test is positive (unreacted primary amines), repeat the coupling step. c. Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). d. Repeat steps 2a-2c for each subsequent amino acid in the this compound sequence. For the Asp⁸ residue, use Fmoc-Asp(OAll)-OH to allow for selective deprotection for cyclization.
Protocol 2: On-Resin Cyclization
This protocol describes the on-resin cyclization of the linear peptide to form the cyclic this compound structure.
1. Selective Deprotection of Asp⁸ Side Chain: a. Swell the resin-bound linear peptide in DCM. b. Add a solution of Pd(PPh₃)₄ (0.3 equivalents) and PhSiH₃ (20 equivalents) in DCM to the resin. c. Agitate the mixture under an inert atmosphere (e.g., argon) for 2 hours at room temperature. d. Wash the resin thoroughly with DCM (5 x 10 mL) and DMF (5 x 10 mL).
2. N-terminal Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min) to remove the Fmoc group from Gly¹. b. Wash the resin with DMF (5 x 10 mL).
3. Intramolecular Cyclization: a. Swell the resin in DMF. b. Add a solution of PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF to the resin. c. Agitate the reaction mixture for 12-24 hours at room temperature. d. Monitor the cyclization by cleaving a small sample of the resin and analyzing by LC-MS. e. Once cyclization is complete, wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
Protocol 3: Cleavage and Global Deprotection
This protocol outlines the cleavage of the cyclic peptide from the resin and the removal of all side-chain protecting groups.
1. Resin Preparation: a. Dry the resin-bound cyclic peptide thoroughly under vacuum.
2. Cleavage Reaction: a. Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v). b. Add the cleavage cocktail to the resin (10 mL per gram of resin). c. Agitate the mixture at room temperature for 2-3 hours.
3. Peptide Precipitation and Isolation: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Precipitate the peptide by adding the filtrate to cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether and wash the peptide pellet with cold diethyl ether twice. e. Dry the crude peptide pellet under vacuum.
Protocol 4: Purification by RP-HPLC
This protocol details the purification of the crude this compound peptide using reversed-phase high-performance liquid chromatography.
1. Sample Preparation: a. Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile/water with 0.1% TFA. b. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions: a. Column: C18 stationary phase (e.g., Phenomenex Jupiter C18, 5 µm, 300 Å, 250 x 10 mm). b. Mobile Phase A: 0.1% TFA in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Gradient: A linear gradient from 10% to 60% B over 50 minutes is a good starting point. The gradient should be optimized based on the elution profile of the crude peptide.[4] e. Flow Rate: 4 mL/min. f. Detection: UV absorbance at 220 nm and 280 nm.
3. Fraction Collection and Analysis: a. Collect fractions corresponding to the major peak. b. Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
4. Lyophilization: a. Pool the pure fractions and lyophilize to obtain the final purified this compound peptide as a white powder.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
Application Notes and Protocols for Utilizing Anantin in In-Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anantin is a cyclic peptide composed of 17 amino acids, originally isolated from Streptomyces coerulescens.[1] It functions as a potent and specific antagonist of the atrial natriuretic factor (ANF) receptor, also known as natriuretic peptide receptor-A (NPR-A).[1][2] this compound competitively binds to NPR-A, thereby inhibiting the downstream signaling cascade initiated by its natural ligand, atrial natriuretic peptide (ANP).[1] The primary intracellular signaling event blocked by this compound is the production of the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP).[1][3]
Recent research has unveiled the significant role of the ANP signaling pathway in regulating key cellular processes in cancer. ANP has been demonstrated to exert anti-proliferative and, in some contexts, pro-apoptotic effects on a variety of cancer cell lines. The activation of NPR-A by ANP can lead to the inhibition of critical cancer-promoting pathways such as the Ras-MEK-ERK and Wnt/β-catenin signaling cascades. Given these anti-cancer effects of ANP, this compound, as a specific antagonist of this pathway, serves as an invaluable research tool to investigate the autocrine, paracrine, and endocrine roles of the endogenous ANP system in tumor biology. By blocking the effects of locally produced or exogenously added ANP, this compound can help elucidate the contribution of this signaling axis to cancer cell proliferation, survival, and cell cycle progression.
These application notes provide detailed protocols for utilizing this compound in fundamental in-vitro cell culture assays to probe the functional significance of the ANP signaling pathway in cancer cells.
Principle of the Assays
The experimental protocols described herein are designed to assess the effect of this compound on cancer cell viability, apoptosis, and cell cycle distribution. The underlying principle is to block the endogenous or ANP-stimulated activity of the NPR-A receptor using this compound and observe the resulting cellular response. A typical experimental design would involve comparing the effects of this compound alone, ANP alone, and the combination of this compound and ANP, against an untreated control. This allows for the dissection of the role of the ANP/NPR-A/cGMP axis in the specific cancer cell line being investigated.
Reconstitution and Storage of this compound
Proper handling and storage of this compound are critical for maintaining its biological activity.
-
Reconstitution: this compound is soluble in 50 mM acetic acid (1 mg/mL) and 50% trifluoroacetic acid (TFA) (0.5 mg/mL). For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile, low-pH buffer or an appropriate organic solvent like DMSO, which can then be further diluted in the cell culture medium to the final working concentration. Always test the solubility of a small amount of the peptide before dissolving the entire stock.[4]
-
Storage of Lyophilized Peptide: Store lyophilized this compound at -20°C or -80°C in a desiccated environment.[5][6] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.[4][6]
-
Storage of Reconstituted Peptide: Aliquot the reconstituted stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][5] Store the aliquots at -20°C or -80°C. Peptide solutions are generally stable for a few weeks when frozen.[6]
Data Presentation
Table 1: Effect of this compound on the Anti-proliferative Activity of Atrial Natriuretic Peptide (ANP) in Cancer Cell Lines (Hypothetical Data)
| Cell Line | Treatment | IC50 of ANP (nM) | Fold Shift in ANP IC50 with this compound (1 µM) |
| MCF-7 (Breast Cancer) | ANP alone | 150 | N/A |
| ANP + this compound | >1000 | >6.7 | |
| A549 (Lung Cancer) | ANP alone | 250 | N/A |
| ANP + this compound | >1000 | >4.0 | |
| HT-29 (Colon Cancer) | ANP alone | 100 | N/A |
| ANP + this compound | 850 | 8.5 |
Table 2: Effect of this compound on ANP-Induced Apoptosis in HT-29 Colon Cancer Cells (Hypothetical Data)
| Treatment (48 hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| Vehicle Control | 5.2 ± 0.8 | 2.1 ± 0.3 | 7.3 ± 1.1 |
| This compound (1 µM) | 5.5 ± 0.9 | 2.3 ± 0.4 | 7.8 ± 1.3 |
| ANP (100 nM) | 15.8 ± 2.1 | 5.4 ± 0.7 | 21.2 ± 2.8 |
| ANP (100 nM) + this compound (1 µM) | 7.1 ± 1.2 | 2.9 ± 0.5 | 10.0 ± 1.7 |
Table 3: Effect of this compound on ANP-Induced Cell Cycle Arrest in MCF-7 Breast Cancer Cells (Hypothetical Data)
| Treatment (24 hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.3 ± 3.1 | 30.1 ± 2.5 | 14.6 ± 1.8 |
| This compound (1 µM) | 54.9 ± 2.9 | 30.5 ± 2.7 | 14.6 ± 1.9 |
| ANP (150 nM) | 68.2 ± 4.5 | 18.5 ± 2.1 | 13.3 ± 1.5 |
| ANP (150 nM) + this compound (1 µM) | 56.1 ± 3.5 | 29.8 ± 2.9 | 14.1 ± 1.7 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and its ability to antagonize ANP-induced growth inhibition.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Atrial Natriuretic Peptide (ANP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of ANP in complete culture medium.
-
Prepare solutions of this compound at the desired concentrations. Based on its Kd of 0.61 µM, a starting concentration range for this compound could be 0.1 µM to 10 µM.[1]
-
To test for antagonism, prepare solutions of ANP in the presence of a fixed concentration of this compound (e.g., 1 µM).
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different treatments (Vehicle, this compound alone, ANP alone, ANP + this compound).
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot dose-response curves to determine the IC50 values for ANP in the absence and presence of this compound.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound and/or ANP using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Atrial Natriuretic Peptide (ANP)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound and/or ANP for the desired time period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Use trypsin-EDTA to detach adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after treatment with this compound and/or ANP.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Atrial Natriuretic Peptide (ANP)
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and/or ANP for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of ANP receptor antagonists on ANP secretion from adult rat cultured atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. jpt.com [jpt.com]
- 6. bachem.com [bachem.com]
Application Notes and Protocols for Anantin Administration in Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anantin is a cyclic polypeptide composed of 17 amino acids, originally isolated from Streptomyces coerulescens. It functions as a competitive antagonist of the Atrial Natriuretic Factor (ANF) receptor, also known as Natriuretic Peptide Receptor-A (NPR-A). By binding to this receptor, this compound blocks the downstream signaling cascade initiated by ANF, most notably the production of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] This mechanism of action makes this compound a valuable tool for investigating the physiological and pathological roles of the ANF-cGMP pathway in various biological systems.
These application notes provide an overview of this compound's mechanism of action and detailed, though sometimes extrapolated, protocols for its administration in animal research models. Due to a scarcity of published in vivo studies detailing specific this compound administration protocols, some of the following recommendations are based on general practices for peptide administration in rodents and data from analogous ANP receptor antagonists. Researchers are strongly encouraged to perform pilot studies to determine the optimal dosage and administration route for their specific animal model and experimental goals.
Mechanism of Action
This compound competitively binds to the NPR-A receptor, thereby preventing the binding of its endogenous ligand, ANF.[1] This blockade inhibits the intracellular guanylate cyclase activity of the receptor, leading to a reduction in the synthesis of the second messenger cGMP.[1][3] The ANF/cGMP signaling pathway is critically involved in the regulation of blood pressure, fluid and electrolyte balance, and may have roles in other processes such as inflammation and nociception.
Data Presentation
Due to the limited availability of quantitative in vivo data for this compound, the following table is based on an analogous ANP receptor antagonist, A74186, to provide a potential starting point for dosage.
Table 1: Exemplary In Vivo Administration Data for an ANP Receptor Antagonist (A74186)
| Compound | Animal Model | Route of Administration | Dose/Infusion Rate | Observed Effect | Reference |
| A74186 | Rat | Intravenous Infusion | 10 µg/kg/min | Complete abolishment of ANP-induced natriuresis and diuresis | [4] |
Note: This data is for an analogous compound and should be used as a preliminary guideline only. Dose-response studies are essential to determine the effective dose of this compound in any new experimental setup.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is a peptide and requires careful handling and preparation to ensure its stability and solubility for in vivo use.
Materials:
-
This compound powder
-
Sterile 50 mM acetic acid
-
Sterile 0.9% saline
-
Sterile 0.22 µm syringe filters
Protocol:
-
Reconstitution: Based on product information, this compound is soluble in 50 mM acetic acid at 1 mg/mL. To prepare a stock solution, aseptically add the required volume of sterile 50 mM acetic acid to the this compound vial to achieve a concentration of 1 mg/mL. Gently swirl to dissolve. Avoid vigorous shaking.
-
Dilution: For injection, the acidic stock solution should be further diluted in a sterile, physiologically compatible vehicle such as 0.9% saline to the desired final concentration. The final concentration of acetic acid should be minimized to avoid irritation at the injection site.
-
Sterilization: Sterilize the final this compound solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the stock solution and diluted solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For immediate use, solutions can be kept on ice.
Intravenous (IV) Administration Protocol (Mouse/Rat)
Intravenous administration allows for rapid and complete bioavailability of this compound. This route is suitable for acute studies and for establishing a precise plasma concentration.
Materials:
-
Prepared this compound solution
-
Appropriate gauge needles (e.g., 27-30G for mice, 25-27G for rats)
-
Sterile syringes
-
Animal restrainer
Protocol:
-
Animal Restraint: Properly restrain the animal. For mice, a tail vein restrainer is commonly used. For rats, appropriate manual restraint or a specialized restrainer is necessary.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Insert the needle into the lateral tail vein at a shallow angle. A successful insertion is often indicated by a flash of blood in the needle hub.
-
Administration: Slowly inject the this compound solution. The maximum bolus injection volume is typically 5 mL/kg for mice and 10 mL/kg for rats.
-
Post-injection Monitoring: Monitor the animal for any adverse reactions following the injection.
Intraperitoneal (IP) Administration Protocol (Mouse/Rat)
Intraperitoneal injection is a common and relatively simple method for systemic administration, although absorption kinetics can be more variable than IV injection.
Materials:
-
Prepared this compound solution
-
Appropriate gauge needles (e.g., 25-27G for mice, 23-25G for rats)
-
Sterile syringes
Protocol:
-
Animal Restraint: Manually restrain the animal, ensuring control of the head and body. The animal should be positioned to expose the abdomen.
-
Injection Site: Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and urinary bladder.
-
Injection: Insert the needle at a 30-45 degree angle. Aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Administration: Inject the this compound solution. Recommended maximum IP injection volumes are up to 10 mL/kg for mice and rats.[5][6]
-
Post-injection Monitoring: Observe the animal for any signs of distress or discomfort after the injection.
Subcutaneous (SC) Administration Protocol (Mouse/Rat)
Subcutaneous administration provides a slower absorption rate compared to IV or IP routes, which may be desirable for achieving more sustained plasma concentrations.
Materials:
-
Prepared this compound solution
-
Appropriate gauge needles (e.g., 25-27G)
-
Sterile syringes
Protocol:
-
Animal Restraint: Manually restrain the animal on a flat surface.
-
Injection Site: Lift a fold of skin in the interscapular region (between the shoulder blades) to form a "tent".
-
Injection: Insert the needle into the base of the skin tent. Aspirate to check for blood.
-
Administration: Inject the this compound solution. The maximum recommended volume is typically 5-10 mL/kg.
-
Post-injection Monitoring: Gently massage the injection site to aid in the dispersal of the solution and monitor the animal for any local reactions.
Mandatory Visualizations
Caption: this compound competitively antagonizes the NPR-A receptor, inhibiting ANF-induced cGMP production.
Caption: General workflow for the preparation, administration, and evaluation of this compound in animal models.
References
- 1. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ANP receptor antagonists on ANP secretion from adult rat cultured atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atrial natriuretic peptide antagonists: biological evaluation and structural correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Anantin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anantin is a cyclic polypeptide composed of 17 amino acids, originally isolated from Streptomyces coerulescens. It functions as a competitive antagonist of the atrial natriuretic factor (ANF) receptor, also known as natriuretic peptide receptor-A (NPR-A). By blocking the binding of ANF to its receptor, this compound inhibits the downstream signaling cascade that leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent physiological effects such as vasodilation and natriuresis. The potential therapeutic applications of this compound necessitate robust and reliable analytical methods for its quantification in various matrices, including pharmaceutical formulations and biological samples, to support pharmacokinetic and pharmacodynamic studies.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a general protocol for the development of a competitive enzyme-linked immunosorbent assay (ELISA) is outlined.
Signaling Pathway of this compound's Target: The Atrial Natriuretic Factor (ANF) Receptor
This compound exerts its pharmacological effect by antagonizing the NPR-A receptor. Understanding this signaling pathway is crucial for interpreting pharmacodynamic data. When the endogenous ligand, ANF, binds to NPR-A, it induces a conformational change in the receptor, leading to the activation of its intracellular guanylate cyclase domain. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, which acts as a second messenger. Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation and other physiological responses. This compound competitively binds to NPR-A, preventing ANF from binding and thereby inhibiting this entire signaling cascade.
Section 1: Quantification of this compound by Reverse-Phase HPLC-UV
This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations where concentrations are expected to be relatively high.
Experimental Workflow
Protocol: HPLC-UV Method
1. Materials and Reagents:
-
This compound reference standard (>95% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Ultrapure water
-
Methanol (HPLC grade)
2. Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
-
Vortex mixer
-
Syringe filters (0.45 µm)
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in ultrapure water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
4. Sample Preparation:
-
Bulk Drug Substance: Accurately weigh the this compound sample and prepare a solution in the diluent to a final concentration within the calibration range.
-
Formulations: Depending on the formulation, an extraction step may be necessary. For a simple solution, dilute an appropriate volume with the diluent. For more complex matrices, a solid-phase extraction (SPE) may be required.
-
Filter all prepared standards and samples through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 20-80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 220 nm |
| Run Time | 25 minutes |
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be >0.995.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Section 2: Quantification of this compound in Biological Matrices by LC-MS/MS
This highly sensitive and selective method is suitable for the quantification of this compound in biological samples such as plasma or serum, which is essential for pharmacokinetic studies.
Protocol: LC-MS/MS Method
1. Sample Preparation: Protein Precipitation
This protocol is a general guideline for the extraction of peptides from plasma.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar cyclic peptide).
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40 °C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for analysis.
2. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| LC System | |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound standard. |
| Hypothetical this compound | Q1: m/z of precursor ion -> Q3: m/z of product ion(s) |
| Internal Standard | Q1: m/z of precursor ion -> Q3: m/z of product ion(s) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
3. Data Analysis and Quantification:
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and a constant amount of internal standard into blank plasma.
-
Process the calibration standards, QCs, and unknown samples using the protein precipitation method described above.
-
Analyze the processed samples by LC-MS/MS.
-
Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²).
-
Determine the concentration of this compound in the unknown samples and QCs from the calibration curve. The results for the QCs should be within ±15% of their nominal values (±20% for the lower limit of quantification).
Quantitative Data Summary (Hypothetical for LC-MS/MS Method Validation)
| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound Assay |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification | Signal-to-Noise > 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV ≤ 15% | 6.7% |
Section 3: Immunoassay for this compound Quantification
An immunoassay, such as a competitive ELISA, can be a high-throughput method for quantifying this compound in biological fluids. As no commercial kit is currently available, a custom assay would need to be developed.
General Protocol for Competitive ELISA Development
1. Principle: In a competitive ELISA for this compound, a limited amount of anti-anantin antibody is coated onto a microplate. The sample containing this compound and a fixed amount of enzyme-labeled this compound (e.g., this compound-HRP) are added to the well. The this compound in the sample competes with the this compound-HRP for binding to the antibody. After an incubation period, the unbound components are washed away. A substrate is then added, which is converted by the bound enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
2. Key Steps in Development:
-
Antibody Production: this compound, being a small peptide, needs to be conjugated to a larger carrier protein (like Keyhole Limpet Hemocyanin, KLH) to become immunogenic. This conjugate is used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies against this compound.
-
Preparation of Labeled this compound: this compound is chemically conjugated to a reporter enzyme, such as horseradish peroxidase (HRP).
-
Assay Optimization: This involves determining the optimal concentrations of the coating antibody and the this compound-HRP conjugate, as well as optimizing incubation times and temperatures, and buffer compositions.
-
Validation: The developed assay must be validated for its specificity, sensitivity, accuracy, precision, and linearity, similar to the LC-MS/MS method.
Hypothetical Competitive ELISA Data
| This compound (ng/mL) | Absorbance (450 nm) | % B/B₀ |
| 0 (B₀) | 1.850 | 100% |
| 0.1 | 1.628 | 88% |
| 0.5 | 1.203 | 65% |
| 1.0 | 0.888 | 48% |
| 5.0 | 0.389 | 21% |
| 10.0 | 0.204 | 11% |
| 50.0 | 0.093 | 5% |
This data would be used to generate a standard curve (typically a four-parameter logistic fit) from which the concentrations of unknown samples can be determined.
Anantin: A Tool for Elucidating Atrial Natriuretic Peptide Signaling Pathways
Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for utilizing anantin, a potent and selective antagonist of the Atrial Natriuretic Peptide (ANP) receptor, in the study of ANP signaling pathways. This compound, a cyclic peptide of microbial origin, serves as a valuable tool for investigating the physiological and pathophysiological roles of ANP. This guide covers the mechanism of action of this compound, protocols for key experiments, and data presentation for robust analysis.
Introduction to this compound and the Atrial Natriuretic Peptide System
Atrial Natriuretic Peptide (ANP) is a crucial cardiac hormone primarily involved in regulating blood pressure, natriuresis, and diuresis.[1][2] It exerts its effects by binding to the Natriuretic Peptide Receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor.[1] This binding event triggers the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger that mediates the downstream effects of ANP, including vasodilation and inhibition of the renin-angiotensin-aldosterone system.[1][3]
This compound is a 17-amino acid cyclic peptide isolated from Streptomyces coerulescens.[4][5] It functions as a competitive antagonist of the ANP receptor.[4][5][6] By binding to the ANP receptor without activating it, this compound effectively blocks the physiological actions of ANP and inhibits the ANP-induced accumulation of intracellular cGMP in a dose-dependent manner.[4][5] This makes this compound an indispensable tool for dissecting the intricate signaling cascades governed by ANP.
Mechanism of Action of this compound
This compound competitively inhibits the binding of ANP to its receptor, NPR-A. This antagonistic action prevents the conformational change in the receptor necessary for the activation of its intracellular guanylyl cyclase domain. Consequently, the production of the second messenger cGMP is attenuated, leading to the blockade of ANP's downstream physiological effects.
Figure 1. This compound's competitive antagonism of the ANP signaling pathway.
Quantitative Data for ANP Receptor Antagonists
The following table summarizes key quantitative parameters for this compound and another well-characterized ANP receptor antagonist, A71915, which can be used as a positive control in competitive assays.
| Compound | Parameter | Value | Species/System | Reference |
| This compound | Kd | 0.61 µM | Bovine adrenal cortex | [4][5] |
| A71915 | pKi | 9.18 | Human neuroblastoma NB-OK-1 cells | [1] |
| A71915 | Ki | 0.65 nM | Human neuroblastoma NB-OK-1 cells | [2] |
| A71915 | pA2 | 9.48 | Human neuroblastoma NB-OK-1 cells | [1] |
Note: Kd (dissociation constant) is a measure of binding affinity. pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve. Higher pKi and pA2 values indicate higher antagonist potency.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound for the ANP receptor (NPR-A) through competitive displacement of a radiolabeled ligand.
Figure 2. Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing NPR-A (e.g., from bovine adrenal cortex or a suitable cell line)
-
[125I]-ANP (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissues or cells rich in NPR-A in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in this order:
-
Binding buffer
-
A serial dilution of this compound (or vehicle for total binding, and a high concentration of unlabeled ANP for non-specific binding).
-
A fixed concentration of [125I]-ANP (typically at or below its Kd).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [125I]-ANP binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cGMP Accumulation Assay
This protocol measures the ability of this compound to inhibit ANP-stimulated intracellular cGMP production in a cell-based assay.
Figure 3. Workflow for a cGMP accumulation inhibition assay.
Materials:
-
A suitable cell line expressing functional NPR-A (e.g., bovine aortic smooth muscle cells, human neuroblastoma NB-OK-1 cells).
-
Cell culture medium and reagents.
-
This compound.
-
Atrial Natriuretic Peptide (ANP).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Cell lysis buffer.
-
Commercially available cGMP competitive ELISA kit.
-
Microplate reader.
Procedure:
-
Cell Culture: Seed the cells in a 96-well plate and grow to near confluence.
-
Pre-treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to inhibit cGMP breakdown.
-
Add serial dilutions of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes).
-
-
Stimulation: Add a fixed, sub-maximal concentration of ANP to the wells to stimulate cGMP production. Incubate for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Stop the reaction and lyse the cells according to the instructions of the cGMP ELISA kit (this typically involves adding a lysis reagent that also inactivates PDEs).
-
cGMP Quantification:
-
Use the cell lysates to perform a competitive ELISA for cGMP according to the manufacturer's protocol.
-
Briefly, the cell lysate (containing cGMP) is added to a microplate pre-coated with a cGMP antibody, along with a fixed amount of HRP-conjugated cGMP. The cGMP in the sample competes with the HRP-conjugated cGMP for binding to the antibody.
-
After washing, a substrate is added, and the color development is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using the cGMP standards provided in the kit.
-
Calculate the concentration of cGMP in each sample from the standard curve.
-
Plot the cGMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 for the inhibition of ANP-stimulated cGMP production.
-
Troubleshooting and Considerations
-
Solubility of this compound: this compound may require specific solvents for reconstitution. Always refer to the manufacturer's instructions.
-
Cell Line Selection: The choice of cell line is critical. Ensure the selected cells express a sufficient number of functional NPR-A receptors.
-
Assay Optimization: Incubation times, cell density, and concentrations of ANP and radioligand should be optimized for each specific experimental setup to ensure robust and reproducible results.
-
Data Interpretation: Remember that this compound is a competitive antagonist. The apparent potency (IC50) in functional assays will depend on the concentration of the agonist (ANP) used.
By employing the protocols and understanding the principles outlined in this guide, researchers can effectively utilize this compound to explore the multifaceted roles of the ANP signaling pathway in health and disease.
References
- 1. Discovery of a potent atrial natriuretic peptide antagonist for ANPA receptors in the human neuroblastoma NB-OK-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HS-142-1, a novel non-peptide ANP antagonist, blocks the cyclic GMP production elicited by natriuretic peptides in PC12 and NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Design of Anantin Antagonist Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anantin is a naturally occurring cyclic polypeptide that acts as a competitive antagonist of the atrial natriuretic peptide (ANP) receptor, specifically the natriuretic peptide receptor-A (NPR-A), also known as guanylyl cyclase-A (GC-A).[1][2][3] ANP plays a crucial role in cardiovascular homeostasis by regulating blood pressure, blood volume, and electrolyte balance.[4][5] It elicits its physiological effects by binding to NPR-A, which activates the intracellular guanylyl cyclase domain, leading to the synthesis of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[6][7] this compound competitively binds to the NPR-A receptor, thereby inhibiting ANP-induced cGMP production and antagonizing the downstream effects of ANP.[3][8]
These application notes provide a comprehensive experimental framework for the characterization and validation of this compound and its analogs as ANP antagonists. The protocols detailed below cover essential in vitro and in vivo assays to determine antagonist affinity, functional activity, and physiological effects.
Natriuretic Peptide Signaling Pathway
The binding of atrial natriuretic peptide (ANP) to its receptor, NPR-A, triggers the conversion of GTP to cGMP, which in turn activates cGMP-dependent protein kinase (PKG), leading to downstream physiological effects such as vasodilation and natriuresis. This compound, as a competitive antagonist, blocks the binding of ANP to NPR-A, thereby inhibiting this signaling cascade.
Experimental Workflow for this compound Antagonist Studies
A systematic approach is crucial for the comprehensive evaluation of this compound or its analogs. The workflow should progress from initial in vitro characterization of receptor binding and functional antagonism to in vivo validation of physiological effects in relevant animal models.
In Vitro Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound or its analogs to the NPR-A receptor by measuring their ability to compete with a radiolabeled ligand.[9][10][11]
Materials:
-
Cell membranes expressing NPR-A (e.g., from bovine adrenal cortex or a recombinant cell line).
-
Radioligand (e.g., ¹²⁵I-ANP).
-
This compound or test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound or test compounds in binding buffer.
-
In a 96-well plate, add binding buffer, a fixed concentration of ¹²⁵I-ANP (typically at its Kd concentration), and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the NPR-A-expressing cell membranes to each well.
-
For non-specific binding control wells, add an excess of unlabeled ANP.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Data Presentation:
| Compound | IC₅₀ (nM) | Ki (nM) |
| This compound | 610[13] | 600[14] |
| Analog X | ||
| Analog Y |
cGMP Functional Assay
This cell-based assay measures the ability of this compound or its analogs to inhibit ANP-stimulated intracellular cGMP production.[3][13]
Materials:
-
A suitable cell line expressing NPR-A (e.g., bovine aorta smooth muscle cells, or HEK293 cells overexpressing NPR-A).[13]
-
Cell culture medium.
-
ANP.
-
This compound or test compounds.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Cell lysis buffer.
Protocol:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of this compound or test compounds to the wells and incubate for a defined period.
-
Stimulate the cells with a fixed concentration of ANP (typically the EC₅₀ concentration) for a specific time (e.g., 10-15 minutes).
-
Terminate the reaction and lyse the cells according to the cGMP ELISA kit manufacturer's instructions.
-
Measure the intracellular cGMP concentration in the cell lysates using the cGMP ELISA kit.
-
Plot the cGMP concentration against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀.
Data Presentation:
| Compound | ANP-stimulated cGMP Production IC₅₀ (nM) |
| This compound | |
| Analog X | |
| Analog Y |
In Vivo Experimental Protocols
Pharmacodynamic Studies in a Hypertensive Animal Model
This study evaluates the ability of an this compound antagonist to block the blood pressure-lowering effects of ANP in a hypertensive animal model, such as the Spontaneously Hypertensive Rat (SHR).[2][3]
Materials:
-
Spontaneously Hypertensive Rats (SHRs) or another suitable model of hypertension.[3][8]
-
This compound or test compound.
-
ANP.
-
Vehicle control.
-
Blood pressure monitoring system (e.g., telemetry or tail-cuff method).
-
Metabolic cages for urine and electrolyte analysis.
Protocol:
-
Acclimatize the animals and obtain baseline blood pressure measurements.
-
Divide the animals into treatment groups: Vehicle, ANP alone, this compound + ANP, and this compound alone.
-
Administer the this compound antagonist or vehicle via an appropriate route (e.g., intravenous, subcutaneous).
-
After a suitable pre-treatment period, administer ANP or vehicle.
-
Continuously monitor blood pressure and heart rate for a defined period.
-
House the animals in metabolic cages to collect urine for the measurement of volume, sodium, and potassium excretion (natriuresis and diuresis).
-
Collect blood samples at various time points for pharmacokinetic analysis and to measure plasma cGMP levels.
-
Analyze the data to determine if the this compound antagonist significantly attenuates the hypotensive, natriuretic, and diuretic effects of ANP.
Data Presentation:
| Treatment Group | Change in Mean Arterial Pressure (mmHg) | Urine Output (mL/24h) | Urinary Sodium Excretion (mmol/24h) | Plasma cGMP (pmol/mL) |
| Vehicle | ||||
| ANP | ||||
| This compound + ANP | ||||
| This compound |
Efficacy Studies in a Heart Failure Animal Model
This study assesses the therapeutic potential of an this compound antagonist in a preclinical model of heart failure, where ANP is endogenously elevated.[5][6]
Materials:
-
An appropriate animal model of heart failure (e.g., coronary artery ligation-induced myocardial infarction or pacing-induced heart failure).[5][7]
-
This compound or test compound.
-
Vehicle control.
-
Echocardiography equipment.
-
Hemodynamic monitoring equipment.
-
Histological stains.
Protocol:
-
Induce heart failure in the animals and allow for the development of the disease phenotype.
-
Characterize the heart failure model by measuring parameters such as ejection fraction, cardiac dimensions, and plasma levels of natriuretic peptides (e.g., BNP).
-
Divide the animals into treatment groups: Vehicle and this compound.
-
Administer the this compound antagonist or vehicle for a chronic period.
-
Monitor cardiac function and remodeling throughout the study using echocardiography.
-
At the end of the study, perform terminal hemodynamic measurements.
-
Collect heart tissue for histological analysis of hypertrophy and fibrosis.
-
Analyze the data to determine if the this compound antagonist has beneficial or detrimental effects on cardiac function and remodeling in the context of heart failure.
Data Presentation:
| Treatment Group | Ejection Fraction (%) | Left Ventricular End-Systolic Diameter (mm) | Cardiac Fibrosis (%) | Plasma BNP (pg/mL) |
| Sham | ||||
| Heart Failure + Vehicle | ||||
| Heart Failure + this compound |
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound and its analogs as ANP antagonists. By systematically progressing from in vitro receptor binding and functional assays to in vivo pharmacodynamic and efficacy studies, researchers can thoroughly characterize the pharmacological profile of these compounds and assess their therapeutic potential for cardiovascular diseases. Careful attention to experimental detail and appropriate data analysis will be critical for the successful development of novel this compound-based therapeutics.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Large Animal Models of Heart Failure: A Translational Bridge to Clinical Success - PMC [pmc.ncbi.nlm.nih.gov]
- 8. article.imrpress.com [article.imrpress.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. file.elabscience.com [file.elabscience.com]
- 16. Atrial Natriuretic Peptide (ANP) Competitive ELISA Kit (EIAANP) - Invitrogen [thermofisher.com]
- 17. raybiotech.com [raybiotech.com]
Anantin: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anantin is a cyclic peptide composed of 17 L-amino acids, originally isolated from Streptomyces coerulescens. It functions as a competitive antagonist of the atrial natriuretic factor (ANF) receptor, also known as natriuretic peptide receptor-A (NPR-A).[1][2] By binding to NPR-A, this compound blocks the downstream signaling cascade initiated by ANF, primarily the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[1] This inhibitory action on the ANF signaling pathway makes this compound a valuable tool for studying the physiological and pathological roles of ANF in various systems, including cardiovascular and renal regulation. These application notes provide detailed protocols for the preparation and use of this compound in both in vitro and in vivo experimental settings.
Physicochemical Properties and Solubility
Proper solubilization of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound.
| Solvent | Concentration | Observations |
| 50 mM Acetic Acid | 1 mg/mL | Yields a clear, colorless solution. |
| 50% Trifluoroacetic Acid (TFA) | 0.5 mg/mL | Yields a clear, colorless solution. |
Table 1: Solubility of this compound.
This compound Signaling Pathway
This compound exerts its effects by competitively inhibiting the binding of atrial natriuretic factor (ANF) to its receptor, NPR-A. This receptor is a transmembrane protein with an extracellular ligand-binding domain and an intracellular guanylate cyclase domain. The binding of ANF to NPR-A normally activates the guanylate cyclase, leading to the conversion of GTP to cGMP. Elevated cGMP levels then activate Protein Kinase G (PKG), which mediates most of the downstream physiological effects of ANF, such as vasodilation and natriuresis. This compound, by blocking ANF binding, prevents this signaling cascade.
References
- 1. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ANP receptor antagonists on ANP secretion from adult rat cultured atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anantin, an ANF Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anantin is a cyclic peptide composed of 17 L-amino acids, originally isolated from the bacterium Streptomyces coerulescens.[1][2][3] It functions as a competitive antagonist of the Atrial Natriuretic Factor (ANF) receptors, primarily the natriuretic peptide receptor-A (NPR-A).[1][4] ANF plays a crucial role in regulating blood pressure, blood volume, and electrolyte homeostasis. By binding to NPR-A, ANF activates intracellular guanylate cyclase, leading to the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[5] this compound competitively blocks this binding, thereby inhibiting ANF-induced cGMP accumulation and its downstream physiological effects.[1] These application notes provide detailed protocols for utilizing this compound to block ANF receptors in both in vitro and in vivo experimental settings.
Quantitative Data
| Parameter | Value | Species/Tissue Source | Reference |
| Dissociation Constant (Kd) | 0.61 µM | Bovine adrenal cortex | [1][2][3] |
| Molecular Weight | 1871.0 Da | - | [1] |
| Chemical Formula | C₉₀H₁₁₁N₂₁O₂₄ | - | [1] |
Signaling Pathways
The binding of Atrial Natriuretic Factor (ANF) to its receptor, NPR-A, triggers a signaling cascade that is inhibited by this compound.
ANF Signaling Pathway and this compound Inhibition.
There are three main types of natriuretic peptide receptors with different ligands and signaling mechanisms.
References
- 1. How should values of pA2 and affinity constants for pharmacological competitive antagonists be estimated? | Semantic Scholar [semanticscholar.org]
- 2. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ANP receptor antagonists on ANP secretion from adult rat cultured atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of atrial natriuretic peptide-induced cyclic GMP accumulation in the bovine endothelial cells with anti-atrial natriuretic peptide receptor antiserum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anantin in Cellular Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Anantin is a cyclic peptide isolated from Streomyces coerulescens that functions as a competitive antagonist of the atrial natriuretic factor (ANF).[1][2] It exerts its effects by binding to the ANF receptor, thereby inhibiting the ANF-induced intracellular accumulation of cyclic guanosine (B1672433) monophosphate (cGMP).[1] This property makes this compound a valuable tool for studying the physiological and pathological roles of the ANF signaling pathway in various cellular contexts. These application notes provide detailed protocols for the use of this compound in cellular studies, including dosage, concentration, and relevant experimental procedures.
It is important to note that while the primary mechanism of this compound is the antagonism of the ANF receptor, its specific effects on cancer cell proliferation and apoptosis have not been extensively documented in publicly available literature. The provided protocols are based on general methodologies for assessing cellular responses to chemical compounds and should be adapted and optimized for specific cell lines and experimental questions. A document referencing "Ayanin," which is presumed to be a typographical error for "this compound," suggests a starting concentration range for cell viability studies.[3]
Data Presentation
Table 1: this compound Stock Solution Preparation and Storage
| Parameter | Recommendation | Details |
| Solvent | DMSO (Dimethyl sulfoxide), cell culture grade | This compound is soluble in DMSO. Using a high-quality solvent is crucial to avoid cytotoxicity.[3][4] |
| Stock Concentration | 10 mM | A high stock concentration minimizes the volume of solvent added to the cell culture medium.[3] |
| Preparation | Weigh this compound powder and dissolve in the appropriate volume of DMSO. | For a 10 mM stock solution, dissolve 1.89 mg of this compound (MW: 1889.01 g/mol ) in 1 mL of DMSO. |
| Storage | -20°C in light-protected aliquots | Aliquoting the stock solution helps to avoid repeated freeze-thaw cycles and degradation from light.[3] |
Table 2: Recommended Concentration Range for Cellular Assays
| Assay Type | Cell Line | Concentration Range | Incubation Time | Reference |
| Cell Viability (e.g., MTT Assay) | Various | 0.1 - 100 µM | 24 - 72 hours | [3] |
| cGMP Accumulation Inhibition | Bovine Aorta Smooth Muscle Cells | Dose-dependent inhibition observed | Not specified | [1] |
| Apoptosis Induction | To be determined experimentally | To be determined experimentally | To be determined experimentally | N/A |
| Signaling Pathway Analysis | To be determined experimentally | To be determined experimentally | To be determined experimentally | N/A |
Note: The optimal working concentration of this compound is cell-line dependent and must be determined experimentally for each specific application through dose-response studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a general MTT assay procedure and is suitable for determining the effect of this compound on cell viability.[3]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Target cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. The final concentrations should typically range from 0.1 to 100 µM.[3] Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Intracellular cGMP Measurement Assay
This protocol provides a general procedure for measuring intracellular cGMP levels, which are expected to be modulated by this compound in the presence of ANF.
Materials:
-
This compound-treated and control cells
-
ANF (Atrial Natriuretic Factor)
-
cGMP enzyme immunoassay (EIA) kit
-
Cell lysis buffer (provided with the kit or 0.1 M HCl)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells in a multi-well plate and grow to confluency.
-
Pre-treatment with this compound: Pre-incubate the cells with desired concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
ANF Stimulation: Stimulate the cells with ANF at a concentration known to induce cGMP production for a short period (e.g., 10 minutes).
-
Cell Lysis: Remove the medium and lyse the cells with cell lysis buffer.
-
cGMP Measurement: Follow the instructions provided with the cGMP EIA kit to measure the cGMP concentration in the cell lysates. This typically involves a competitive immunoassay where cGMP in the sample competes with a labeled cGMP for binding to a limited number of antibody binding sites.
-
Data Analysis: Generate a standard curve using the provided cGMP standards and determine the cGMP concentration in the samples.
Western Blot Analysis of Signaling Proteins
This protocol can be used to analyze the expression and phosphorylation status of proteins in the ANF signaling pathway.
Materials:
-
This compound-treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NPR-A, anti-phospho-VASP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells treated with this compound and/or ANF in RIPA buffer with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Caption: this compound antagonizes the ANF signaling pathway.
Caption: General experimental workflow for cellular studies with this compound.
References
- 1. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of Anantin in Smooth Muscle Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anantin is a cyclic polypeptide consisting of 17 amino acids, originally isolated from Streptomyces coerulescens. It functions as a competitive antagonist of the atrial natriuretic factor (ANF) receptor, specifically the natriuretic peptide receptor-A (NPR-A).[1] ANF and other natriuretic peptides are crucial regulators of cardiovascular homeostasis, exerting their effects by binding to NPR-A, a guanylyl cyclase-linked receptor.[2][3] This binding stimulates the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates cGMP-dependent protein kinase (PKG).[4] In smooth muscle cells, this signaling cascade leads to vasodilation, inhibition of proliferation, and reduction of hypertrophy.[2][4][5]
Smooth muscle cell (SMC) contraction is a fundamental process in the regulation of blood pressure and organ function.[6][7] Dysregulation of SMC proliferation and migration is a key feature in the pathophysiology of vascular diseases such as atherosclerosis and restenosis.[8][9][10] Given its ability to block the effects of ANF, this compound serves as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the ANF-cGMP signaling pathway in smooth muscle biology. These application notes provide an overview of the potential uses of this compound in smooth muscle cell research and detailed protocols for its application.
Proposed Applications of this compound in Smooth Muscle Cell Research
This compound's utility as an ANF antagonist allows for a range of applications in the study of smooth muscle cell function:
-
Investigation of Endogenous ANF Tone: this compound can be used to unmask the tonic effects of endogenous ANF on smooth muscle relaxation and blood pressure regulation. By blocking the receptor, researchers can observe the physiological consequences of an un-opposed contractile system.
-
Elucidation of Signaling Pathways: It can be employed to confirm that a specific cellular response in smooth muscle is mediated through the NPR-A receptor. This is achieved by observing the blockage of the effect of an ANF agonist in the presence of this compound.
-
Studying Pathophysiological Mechanisms: In disease models, such as hypertension or atherosclerosis, this compound can help to determine the extent to which the ANF signaling pathway is altered or contributes to the pathology.
-
Pharmacological Screening: this compound can be used as a reference antagonist in competitive binding assays to screen for and characterize novel agonists or antagonists of the NPR-A receptor.
Data Presentation
The following tables represent hypothetical quantitative data to illustrate how the effects of this compound could be presented.
Table 1: Hypothetical Inhibitory Effect of this compound on ANF-Induced Relaxation in Pre-contracted Aortic Rings
| This compound Concentration (µM) | ANF EC50 for Relaxation (nM) | Maximum Relaxation to ANF (%) |
| 0 (Control) | 10 | 95 ± 5 |
| 0.1 | 55 | 92 ± 6 |
| 1 | 250 | 85 ± 8 |
| 10 | >1000 | 40 ± 7 |
Table 2: Hypothetical Effect of this compound on ANF-Mediated Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation
| Treatment | [3H]-Thymidine Incorporation (CPM) | Percent Inhibition of Proliferation |
| Control (Serum-stimulated) | 15,000 ± 1,200 | N/A |
| ANF (100 nM) | 7,500 ± 800 | 50% |
| This compound (1 µM) | 14,500 ± 1,100 | 3.3% |
| ANF (100 nM) + this compound (1 µM) | 13,800 ± 1,300 | 8% |
Table 3: Hypothetical Effect of this compound on ANF-Stimulated cGMP Production in VSMCs
| Treatment | Intracellular cGMP (pmol/mg protein) |
| Basal | 2.5 ± 0.3 |
| ANF (100 nM) | 25.0 ± 2.1 |
| This compound (1 µM) | 2.8 ± 0.4 |
| ANF (100 nM) + this compound (1 µM) | 4.5 ± 0.6 |
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on ANF-Induced Vascular Smooth Muscle Relaxation
Objective: To determine the antagonistic effect of this compound on ANF-induced relaxation of pre-contracted vascular smooth muscle.
Materials:
-
Isolated thoracic aorta from a suitable animal model (e.g., rat).
-
Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM D-glucose).
-
Phenylephrine (B352888) (PE) or other vasoconstrictor.
-
Atrial Natriuretic Factor (ANF) peptide.
-
This compound.
-
Organ bath system with isometric force transducers.
-
Carbogen (B8564812) gas (95% O2, 5% CO2).
Methodology:
-
Euthanize the animal according to approved ethical guidelines and carefully dissect the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit buffer and remove adhering connective tissue.
-
Cut the aorta into 2-3 mm wide rings.
-
Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
After equilibration, contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction has reached a stable plateau, add cumulative concentrations of ANF to generate a concentration-response curve for relaxation.
-
Wash the tissues and allow them to return to baseline.
-
Incubate a set of rings with a specific concentration of this compound for 30 minutes.
-
Repeat the phenylephrine-induced contraction.
-
Generate a new ANF concentration-response curve in the presence of this compound.
-
Repeat steps 8-11 with different concentrations of this compound.
-
Analyze the data to determine the shift in the ANF concentration-response curve caused by this compound and calculate the pA2 value.
Protocol 2: Analyzing the Impact of this compound on ANF-Mediated Inhibition of Smooth Muscle Cell Proliferation
Objective: To assess the ability of this compound to block the anti-proliferative effects of ANF on vascular smooth muscle cells (VSMCs).
Materials:
-
Cultured vascular smooth muscle cells (e.g., rat aortic smooth muscle cells).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Serum-free medium.
-
ANF peptide.
-
This compound.
-
Mitogen (e.g., fetal bovine serum (FBS) or platelet-derived growth factor (PDGF)).
-
[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or MTT).
-
96-well cell culture plates.
-
Scintillation counter or plate reader.
Methodology:
-
Seed VSMCs in 96-well plates at a suitable density and allow them to adhere overnight in complete growth medium.
-
Synchronize the cells by serum starvation for 24-48 hours in serum-free medium.
-
Pre-incubate the cells with different concentrations of this compound for 1 hour.
-
Add ANF to the designated wells, followed immediately by the mitogen (e.g., 10% FBS).
-
Include appropriate controls: basal (serum-free), mitogen-stimulated, ANF alone, and this compound alone.
-
Incubate the cells for 24 hours.
-
For [3H]-thymidine incorporation assay, add 1 µCi of [3H]-thymidine to each well and incubate for an additional 4-6 hours.
-
Harvest the cells, wash to remove unincorporated [3H]-thymidine, and measure radioactivity using a scintillation counter.
-
For non-radioactive assays, follow the manufacturer's instructions.
-
Express the results as a percentage of the mitogen-stimulated control and determine the ability of this compound to reverse the inhibitory effect of ANF.
Protocol 3: Elucidating the Effect of this compound on ANF-Mediated cGMP Signaling
Objective: To measure the antagonistic effect of this compound on ANF-stimulated intracellular cGMP production in VSMCs.
Materials:
-
Cultured VSMCs.
-
Serum-free medium.
-
ANF peptide.
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
0.1 M HCl or other lysis buffer.
-
cGMP enzyme immunoassay (EIA) kit.
-
Protein assay kit (e.g., BCA assay).
Methodology:
-
Plate VSMCs in 24- or 48-well plates and grow to near confluence.
-
Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.
-
Add different concentrations of this compound to the wells and incubate for an additional 30 minutes.
-
Stimulate the cells with a fixed concentration of ANF (e.g., 100 nM) for 10-15 minutes.
-
Terminate the reaction by aspirating the medium and adding 0.1 M HCl to lyse the cells and inhibit phosphodiesterase activity.
-
Centrifuge the cell lysates to pellet cellular debris.
-
Collect the supernatants for cGMP measurement using a cGMP EIA kit according to the manufacturer's protocol.
-
Determine the protein concentration in each sample from the cell pellet or a parallel plate using a protein assay.
-
Normalize the cGMP concentration to the protein content and express the results as pmol cGMP/mg protein.
Visualizations
Caption: ANF signaling pathway in smooth muscle cells and this compound inhibition.
Caption: Workflow for organ bath experiment with this compound.
Caption: Workflow for cell proliferation assay with this compound.
References
- 1. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
- 3. Biochemical mechanisms underlying vascular smooth muscle relaxation: the guanylate cyclase-cyclic GMP system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atrial natriuretic peptide receptor - Wikipedia [en.wikipedia.org]
- 5. Atrial natriuretic polypeptide inhibits hypertrophy of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Regulation of actomyosin and contraction in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rosuvastatin inhibits the smooth muscle cell proliferation by targeting TNFα mediated Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proliferation, migration, matrix turnover, and death of smooth muscle cells in native coronary and vein graft atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proliferation and extracellular matrix synthesis of smooth muscle cells cultured from human coronary atherosclerotic and restenotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Anantin: A Versatile Tool for Interrogating cGMP-Mediated Signaling Pathways
Application Note
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a ubiquitous second messenger implicated in a myriad of physiological processes, including vasodilation, neurotransmission, and cellular proliferation. The synthesis of cGMP is catalyzed by guanylate cyclases, which exist in two primary isoforms: the soluble guanylate cyclase (sGC), typically activated by nitric oxide (NO), and the particulate guanylate cyclases (pGC), which are cell-surface receptors for natriuretic peptides such as Atrial Natriuretic Factor (ANF). Dysregulation of the cGMP signaling pathway is associated with various pathological conditions, making it a critical area of research in drug discovery and development. Anantin, a cyclic peptide of microbial origin, has emerged as a valuable pharmacological tool for dissecting the intricacies of cGMP signaling, particularly the pathways mediated by ANF.
This compound as a Selective ANF Receptor Antagonist
This compound is a 17-amino acid cyclic peptide originally isolated from Streptomyces coerulescens.[1][2] It functions as a potent and selective competitive antagonist of the ANF receptor, a member of the pGC family.[1][2][3][4] By binding to the ANF receptor, this compound effectively blocks the binding of ANF and subsequently inhibits the ANF-induced activation of guanylate cyclase and the downstream accumulation of intracellular cGMP.[1][2] This antagonistic activity is dose-dependent and has been demonstrated in various cell types, including bovine aorta smooth muscle cells.[1][2] Importantly, this compound itself does not exhibit any agonistic effects, meaning it does not stimulate cGMP production on its own, making it a clean and reliable antagonist for research purposes.[1][2]
Applications in Research
The specific mechanism of action of this compound makes it an invaluable tool for researchers investigating the physiological and pathophysiological roles of the ANF-cGMP signaling axis. Key applications include:
-
Elucidating the role of ANF-mediated cGMP signaling: By selectively blocking the ANF receptor, researchers can delineate the specific downstream effects of ANF-induced cGMP production in various tissues and cell types.
-
Differentiating between sGC and pGC pathways: In experimental systems where both NO and natriuretic peptides may be present, this compound can be used to isolate the effects mediated by the ANF-pGC pathway from those mediated by the NO-sGC pathway.
-
Investigating the therapeutic potential of targeting the ANF-cGMP pathway: this compound can be used in preclinical models to explore the consequences of inhibiting ANF signaling in diseases such as hypertension, heart failure, and renal dysfunction.
-
Screening for novel ANF receptor agonists and antagonists: In competitive binding assays, this compound can be used as a reference compound to identify and characterize new molecules that interact with the ANF receptor.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, providing researchers with essential information for experimental design.
| Parameter | Value | Species/Tissue | Reference |
| Dissociation Constant (Kd) | 0.61 µM | Bovine adrenal cortex | [1][2] |
| Dissociation Constant (Kd) | 0.6 µM | Bovine adrenal cortex | [3][4][5] |
| Molecular Weight | 1871.0 Da | N/A | [1][2] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action of this compound and its application in a typical experimental workflow, the following diagrams have been generated using the DOT language.
References
- 1. Radioreceptor assay for atrial natriuretic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sceti.co.jp [sceti.co.jp]
- 4. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Radiolabeling Anantin and its Use in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anantin is a cyclic peptide composed of 17 amino acids, originally isolated from Streptomyces coerulescens. It functions as a competitive antagonist of the atrial natriuretic factor (ANF) receptor, specifically the natriuretic peptide receptor-A (NPR-A). This property makes this compound a valuable tool for studying the physiological roles of ANF and for the development of novel therapeutics targeting the ANF signaling pathway. Radioligand binding assays are a fundamental technique for characterizing the interaction of ligands with their receptors. This document provides a detailed protocol for the radiolabeling of this compound with Iodine-125 ([¹²⁵I]) and its subsequent use in saturation and competition binding assays to determine its binding affinity (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of other compounds.
Signaling Pathway of Atrial Natriuretic Peptide (ANP)
ANP, upon binding to its receptor NPR-A, a transmembrane guanylyl cyclase, triggers the conversion of GTP to cyclic GMP (cGMP). cGMP then acts as a second messenger, mediating various physiological effects, including vasodilation and natriuresis. This compound, as an antagonist, binds to NPR-A but does not activate the guanylyl cyclase, thereby inhibiting the downstream effects of ANP.
Caption: Atrial Natriuretic Peptide (ANP) signaling pathway and the inhibitory action of this compound.
Part 1: Radiolabeling of this compound with [¹²⁵I]
Direct radioiodination is a suitable method for labeling this compound due to the presence of tyrosine and histidine residues in its amino acid sequence. Iodine-125 ([¹²⁵I]) is a commonly used radionuclide for this purpose, offering a long half-life and ease of detection. The Chloramine-T method is a widely used and effective technique for electrophilic radioiodination.
Experimental Protocol: [¹²⁵I]-Anantin Labeling using the Chloramine-T Method
Materials:
-
This compound peptide
-
Sodium Iodide ([¹²⁵I]NaI)
-
Chloramine-T
-
Sodium metabisulfite (B1197395)
-
Phosphate (B84403) buffer (0.5 M, pH 7.5)
-
Bovine Serum Albumin (BSA)
-
Sephadex G-25 column
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase C18 column
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Gamma counter
Procedure:
-
Preparation: In a shielded fume hood, combine 10 µg of this compound (dissolved in 10 µL of 0.05 M phosphate buffer, pH 7.5) with 1 mCi of [¹²⁵I]NaI in a microcentrifuge tube.
-
Initiation of Reaction: Add 10 µL of freshly prepared Chloramine-T solution (2 mg/mL in 0.05 M phosphate buffer, pH 7.5) to the this compound/[¹²⁵I]NaI mixture. Gently vortex the tube for 60 seconds at room temperature.
-
Termination of Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite solution (2.4 mg/mL in 0.05 M phosphate buffer, pH 7.5).
-
Addition of Carrier: Add 100 µL of 0.1% BSA in phosphate buffer to the reaction mixture to prevent non-specific binding of the labeled peptide to surfaces.
-
Purification:
-
Initial Separation: Purify the reaction mixture using a Sephadex G-25 column pre-equilibrated with 0.05 M phosphate buffer containing 0.1% BSA to separate the [¹²⁵I]-anantin from unreacted [¹²⁵I]NaI.
-
HPLC Purification: Further purify the collected fractions containing the radiolabeled peptide by reverse-phase HPLC on a C18 column. Use a linear gradient of acetonitrile in 0.1% trifluoroacetic acid to elute the [¹²⁵I]-anantin.
-
-
Quantification: Determine the specific activity of the purified [¹²⁵I]-anantin by measuring the radioactivity in a gamma counter and the peptide concentration using a suitable protein assay or by UV absorbance at 280 nm.
Part 2: Receptor Binding Assays
These assays utilize the prepared [¹²⁵I]-anantin to characterize its binding to the NPR-A receptor. The source of the receptor will be a membrane preparation from a suitable cell line. Human Embryonic Kidney (HEK293) cells are a robust and commonly used cell line for the stable expression of recombinant receptors, including NPR-A.
Experimental Workflow for Receptor Binding Assay
Caption: General workflow for the radioligand binding assay.
Protocol 2.1: Preparation of Cell Membranes from HEK293-NPR-A Cells
Materials:
-
HEK293 cells stably expressing human NPR-A
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Cell Harvesting: Grow HEK293-NPR-A cells to 80-90% confluency. Wash the cells twice with ice-cold PBS and harvest by scraping.
-
Cell Lysis: Centrifuge the cell suspension at 1,000 x g for 10 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer. Incubate on ice for 15 minutes.
-
Homogenization: Homogenize the cell suspension with a Dounce homogenizer (20-30 strokes) on ice.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in ice-cold homogenization buffer. Centrifuge again at 40,000 x g for 30 minutes at 4°C.
-
Storage: Discard the supernatant and resuspend the final membrane pellet in a small volume of homogenization buffer. Determine the protein concentration using a BCA protein assay. Aliquot the membrane preparation and store at -80°C.
Protocol 2.2: Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [¹²⁵I]-anantin.
Materials:
-
[¹²⁵I]-Anantin
-
NPR-A membrane preparation
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA
-
Unlabeled this compound or ANP
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Wash buffer: ice-cold 50 mM Tris-HCl, pH 7.4
-
Gamma counter
Procedure:
-
Assay Setup: Prepare a series of dilutions of [¹²⁵I]-anantin in binding buffer (e.g., 0.01 - 10 nM).
-
Total Binding: In triplicate, add 50 µL of each [¹²⁵I]-anantin dilution, 50 µL of NPR-A membrane preparation (e.g., 20-50 µg protein), and 100 µL of binding buffer to microcentrifuge tubes.
-
Non-specific Binding: In a parallel set of tubes, add the same components as for total binding, but also include a high concentration of unlabeled this compound or ANP (e.g., 1 µM) to saturate the specific binding sites.
-
Incubation: Incubate all tubes at room temperature for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Counting: Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [¹²⁵I]-anantin concentration.
-
Plot the specific binding versus the concentration of [¹²⁵I]-anantin.
-
Analyze the data using non-linear regression to fit a one-site binding hyperbola to determine the Kd and Bmax values.
-
Protocol 2.3: Competition Binding Assay
This assay determines the ability of an unlabeled compound to compete with [¹²⁵I]-anantin for binding to the NPR-A receptor, allowing for the calculation of the inhibitory constant (Ki).
Procedure:
-
Assay Setup: Prepare a series of dilutions of the unlabeled competitor compound in binding buffer.
-
Binding Reaction: In triplicate, add 50 µL of each competitor dilution, 50 µL of a fixed concentration of [¹²⁵I]-anantin (typically at or below its Kd), and 100 µL of NPR-A membrane preparation to microcentrifuge tubes.
-
Controls: Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled this compound or ANP).
-
Incubation, Filtration, and Counting: Follow steps 4-6 of the saturation binding assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of [¹²⁵I]-anantin).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [¹²⁵I]-anantin used and Kd is the dissociation constant of [¹²⁵I]-anantin determined from the saturation binding assay.
-
Data Presentation
All quantitative data from the binding assays should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of Saturation Binding Assay Parameters for [¹²⁵I]-Anantin
| Parameter | Value | Units |
| Kd | Value | nM |
| Bmax | Value | fmol/mg protein |
| Hill Slope | Value | |
| n | Number of experiments |
Table 2: Summary of Competition Binding Assay Parameters
| Competitor | IC₅₀ | Ki | Units | n |
| Unlabeled this compound | Value | Value | nM | Number of experiments |
| ANP | Value | Value | nM | Number of experiments |
| Test Compound X | Value | Value | nM | Number of experiments |
Note: These protocols provide a general framework. Optimization of specific parameters such as protein concentration, incubation time, and temperature may be necessary for optimal results. Always adhere to appropriate radiation safety protocols when handling radioactive materials.
Troubleshooting & Optimization
Technical Support Center: Overcoming Anantin Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with anantin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a cyclic polypeptide that acts as a competitive antagonist of the atrial natriuretic factor (ANF).[1][2] Like many cyclic peptides, this compound has poor solubility in neutral aqueous solutions, which can lead to precipitation and inaccurate results in biological assays.
Q2: What are the recommended solvents for dissolving this compound?
According to its product information sheet, this compound is soluble in 50 mM acetic acid at a concentration of 1 mg/mL and in 50% trifluoroacetic acid (TFA) at 0.5 mg/mL.[3]
Q3: Can I dissolve this compound directly in my cell culture medium or phosphate-buffered saline (PBS)?
Directly dissolving this compound in neutral pH buffers like PBS or cell culture medium is not recommended and will likely result in precipitation. A concentrated stock solution should first be prepared in an appropriate acidic solvent.
Q4: How should I prepare a working solution of this compound in my aqueous experimental buffer?
To minimize precipitation when diluting the acidic stock solution into your neutral aqueous buffer, a "shock dilution" method is recommended. This involves adding the small volume of the concentrated this compound stock solution directly and rapidly into a larger volume of the stirred or vortexing aqueous buffer. This promotes rapid dispersion and minimizes localized high concentrations that can lead to precipitation.
Q5: What is the mechanism of action of this compound?
This compound competitively binds to the atrial natriuretic factor receptor (ANF-R), preventing the binding of its natural ligand, ANF. This blocks the downstream signaling cascade that involves the activation of guanylate cyclase and the production of the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP).[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | - Final concentration is too high. - Improper dilution technique. - Buffer pH is not optimal. | - Ensure the final concentration of this compound is within its soluble range in the final buffer. - Use the recommended "shock dilution" method (see Experimental Protocols). - If possible, slightly lowering the pH of the final aqueous buffer may improve solubility, but this must be compatible with your experimental system. |
| Low or no biological activity in the assay | - this compound has precipitated out of solution. - Incorrect stock solution concentration. - Degradation of this compound. | - Visually inspect for any precipitate. If present, prepare a fresh working solution. - Verify the accurate weighing and dilution of the this compound stock solution. - Store stock solutions at -20°C or colder and minimize freeze-thaw cycles. |
| Inconsistent results between experiments | - Variability in stock solution preparation. - Inconsistent dilution method. - Age of the stock solution. | - Prepare a fresh stock solution for each set of critical experiments. - Standardize the dilution protocol across all experiments. - Use a consistent source and lot of this compound. |
Quantitative Data Summary
| Solvent | Concentration | Reference |
| 50 mM Acetic Acid | 1 mg/mL | [3] |
| 50% Trifluoroacetic Acid (TFA) | 0.5 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
Materials:
-
This compound powder
-
50 mM Acetic Acid
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 50 mM acetic acid to achieve a final concentration of 1 mg/mL.
-
Vortex the solution thoroughly until the this compound powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., Cell Culture Medium)
Materials:
-
1 mg/mL this compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the 1 mg/mL this compound stock solution required.
-
In a sterile tube, add the required volume of the pre-warmed aqueous buffer.
-
While vigorously vortexing the aqueous buffer, quickly add the calculated volume of the this compound stock solution directly into the buffer.
-
Continue to vortex for a few seconds to ensure complete mixing.
-
Use the freshly prepared working solution immediately in your experiment.
Protocol 3: In Vitro ANF-Induced cGMP Antagonist Assay
Objective: To determine the inhibitory effect of this compound on ANF-induced cGMP production in a cell-based assay.
Procedure:
-
Cell Seeding: Seed a suitable cell line known to express the ANF receptor (e.g., vascular smooth muscle cells) in a multi-well plate at an appropriate density.
-
Cell Treatment:
-
Wash the cells with a serum-free medium or an appropriate assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound (prepared as per Protocol 2) for a specified period (e.g., 15-30 minutes).
-
Include a vehicle control (buffer with the same final concentration of acetic acid as the highest this compound concentration).
-
-
ANF Stimulation: Add a fixed concentration of ANF (a concentration known to elicit a submaximal cGMP response) to the wells, except for the basal control wells.
-
Incubation: Incubate for a specific time to allow for cGMP production (e.g., 10-15 minutes).
-
Cell Lysis and cGMP Measurement:
-
Terminate the reaction by adding a lysis buffer.
-
Measure the intracellular cGMP concentration using a commercially available cGMP immunoassay kit (e.g., ELISA or TR-FRET).
-
-
Data Analysis: Plot the cGMP concentration against the this compound concentration to determine the IC50 value of this compound.
Visualizations
Caption: ANF Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Solution Preparation.
References
- 1. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive peptide antagonists of ANF-induced cyclic guanosine monophosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ANP receptor antagonists on ANP secretion from adult rat cultured atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Anantin Instability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting instability issues encountered with anantin in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cyclic polypeptide composed of 17 L-amino acids, originally isolated from Streptomyces coerulescens.[1] It functions as a competitive antagonist of the atrial natriuretic factor (ANF) receptor.[1][2] By binding to the ANF receptor, this compound blocks the downstream signaling cascade, which includes the inhibition of ANF-induced intracellular cyclic guanosine (B1672433) monophosphate (cGMP) accumulation.[1]
Q2: What are the common signs of this compound instability in my experiments?
Signs of this compound instability can include:
-
A diminished or complete loss of its expected biological effect (e.g., failure to antagonize ANF-induced responses).
-
High variability in results between experimental replicates.
-
Visible precipitation or changes in the color of the this compound solution or cell culture media.
-
The appearance of unexpected peaks during analytical quantification by methods such as HPLC.
Q3: How should I properly store this compound to ensure its stability?
For optimal stability, lyophilized this compound should be stored at -20°C.[3] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can accelerate degradation.[3]
Q4: What factors in my long-term cell culture experiments could be causing this compound to degrade?
Several factors can contribute to the degradation of this compound in a cell culture environment over extended periods:
-
Enzymatic Degradation: Proteases present in serum (if used in the culture media) or secreted by the cells can cleave the peptide bonds of this compound.
-
pH Shifts: The pH of the cell culture medium can change over time due to cellular metabolism. Significant deviations from the optimal pH range of 7.2-7.4 can lead to the hydrolysis of this compound.[4]
-
Temperature: Although cell cultures are maintained at a constant temperature (typically 37°C), prolonged incubation can accelerate chemical degradation pathways such as oxidation and deamidation.
-
Interactions with Media Components: Certain components within the cell culture media could potentially interact with and destabilize this compound.[5][6]
Troubleshooting Guides
Problem 1: Loss of this compound's Antagonistic Activity
If you observe a reduction or complete loss of this compound's ability to antagonize the effects of ANF, consider the following troubleshooting steps:
Troubleshooting Workflow for Loss of Activity
Caption: Troubleshooting decision tree for loss of this compound activity.
Problem 2: Variability in Experimental Results
High variability between replicates can be a sign of inconsistent this compound stability.
| Potential Cause | Recommended Solution |
| Inconsistent Freeze-Thaw Cycles | Prepare single-use aliquots of your this compound stock solution to avoid repeated freezing and thawing.[3] |
| Precipitation of this compound | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to prevent precipitation. Visually inspect the medium for any signs of precipitation after adding this compound. |
| Uneven Distribution in Multi-well Plates | Ensure thorough but gentle mixing after adding this compound to the wells. |
| Cell Health and Density | Maintain consistent cell seeding densities and ensure cells are healthy and in the logarithmic growth phase, as variations can affect experimental outcomes. |
Data on this compound Stability (Hypothetical)
While specific public data on the degradation kinetics of this compound is limited, the following table provides a hypothetical example of what a stability analysis might reveal. Researchers should perform their own stability studies under their specific experimental conditions.
| Condition | Time Point | % Intact this compound Remaining (Mean ± SD) |
| Aqueous Solution, 4°C, pH 7.4 | 24 hours | 98 ± 1.5 |
| 72 hours | 92 ± 2.1 | |
| 1 week | 85 ± 3.4 | |
| Cell Culture Medium + 10% FBS, 37°C | 24 hours | 85 ± 4.2 |
| 48 hours | 65 ± 5.1 | |
| 72 hours | 45 ± 6.3 | |
| Cell Culture Medium (Serum-Free), 37°C | 24 hours | 95 ± 2.5 |
| 48 hours | 88 ± 3.0 | |
| 72 hours | 80 ± 3.8 |
This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound under your specific experimental conditions using RP-HPLC.
Materials:
-
This compound (lyophilized powder)
-
Your specific cell culture medium (with and without serum)
-
HPLC grade solvents (e.g., acetonitrile (B52724), water, trifluoroacetic acid)
-
Low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
RP-HPLC system with a C18 column
Procedure:
-
Prepare this compound Stock Solution: Reconstitute lyophilized this compound in an appropriate solvent (e.g., sterile water or DMSO) to a known concentration (e.g., 1 mg/mL).
-
Spike the Medium: Add the this compound stock solution to your cell culture medium (both with and without serum, if applicable) to the final working concentration used in your experiments. Ensure the final solvent concentration is minimal.
-
Time Course Incubation: Aliquot the this compound-spiked medium into sterile, low-protein-binding tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours). Incubate the tubes under your standard cell culture conditions (37°C, 5% CO₂).
-
Sample Preparation at Each Time Point:
-
At each designated time point, remove an aliquot.
-
If serum is present, precipitate the proteins by adding a 3-fold excess of cold acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Vortex vigorously and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a standard volume onto the RP-HPLC system.
-
Use a suitable gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile) to separate this compound from any degradation products.
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Quantify the peak area corresponding to intact this compound at each time point.
-
Calculate the percentage of intact this compound remaining relative to the 0-hour time point.
-
Plot the percentage of intact this compound versus time to determine its stability profile.
-
Experimental Workflow for this compound Stability Assessment
Caption: General workflow for assessing this compound stability in cell culture media.
Protocol 2: ANF-Induced cGMP Accumulation Assay
This functional assay can be used to confirm the antagonistic activity of this compound.
Materials:
-
A suitable cell line expressing ANF receptors (e.g., bovine aortic smooth muscle cells).[1]
-
Cell culture reagents.
-
ANF peptide.
-
This compound.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Cell lysis buffer.
-
A commercial cGMP enzyme immunoassay (EIA) kit.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and grow to near confluency.
-
Pre-treatment with this compound:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound (and a vehicle control) for a specified time (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor.
-
-
Stimulation with ANF:
-
Add a submaximal concentration of ANF (previously determined through a dose-response curve) to the wells and incubate for a short period (e.g., 10 minutes).
-
-
Cell Lysis:
-
Terminate the reaction by aspirating the medium and adding the lysis buffer provided with the cGMP assay kit.
-
-
cGMP Quantification:
-
Measure the intracellular cGMP concentration in the cell lysates according to the manufacturer's protocol for the EIA kit.
-
-
Data Analysis:
-
Plot the cGMP concentration against the this compound concentration.
-
A successful antagonism will show a dose-dependent inhibition of ANF-induced cGMP accumulation by this compound.
-
Signaling Pathway
This compound exerts its effect by blocking the ANF signaling pathway.
ANF Signaling Pathway and this compound's Point of Action
References
- 1. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. US20170247445A1 - Mammalian cell culture performance through surfactant supplementation of feed media - Google Patents [patents.google.com]
- 6. Effects of cell culture media on the dynamic formation of protein-nanoparticle complexes and influence on the cellular response - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Anantin Concentration for Maximal Receptor Blockade
Welcome to the technical support center for anantin, a competitive antagonist of the natriuretic peptide receptor-A (NPR-A). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for maximal receptor blockade in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cyclic peptide that acts as a competitive antagonist of the natriuretic peptide receptor-A (NPR-A).[1][2] It binds to the receptor, preventing the binding of the endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[3][4] This blockade inhibits the intracellular accumulation of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[2]
Q2: What is the binding affinity of this compound for the NPR-A receptor?
A2: this compound binds competitively to ANF receptors from bovine adrenal cortex with a dissociation constant (Kd) of 0.6 µM.[1]
Q3: I am observing lower than expected inhibition of cGMP production. What are the possible causes?
A3: Several factors could contribute to lower than expected efficacy:
-
Suboptimal this compound Concentration: Ensure you are using a concentration of this compound sufficient to competitively inhibit the effects of the ANP concentration used in your assay. A full dose-response curve should be performed to determine the optimal concentration.
-
Cell Health and Density: Ensure your cells are healthy, viable, and seeded at an optimal density. Over-confluent or unhealthy cells may not respond consistently.[5]
-
Reagent Quality: Verify the quality and concentration of your this compound stock solution. Peptides can degrade over time, so proper storage is crucial.
-
Assay Conditions: Optimize incubation times, temperature, and buffer conditions for your specific cell type and assay format.
Q4: I am experiencing solubility issues with this compound. How can I improve it?
A4: this compound is a peptide and may have limited solubility in aqueous buffers. Here are some tips:
-
Initial Dissolution: A product information sheet suggests that this compound is soluble in 50 mM acetic acid (1 mg/ml) or 50% TFA (0.5 mg/ml).[6]
-
Stock Solutions: Prepare a concentrated stock solution in an appropriate solvent and then dilute it into your aqueous assay buffer. When diluting, add the this compound stock solution to the aqueous buffer while vortexing to prevent precipitation.[7]
-
Test Small Aliquots: Before dissolving your entire stock, test the solubility of a small amount in your desired buffer.[7]
-
pH Adjustment: The solubility of peptides is often pH-dependent. Adjusting the pH of your buffer may improve solubility.[8]
Q5: Are there any known off-target effects of this compound?
Q6: What is the stability of this compound in experimental conditions?
A6: this compound is described as a highly stable molecule.[1] However, the stability of peptides in solution can be influenced by factors such as temperature, pH, and the presence of proteases in cell culture media. For long-term storage, it is advisable to store this compound solutions frozen.[11] For working solutions in physiological buffers, it is best to prepare them fresh for each experiment to minimize potential degradation.
Quantitative Data
| Parameter | Value | Species/Tissue | Reference |
| Binding Affinity (Kd) | 0.61 µM | Bovine Adrenal Cortex | [2] |
| Functional Inhibition | Dose-dependently inhibited ANF-induced cGMP accumulation | Bovine Aorta Smooth Muscle Cells | [2] |
Note: Specific IC50 values for cGMP inhibition by this compound in different cell lines are not consistently reported in the readily available literature. It is highly recommended to determine the IC50 empirically in your specific experimental system.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a general guideline and should be optimized for your specific experimental setup.
Objective: To determine the binding affinity (Ki) of this compound for the NPR-A receptor.
Materials:
-
Cells or membranes expressing NPR-A
-
Radiolabeled ANP (e.g., ¹²⁵I-ANP)
-
Unlabeled ANP (for non-specific binding determination)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (ice-cold)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Plate Preparation: Add binding buffer to each well of a 96-well filter plate.
-
Addition of Competitors: Add increasing concentrations of this compound to the appropriate wells. For total binding, add buffer only. For non-specific binding, add a saturating concentration of unlabeled ANP.
-
Addition of Radioligand: Add a constant concentration of radiolabeled ANP to all wells. The concentration should ideally be at or below the Kd of the radioligand for the receptor.
-
Addition of Cells/Membranes: Add the cell or membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filters and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional cGMP Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Objective: To determine the functional potency (IC50) of this compound in inhibiting ANP-stimulated cGMP production.
Materials:
-
NPR-A expressing cells (e.g., bovine aortic smooth muscle cells)[2]
-
Cell culture medium
-
ANP
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Cell lysis buffer
-
cGMP detection kit (e.g., ELISA or TR-FRET based)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere and grow.
-
Pre-treatment with this compound: Wash the cells with serum-free medium. Pre-incubate the cells with increasing concentrations of this compound for a specific duration.
-
Stimulation with ANP: Add a fixed, sub-maximal concentration of ANP to the wells to stimulate cGMP production.
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction by removing the medium and lysing the cells with the provided lysis buffer.
-
cGMP Measurement: Determine the intracellular cGMP concentration in the cell lysates using a cGMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: NPR-A signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration for receptor blockade.
References
- 1. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of sterile saline solutions of synthetic tuftsin, a naturally occurring immunomodulating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Anantin-Based Experimental Setups: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anantin, a peptide antagonist of the atrial natriuretic factor (ANF).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cyclic peptide composed of 17 L-amino acids, originally isolated from Streptomyces coerulescens.[1] It functions as a competitive antagonist of the atrial natriuretic factor (ANF) receptor.[2] By binding to the ANF receptor, this compound blocks the downstream signaling cascade initiated by ANF, which includes the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[1][3]
Q2: What are the key physical and chemical properties of this compound?
| Property | Value | Reference |
| Molecular Weight | 1871.0 Da | [1] |
| Chemical Formula | C₉₀H₁₁₁N₂₁O₂₄ | [1] |
| Structure | Cyclic peptide of 17 L-amino acids | [2] |
| Binding Affinity (Kd) | 0.6 µM (for ANF receptors from bovine adrenal cortex) | [2] |
Q3: How should I dissolve and store this compound?
Being a peptide, this compound's solubility can be challenging. For initial stock solutions, it is recommended to use a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to dissolve the lyophilized powder, followed by dilution with a sterile aqueous buffer.[4][5][6][7][8]
-
Solubilization Protocol:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Add a small volume of 100% DMSO to the vial to dissolve the peptide. Gentle vortexing or sonication can aid dissolution.[5][6]
-
Slowly add the DMSO-peptide solution dropwise to your desired sterile aqueous buffer (e.g., PBS or cell culture medium) while mixing to reach the final working concentration.[4][5]
-
If turbidity occurs, the solubility limit in that buffer has been exceeded.
-
-
Storage:
-
Store lyophilized this compound at -20°C or -80°C.
-
Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C.
-
Q4: What are the potential off-target effects of this compound?
While specific off-target effects of this compound are not extensively documented in the provided search results, it is a common concern for any therapeutic agent. Researchers should consider performing counter-screens or assessing the effects of this compound on related receptors or signaling pathways to identify any unintended biological activities.
ANF Signaling Pathway and this compound's Point of Intervention
The diagram below illustrates the signaling pathway of the Atrial Natriuretic Factor (ANF) and the inhibitory action of this compound. ANF binds to its receptor, Natriuretic Peptide Receptor-A (NPR-A), which activates guanylate cyclase, leading to the conversion of GTP to cGMP. This compound competitively binds to NPR-A, preventing ANF from binding and thereby inhibiting cGMP production.
Troubleshooting Guide: ANF-Induced cGMP Accumulation Assay
A primary application of this compound is to inhibit ANF-induced cGMP accumulation in cells. This section provides a troubleshooting guide for common issues encountered in this experimental setup.
| Problem | Potential Cause | Troubleshooting Steps |
| High Background cGMP Levels (in unstimulated cells) | 1. Endogenous production of cGMP. | - Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in your assay buffer to prevent cGMP degradation.[9] - Optimize cell seeding density; over-confluent cells may have altered basal signaling. |
| 2. Cell stress. | - Ensure gentle handling of cells during seeding and media changes. - Check for contamination in the cell culture. | |
| Low or No ANF-Induced cGMP Signal | 1. Low ANF receptor (NPR-A) expression. | - Confirm NPR-A expression in your cell line using techniques like Western Blot or qPCR. - Use a cell line known to have high NPR-A expression. |
| 2. Inactive ANF. | - Use freshly prepared ANF solutions. - Confirm the biological activity of your ANF stock. | |
| 3. Insufficient incubation time. | - Optimize the ANF stimulation time (typically 10-15 minutes).[3] | |
| Inconsistent or Variable this compound Inhibition | 1. This compound instability. | - Prepare fresh this compound dilutions for each experiment from a frozen stock. - Minimize the time this compound is in culture medium at 37°C before the experiment. |
| 2. This compound solubility issues. | - Ensure this compound is fully dissolved in DMSO before diluting in aqueous buffer.[4][5] - Visually inspect for precipitation after dilution. If observed, adjust the solubilization protocol. | |
| 3. Incorrect this compound concentration. | - Verify the concentration of your this compound stock solution. - Perform a dose-response curve to determine the optimal inhibitory concentration. | |
| High Well-to-Well Variability | 1. Inconsistent cell seeding. | - Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette for consistent seeding volume. |
| 2. Edge effects in the microplate. | - Avoid using the outer wells of the microplate, or fill them with sterile buffer/media. | |
| 3. Inaccurate pipetting. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. |
Experimental Protocol: Inhibition of ANF-Induced cGMP Accumulation
This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on ANF-induced cGMP production.
Materials:
-
Cell line expressing NPR-A (e.g., bovine aorta smooth muscle cells)
-
Cell culture medium and supplements
-
This compound
-
Atrial Natriuretic Factor (ANF)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Assay buffer (e.g., Krebs-Ringer Bicarbonate Buffer with Glucose - KRBG)
-
Cell lysis buffer
-
cGMP detection kit (e.g., fluorescent immunoassay kit)
Methodology:
-
Cell Culture:
-
Culture cells in appropriate medium until they reach a confluent monolayer in a multi-well plate.
-
-
This compound and ANF Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a stock solution of ANF in a suitable buffer (e.g., PBS with 0.1% BSA).[9]
-
On the day of the experiment, prepare serial dilutions of this compound and a working solution of ANF in the assay buffer.
-
-
Assay Procedure:
-
Wash the cell monolayer with pre-warmed assay buffer.
-
Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add the ANF solution to the wells (except for the basal control wells) to stimulate cGMP production and incubate for a specific duration (e.g., 10-15 minutes) at 37°C.[3]
-
Terminate the reaction by aspirating the medium and adding cell lysis buffer.
-
-
cGMP Measurement:
-
Measure the cGMP concentration in the cell lysates using a cGMP detection kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using cGMP standards provided in the kit.
-
Calculate the cGMP concentration in each sample.
-
Plot the cGMP concentration against the this compound concentration to determine the IC₅₀ value.
-
Experimental Workflow: cGMP Accumulation Assay
The following diagram outlines the general workflow for a cGMP accumulation assay to test the inhibitory effect of this compound.
References
- 1. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complete cGMP workflow solution using the CatchPoint cGMP Fluorescent Assay Kit [moleculardevices.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. lifetein.com [lifetein.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]
how to prevent non-specific binding of anantin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent non-specific binding of anantin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a cyclic polypeptide originally isolated from Streptomyces coerulescens.[1][2] It consists of 17 L-amino acids.[1][2] this compound functions as a competitive antagonist of the atrial natriuretic factor (ANF) receptor.[2][3][4] By binding to the ANF receptor, it inhibits the ANF-induced accumulation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][2]
Q2: What are the potential causes of non-specific binding of this compound?
As a peptide, this compound can be prone to non-specific binding in various experimental assays due to several factors:
-
Hydrophobic Interactions: The presence of hydrophobic amino acid residues in this compound can lead to its binding to hydrophobic surfaces of plasticware (e.g., microplates) or other proteins.[5]
-
Electrostatic Interactions: Charged residues in the this compound sequence can interact with oppositely charged surfaces or molecules.[6]
-
Binding to Unoccupied Sites: In immunoassays, if the solid phase (e.g., ELISA plate wells) is not sufficiently blocked, this compound can bind directly to the plastic.[7]
Q3: How can I detect if this compound is exhibiting non-specific binding in my assay?
High background signals in your negative controls are a primary indicator of non-specific binding.[8] For example, in an ELISA, wells that do not contain the target receptor but still show a signal after incubation with labeled this compound suggest non-specific binding to the plate or blocking agent.[9]
Troubleshooting Guides
Issue: High Background in this compound-Based ELISA
High background in an ELISA can obscure specific signals and lead to inaccurate quantification. This is often caused by the non-specific binding of this compound or the detection antibodies.
Troubleshooting Steps:
-
Optimize Blocking Conditions: The choice and concentration of the blocking agent are critical. Inadequate blocking can leave sites on the microplate wells open for this compound to bind.[10]
-
Incorporate Detergents: Adding a non-ionic detergent, such as Tween-20, to your wash and incubation buffers can help disrupt hydrophobic interactions that cause non-specific binding.[6]
-
Adjust Buffer Composition: The pH and salt concentration of your buffers can influence electrostatic interactions.[6] Experimenting with different buffer formulations may be necessary.
-
Increase Wash Steps: Increasing the number and duration of wash steps can help remove non-specifically bound this compound.
Issue: Non-Specific Staining in Immunofluorescence/Immunohistochemistry (IF/IHC) with this compound
When using this compound in cell-based imaging assays, non-specific binding can lead to diffuse background staining, making it difficult to identify the specific localization of its target.
Troubleshooting Steps:
-
Use a Pre-incubation Blocking Step: Before adding this compound, incubate your cells or tissue sections with a blocking solution to saturate non-specific binding sites.[5]
-
Include a Serum Block: Using normal serum from the same species as the secondary antibody in your blocking buffer is highly recommended to reduce background from non-specific antibody binding.[11][12]
-
Add Detergents to Buffers: Low concentrations of detergents like Triton X-100 or Tween-20 can reduce non-specific hydrophobic interactions.[5][13]
-
Optimize this compound Concentration: Using the lowest effective concentration of this compound can help minimize off-target binding.
Data Presentation: Comparison of Common Blocking Agents
The choice of blocking agent can significantly impact the level of non-specific binding. The following table summarizes common blocking agents and their suitability for assays involving peptides like this compound.
| Blocking Agent | Composition | Advantages | Disadvantages | Recommended Concentration |
| Bovine Serum Albumin (BSA) | Purified protein | Well-defined, can be used when detecting phosphoproteins.[14] | Can be expensive, may contain contaminating IgGs.[11][14] | 1-5% (w/v) |
| Skim Milk Powder | Mixture of proteins (casein) | Inexpensive and readily available.[14] | Contains phosphoproteins and biotin, which can interfere with certain assays.[14] | 3-5% (w/v) |
| Normal Serum | Complex mixture of proteins | Very effective at reducing background from non-specific antibody binding.[11][12] | Can be costly, contains immunoglobulins that may cross-react.[14] | 5-10% (v/v) |
| Fish Gelatin | Protein derived from fish skin | Does not cross-react with mammalian antibodies.[14] | Not recommended for biotin-based detection systems as it contains endogenous biotin.[14] | 0.1-0.5% (w/v) |
| Polyvinylpyrrolidone (PVP) | Synthetic polymer | Protein-free, useful for detecting small proteins.[14] | Generally used in combination with other blocking agents.[14] | 1% (w/v) |
Experimental Protocols
Protocol 1: Reducing Non-Specific Binding of this compound in a Competitive ELISA
This protocol describes a competitive ELISA to measure the binding of this compound to its receptor, with steps to minimize non-specific binding.
Materials:
-
Recombinant ANF receptor
-
This compound
-
Biotinylated-ANF
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 1M H₂SO₄)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA and 0.05% Tween-20)
-
Assay Buffer (PBS with 0.1% BSA and 0.05% Tween-20)
Procedure:
-
Coating: Coat a 96-well microplate with the ANF receptor in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 2 hours at room temperature to block all non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add varying concentrations of this compound (in assay buffer) to the wells, followed immediately by a constant concentration of biotinylated-ANF. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add Streptavidin-HRP (diluted in assay buffer) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate and incubate in the dark until a color develops.
-
Stopping: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
Protocol 2: Immunofluorescence Staining with this compound
This protocol details the steps for using this compound in an immunofluorescence assay to visualize its binding to receptors on cultured cells, while minimizing non-specific background.
Materials:
-
Cells expressing the ANF receptor
-
This compound conjugated to a fluorophore (e.g., FITC-Anantin) or unconjugated this compound
-
Primary antibody against this compound (if using unconjugated this compound)
-
Fluorophore-conjugated secondary antibody
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (PBS with 0.1% Triton X-100)
-
Blocking Buffer (PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Wash Buffer (PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture: Grow cells on glass coverslips to the desired confluency.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization: If the receptor is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific binding by incubating the cells in blocking buffer for 1 hour at room temperature.[5]
-
This compound Incubation:
-
Direct Method: Incubate with FITC-Anantin (diluted in blocking buffer) for 1-2 hours at room temperature.
-
Indirect Method: Incubate with unconjugated this compound (diluted in blocking buffer) for 1-2 hours, wash, and then incubate with the primary antibody against this compound for 1 hour. Wash again and incubate with the fluorophore-conjugated secondary antibody for 1 hour.
-
-
Washing: Wash three times with PBS.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Visualizations
Caption: Workflow for a competitive ELISA to minimize this compound non-specific binding.
Caption: Experimental workflow for immunofluorescence with this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MOLNOVA | this compound (linear sequence) | 133658-45-4 [molnova.com]
- 4. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. Reduction of non-specific binding in immunoassays requiring long incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. mybiosource.com [mybiosource.com]
- 10. biocompare.com [biocompare.com]
- 11. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 12. biocompare.com [biocompare.com]
- 13. Blocking reagents [abcam.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Improving the In Vivo Delivery of Anantin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and resources for researchers encountering challenges with the in vivo delivery of Anantin, a cyclic peptide antagonist of the atrial natriuretic factor (ANF) receptor. The information is presented in a question-and-answer format to directly address common issues.
Disclaimer: this compound was discovered in the early 1990s, and there is limited recent publicly available data specifically detailing its in vivo pharmacokinetics and advanced formulation strategies. Therefore, much of the guidance provided here is based on established principles for the in vivo delivery of cyclic peptides and may require optimization for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cyclic polypeptide consisting of 17 amino acids.[1] It acts as a competitive antagonist of the atrial natriuretic factor (ANF) receptor.[1][2] By binding to the ANF receptor, this compound blocks the downstream signaling pathway initiated by ANF, which involves the inhibition of intracellular cyclic guanosine (B1672433) monophosphate (cGMP) accumulation.[1]
Q2: What are the primary challenges in delivering this compound in vivo?
A2: Like most peptide-based therapeutics, the primary challenges for delivering this compound in vivo include:
-
Proteolytic Degradation: Peptides are susceptible to degradation by proteases present in the bloodstream and tissues, leading to a short half-life.[3][4]
-
Rapid Renal Clearance: Due to its relatively small size, this compound is likely subject to rapid clearance by the kidneys.[4]
-
Low Bioavailability: Poor absorption across biological membranes limits its effectiveness when administered through non-intravenous routes.[5][6]
-
Solubility and Stability: this compound is soluble in 50 mM acetic acid and 50% TFA, but its stability in physiological buffers and for long-term storage in solution needs to be carefully evaluated.
Q3: What are the potential strategies to improve the in vivo delivery of this compound?
A3: Several strategies can be employed to enhance the in vivo performance of this compound:
-
Formulation in Nanoparticles: Encapsulating this compound in liposomes or polymeric nanoparticles can protect it from enzymatic degradation, prolong its circulation time, and potentially target it to specific tissues.[]
-
Chemical Modification:
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic size of this compound, reducing renal clearance and shielding it from proteases.
-
Amino Acid Substitution: Replacing certain amino acids with non-natural or D-amino acids can enhance resistance to proteolysis.[8]
-
-
Sustained-Release Depots: Formulating this compound into injectable hydrogels or microspheres can provide a sustained release over an extended period, reducing the need for frequent administration.[9]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low therapeutic efficacy in vivo | 1. Rapid degradation of this compound. 2. Insufficient dosage at the target site. 3. Poor bioavailability. | 1. Assess Stability: Perform an in vitro stability assay of this compound in plasma and relevant tissue homogenates.2. Increase Dose/Frequency: Conduct a dose-escalation study to determine the optimal therapeutic window.3. Change Administration Route: Switch to intravenous (IV) administration to ensure 100% initial bioavailability.4. Reformulate: Consider encapsulation in nanoparticles (liposomes, PLGA) or PEGylation to improve stability and circulation time. |
| High variability in experimental results | 1. Inconsistent formulation preparation. 2. Variable administration technique. 3. Biological variability in animal models. | 1. Standardize Formulation Protocol: Ensure consistent particle size, encapsulation efficiency, and drug loading for nanoparticle formulations.2. Refine Administration Technique: Provide thorough training on injection techniques to minimize variability.3. Increase Sample Size: Use a larger cohort of animals to account for biological variation.4. Normalize Data: Use appropriate internal controls and normalize data to a baseline for each animal. |
| Difficulty in detecting and quantifying this compound in biological samples | 1. Low plasma concentrations. 2. Matrix effects in mass spectrometry. 3. Inefficient extraction from the biological matrix. | 1. Optimize Bioanalytical Method: Develop a sensitive LC-MS/MS method with a low limit of quantification (LLOQ).[10] Consider using microflow LC for enhanced sensitivity.[10]2. Improve Sample Preparation: Optimize the protein precipitation and/or solid-phase extraction (SPE) protocol to efficiently extract this compound and remove interfering substances.[11]3. Use Stable Isotope-Labeled Internal Standard: Synthesize a stable isotope-labeled version of this compound to use as an internal standard for accurate quantification. |
Experimental Protocols
Protocol 1: Formulation of this compound in Liposomes (Thin-Film Hydration Method)
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve the desired amounts of phosphatidylcholine and cholesterol in a chloroform/methanol mixture in a round-bottom flask.
-
Create a thin lipid film by removing the organic solvents using a rotary evaporator under vacuum.
-
Hydrate the lipid film with a solution of this compound dissolved in PBS by rotating the flask at a temperature above the lipid phase transition temperature.
-
To obtain unilamellar vesicles of a specific size, the resulting liposome (B1194612) suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.
-
Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vivo Administration of this compound in a Rodent Model
Materials:
-
This compound formulation (e.g., in saline, PBS, or nanoparticle suspension)
-
Appropriate animal model (e.g., mice or rats)
-
Sterile syringes and needles
-
Animal restrainer
Procedure (Intravenous Injection - Tail Vein):
-
Prepare the this compound formulation at the desired concentration in a sterile vehicle.
-
Warm the animal's tail using a heat lamp or warm water to dilate the veins.
-
Place the animal in a restraint device.
-
Disinfect the tail with an alcohol wipe.
-
Insert a sterile needle (e.g., 27-30 gauge) into one of the lateral tail veins.
-
Slowly inject the this compound formulation.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Monitor the animal for any adverse reactions.
Note: The choice of administration route (e.g., intravenous, intraperitoneal, subcutaneous) will depend on the experimental objectives.
Protocol 3: Quantification of this compound in Plasma using LC-MS/MS
Materials:
-
Plasma samples from this compound-treated animals
-
Trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Protein Precipitation: Add three volumes of cold acetonitrile containing 0.1% TFA to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (for cleanup and concentration):
-
Condition an appropriate SPE cartridge.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound with a suitable solvent mixture.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound based on its parent and fragment ion masses.
-
Use a calibration curve prepared with known concentrations of this compound in control plasma to quantify the amount in the experimental samples.[10][11]
-
Visualizations
Caption: ANF signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo peptide delivery studies.
Caption: Logical troubleshooting for low in vivo bioavailability of a peptide.
References
- 1. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. sci-hub.red [sci-hub.red]
- 6. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Cyclic Peptides & Optimization - Creative Peptides [creative-peptides.com]
- 9. One-week in vivo sustained release of a peptide formulated into in situ forming implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
anantin degradation pathways and how to avoid them
Welcome to the technical support center for anantin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a naturally occurring cyclic polypeptide isolated from Streptomyces coerulescens.[1][2] It is composed of 17 L-amino acids and functions as a competitive antagonist of the atrial natriuretic factor (ANF) by binding to its receptor.[1][2] A key feature of this compound is its high stability, which is attributed to its cyclic structure.[1]
Q2: What are the known degradation pathways for this compound?
Currently, there is no specific literature detailing the degradation pathways of this compound. Its cyclic structure renders it highly stable and resistant to standard sequencing methods, suggesting a high resistance to enzymatic and chemical degradation compared to linear peptides.[1][3][4] However, like all peptides, it is prudent to handle it with care to avoid potential degradation under harsh experimental conditions.[5]
Q3: How should I store lyophilized this compound?
For maximum stability, lyophilized this compound should be stored in a tightly sealed vial at -20°C or -80°C in a desiccated environment.[6][7][8][9] Before opening, it is recommended to allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can initiate degradation.[7][10]
Q4: What is the recommended procedure for reconstituting this compound?
This compound is soluble in 50 mM acetic acid (at 1 mg/ml) and 50% TFA (at 0.5 mg/ml), yielding a clear, colorless solution.[11] For biological experiments, it is advisable to first dissolve the peptide in a small amount of a suitable solvent like sterile, distilled water or a mild acidic solution (e.g., 10% acetic acid) before diluting it with the experimental buffer.[7] To prevent microbial contamination, always use sterile solutions and techniques.[7][8]
Q5: How should I store this compound in solution?
Long-term storage of peptides in solution is generally not recommended.[6] If necessary, prepare aliquots of the reconstituted this compound in a sterile, slightly acidic buffer (pH 5-7) and store them at -20°C.[7] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or inconsistent biological activity | Peptide Degradation: Although this compound is stable, improper handling or storage in solution could lead to degradation. This can be caused by microbial contamination, extreme pH, or multiple freeze-thaw cycles.[7][8] | - Prepare fresh solutions for each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.[7][8]- Ensure the pH of your experimental buffer is between 5 and 7.[7]- Use sterile buffers and handle the peptide under sterile conditions.[7][8] |
| Improper Reconstitution: The peptide may not be fully dissolved, leading to an inaccurate concentration. | - Follow the recommended reconstitution protocol.[11]- Briefly sonicate the solution to aid dissolution.[12] | |
| Precipitation of this compound in solution | Aggregation: Peptides, especially at high concentrations, can aggregate and precipitate out of solution. This can be influenced by the buffer's pH and ionic strength.[13] | - Optimize the buffer pH to be at least one unit away from this compound's isoelectric point (pI).- Work with lower protein concentrations if possible.[13]- Consider adding stabilizing excipients like glycerol (B35011) or sugars to your buffer.[13] |
| Poor Solubility: The peptide may not be fully soluble in the chosen buffer. | - Re-dissolve the peptide following the recommended guidelines, potentially using a small amount of organic solvent like DMSO before dilution if necessary for highly hydrophobic peptides (though this compound is not characterized as such).[12] | |
| Variability between experimental replicates | Inconsistent Peptide Concentration: This could be due to incomplete dissolution or degradation of the stock solution over time. | - Ensure the peptide is fully dissolved before use.- Use fresh aliquots for each experiment to avoid degradation from repeated freeze-thaw cycles.[7][8]- Protect solutions from light.[6][8][9] |
Experimental Protocols
Protocol for Reconstitution and Aliquoting of this compound
-
Preparation: Before opening the vial of lyophilized this compound, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.[7] This prevents water condensation.
-
Reconstitution: Add the appropriate volume of sterile 50 mM acetic acid to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).[11] Gently vortex or sonicate briefly to ensure complete dissolution.[12]
-
Aliquoting: Dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.
-
Storage: Store the aliquots at -20°C or -80°C.[7]
-
Usage: When needed, thaw a single aliquot and use it immediately. Avoid refreezing the remaining solution.[7][8]
Protocol for Assessing this compound Stability in an Experimental Buffer
-
Preparation: Reconstitute this compound as described above to create a stock solution.
-
Incubation: Dilute the this compound stock solution to the final working concentration in your experimental buffer.
-
Time-Point Sampling: Incubate the solution under your experimental conditions (e.g., 37°C). Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately stop any potential degradation in the collected samples by adding a quenching solution (e.g., 1% trifluoroacetic acid in acetonitrile) and flash-freezing in liquid nitrogen. Store at -80°C until analysis.
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound remaining at each time point. A decrease in the peak area corresponding to this compound over time indicates degradation.[5]
Visualizing Potential Degradation Pathways and Handling Workflows
While specific degradation pathways for this compound are not documented due to its high stability, the following diagrams illustrate general peptide degradation mechanisms that researchers should be aware of and a recommended workflow to minimize these risks.
Caption: General chemical degradation pathways for peptides.
Caption: Recommended workflow for handling and storing this compound.
References
- 1. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. jpt.com [jpt.com]
- 7. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 8. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 9. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 10. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. benchchem.com [benchchem.com]
anantin assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anantin assays. The information is designed to address common issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cyclic peptide antagonist of the atrial natriuretic factor (ANF).[1] It functions by competitively binding to the ANF receptor, thereby inhibiting the ANF-induced accumulation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1] This antagonistic action makes this compound a valuable tool for studying the physiological roles of ANF.
Q2: What are the common types of assays used to study this compound?
The most common assays for this compound are:
-
Competitive Binding Assays: These assays measure the ability of this compound to compete with a labeled ligand (e.g., radiolabeled ANF) for binding to the ANF receptor.[1][2][3] They are used to determine the binding affinity (Ki or IC50) of this compound.
-
Functional Cell-Based cGMP Assays: These assays quantify the functional effect of this compound by measuring the inhibition of ANF-stimulated cGMP production in cells expressing the ANF receptor.
Q3: What are the critical quality control parameters for this compound immunoassays?
To ensure reliable and reproducible results, the following quality control (QC) parameters should be monitored:
-
Intra-assay precision (repeatability): The variation within a single assay run.
-
Inter-assay precision (reproducibility): The variation between different assay runs on different days.
-
Specificity: The ability of the assay to detect this compound without cross-reactivity with other molecules.
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike and recovery experiments.
-
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of this compound in the sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.
Troubleshooting Guides
High Variability and Poor Reproducibility
High variability in this compound assays can manifest as inconsistent results between replicate wells, different plates, or separate experiments.
Quantitative Data Summary: Representative Assay Validation Parameters
| Parameter | Acceptance Criteria | Potential Impact of Failure |
| Intra-Assay Precision (CV%) | < 15% | Inconsistent results within a single experiment. |
| Inter-Assay Precision (CV%) | < 20% | Difficulty in comparing results across different experiments. |
| Spike and Recovery (%) | 80-120% | Inaccurate measurement of this compound concentration in complex samples. |
| Linearity (R²) | ≥ 0.99 | Inaccurate quantification across the dynamic range of the assay. |
Troubleshooting Steps:
-
Reagent Handling and Storage:
-
Ensure all reagents, including this compound standards and antibodies, are stored at the recommended temperatures (typically -20°C or -80°C for peptides).[4][5]
-
Avoid repeated freeze-thaw cycles of this compound stock solutions. Aliquot stocks into single-use volumes.
-
Allow all reagents to equilibrate to room temperature before use.
-
-
Pipetting Technique:
-
Calibrate pipettes regularly.
-
Use fresh pipette tips for each standard, sample, and reagent to prevent cross-contamination.
-
Ensure consistent and accurate pipetting volumes.
-
-
Plate Washing:
-
Inadequate washing can lead to high background and variability. Ensure a sufficient number of wash steps and complete removal of wash buffer.
-
-
Incubation Conditions:
-
Maintain consistent incubation times and temperatures for all plates.
-
Use a plate sealer to prevent evaporation, especially during long incubations.
-
-
Peptide Stability and Aggregation:
-
This compound, being a peptide, can be susceptible to degradation and aggregation, leading to a loss of activity and inconsistent results.
-
Conduct stability tests on this compound solutions under your specific assay conditions.[4]
-
If aggregation is suspected, consider using different solvents or adding anti-aggregation agents, but validate their compatibility with the assay.
-
Low Signal or No Signal
A weak or absent signal can prevent the accurate determination of this compound's effects.
Troubleshooting Steps:
-
Reagent Integrity:
-
Verify the biological activity of this compound and ANF.
-
Check the expiration dates of all kit components and reagents.
-
-
Assay Conditions:
-
Optimize the concentrations of the labeled ligand and the ANF receptor preparation in binding assays.
-
In functional assays, ensure the cells are healthy and responsive to ANF stimulation.
-
Increase incubation times to ensure the binding reaction reaches equilibrium.
-
-
Detection System:
-
Ensure the plate reader is set to the correct wavelength for the detection substrate.
-
Prepare substrate solutions immediately before use.
-
High Background Signal
A high background signal can mask the specific signal and reduce the dynamic range of the assay.
Troubleshooting Steps:
-
Blocking:
-
Ensure that a blocking step is included and that the blocking buffer is effective. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.
-
-
Antibody Concentrations:
-
If using an antibody-based detection method, the primary or secondary antibody concentrations may be too high. Titrate the antibodies to determine the optimal concentration.
-
-
Washing:
-
Increase the number and stringency of wash steps to remove non-specifically bound reagents.
-
Experimental Protocols
Competitive Radioligand Binding Assay for this compound
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Membrane preparation from cells expressing the ANF receptor.
-
Radiolabeled ANF (e.g., ¹²⁵I-ANF).
-
This compound standard.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer.
-
A fixed concentration of radiolabeled ANF (typically at or below its Kd).
-
A range of concentrations of unlabeled this compound (or vehicle for total binding).
-
For non-specific binding, add a high concentration of unlabeled ANF.
-
-
Initiate Binding: Add the membrane preparation to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow binding to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Functional Cell-Based cGMP Assay for this compound
This protocol outlines a general method for assessing this compound's functional antagonism.
Materials:
-
Cells expressing the ANF receptor (e.g., bovine aortic smooth muscle cells).
-
Cell culture medium.
-
ANF standard.
-
This compound standard.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Cell lysis buffer.
-
cGMP immunoassay kit (e.g., ELISA or HTRF).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to near confluence.
-
Pre-treatment: Wash the cells with serum-free medium and then pre-incubate with a range of concentrations of this compound (or vehicle) in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed, sub-maximal concentration of ANF to stimulate cGMP production.
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction by removing the medium and adding cell lysis buffer.
-
cGMP Quantification: Determine the cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration as a function of the this compound concentration and fit the data to a dose-response inhibition curve to determine the IC50 of this compound.
Visualizations
Caption: this compound's mechanism of action as a competitive antagonist at the ANF receptor.
Caption: General experimental workflow for this compound competitive binding and functional assays.
References
- 1. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. This compound (linear sequence) peptide [novoprolabs.com]
Technical Support Center: Refining Anantin Dosage for Specific Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing anantin in in-vitro experiments. The following information includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful determination of optimal this compound dosage for your specific cell line.
Understanding this compound's Mechanism of Action
This compound is a cyclic polypeptide that functions as a competitive antagonist of the Atrial Natriuretic Factor (ANF) receptor. By binding to the ANF receptor, this compound blocks the downstream signaling cascade initiated by ANF. This inhibitory action prevents the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP) by particulate Guanylate Cyclase (pGC), leading to a reduction in intracellular cGMP levels. The decreased cGMP concentration, in turn, inhibits the activation of Protein Kinase G (PKG), a key downstream effector.[1]
Caption: this compound's competitive antagonism of the ANF signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for this compound in cell culture experiments?
A1: As specific IC50 values for this compound are not widely published across a range of cell lines, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting point for a dose-response curve could range from 1 nM to 100 µM.
Q2: How can I determine the effective dosage of this compound for my cell line?
A2: The most direct method to determine the effective dosage of this compound is to measure its ability to inhibit ANF-induced cGMP production. A detailed protocol for a cGMP Inhibition Assay is provided in the "Experimental Protocols" section of this guide. This assay will allow you to generate a dose-response curve and calculate the IC50 value of this compound for your specific cell line.
Q3: What are the key considerations for dissolving and storing this compound?
A3: Peptide stability and solubility are critical for reproducible results. It is recommended to dissolve this compound in a solvent appropriate for your experimental setup, such as sterile water or a buffer solution. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C. Always refer to the manufacturer's instructions for specific solubility and stability information.
Experimental Protocols
Determining the IC50 of this compound using a cGMP Inhibition Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to inhibit ANF-induced cGMP accumulation in your target cell line.
Materials:
-
Target cell line
-
Cell culture medium and supplements
-
This compound
-
Atrial Natriuretic Factor (ANF)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Lysis buffer
-
Commercially available cGMP enzyme immunoassay (EIA) kit
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 24- or 48-well)
-
Plate reader capable of measuring absorbance at the appropriate wavelength for the EIA kit
Experimental Workflow:
Caption: Workflow for determining the IC50 of this compound via cGMP inhibition.
Procedure:
-
Cell Seeding:
-
Seed your target cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Pre-incubation:
-
The following day, aspirate the culture medium and wash the cells once with warm PBS.
-
Add fresh, serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to each well. Incubate for 15-30 minutes. This step is crucial to prevent the degradation of cGMP.
-
Prepare a serial dilution of this compound in serum-free medium containing the PDE inhibitor.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (medium with PDE inhibitor but no this compound).
-
Incubate for a predetermined time (e.g., 15-30 minutes) to allow this compound to bind to the ANF receptors.
-
-
ANF Stimulation:
-
Prepare a solution of ANF in serum-free medium. The final concentration of ANF should be one that elicits a submaximal but robust cGMP response, typically in the nanomolar range. This concentration may need to be determined empirically in a separate experiment.
-
Add the ANF solution to all wells except for the basal control wells (which receive only the vehicle).
-
Incubate for a short period, typically 5-15 minutes, as the cGMP response to ANF is often rapid.
-
-
Cell Lysis:
-
Aspirate the medium from all wells.
-
Add the lysis buffer provided with the cGMP EIA kit to each well.
-
Incubate according to the EIA kit manufacturer's instructions to ensure complete cell lysis and release of intracellular cGMP.
-
-
cGMP Quantification:
-
Perform the cGMP enzyme immunoassay according to the manufacturer's protocol. This typically involves transferring the cell lysates to the antibody-coated plate, adding the cGMP conjugate and substrate, and measuring the absorbance.
-
-
Data Analysis:
-
Construct a standard curve using the cGMP standards provided in the EIA kit.
-
Determine the concentration of cGMP in each of your samples from the standard curve.
-
Normalize the cGMP concentration to the protein concentration in each well if desired.
-
Plot the percentage of inhibition of ANF-induced cGMP production against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Quantitative Data Summary
| Cell Line | Tissue of Origin | This compound IC50 (µM) | 95% Confidence Interval | Assay Method | Reference |
| Example: A7r5 | Rat Aortic Smooth Muscle | [Experimental Value] | [Experimental Value] | cGMP Inhibition Assay | [Your Lab Notebook/Publication] |
| [Your Cell Line 1] | [Tissue] | [Experimental Value] | [Experimental Value] | cGMP Inhibition Assay | [Your Lab Notebook/Publication] |
| [Your Cell Line 2] | [Tissue] | [Experimental Value] | [Experimental Value] | cGMP Inhibition Assay | [Your Lab Notebook/Publication] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the multi-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No or low cGMP response to ANF | - Low expression of ANF receptors in the cell line.- ANF degradation.- Inactive ANF. | - Confirm ANF receptor expression in your cell line via RT-PCR or Western blot.- Prepare fresh ANF solutions for each experiment.- Purchase ANF from a reputable supplier and handle it according to their instructions. |
| High basal cGMP levels | - Endogenous production of natriuretic peptides by the cells.- Incomplete inhibition of PDE activity. | - Consider using a cell line with known low endogenous natriuretic peptide production.- Optimize the concentration and pre-incubation time of the PDE inhibitor. |
| This compound shows no inhibitory effect | - this compound degradation.- Incorrect this compound concentration.- Cell line is not responsive to ANF. | - Prepare fresh this compound solutions and store them properly.- Verify the concentration of your this compound stock solution.- First, confirm that your cell line shows a robust cGMP response to ANF before testing the inhibitory effect of this compound. |
| Precipitation of this compound in culture medium | - Poor solubility of the peptide. | - Consult the manufacturer's data sheet for optimal solvent and concentration.- Consider using a different solvent or a small amount of a co-solvent like DMSO (ensure final concentration is not toxic to cells). |
References
Troubleshooting Unexpected Off-Target Effects of Anantin: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected off-target effects of anantin. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a cyclic polypeptide that acts as a competitive antagonist of the atrial natriuretic factor (ANF) receptor, specifically the natriuretic peptide receptor-A (NPR-A)[1][2]. By binding to NPR-A, this compound blocks the binding of the endogenous ligand, ANF. This inhibition prevents the activation of the receptor-linked particulate guanylate cyclase, leading to a dose-dependent reduction in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) accumulation[1].
Q2: What are the potential, though not definitively documented, off-target effects of this compound?
While specific off-target effects of this compound are not extensively documented in publicly available literature, researchers should be aware of potential unexpected outcomes based on the pharmacology of peptide antagonists and the complexity of the signaling pathways involved. These may include:
-
Alterations in other cGMP-regulated pathways: As cGMP is a ubiquitous second messenger, its modulation by this compound could indirectly affect other signaling cascades that are not direct targets of ANF[3].
-
Interaction with other receptors: Due to its peptide nature, this compound could potentially exhibit low-affinity interactions with other peptide hormone receptors or cell surface proteins.
-
Feedback loop activation: In some experimental systems, prolonged blockade of a receptor can lead to compensatory changes, such as increased ligand secretion or receptor expression. For instance, studies with ANP receptor antagonists have shown a stimulatory effect on ANP secretion from cultured atrial myocytes[4].
-
"Functional" agonism: Some compounds can act as antagonists for one downstream signaling pathway while acting as agonists for another, a phenomenon observed with some ANP analogues[5].
Q3: We are observing unexpected changes in cell viability (proliferation or apoptosis) in our experiments with this compound. What could be the cause?
Unexpected effects on cell viability are a common concern in pharmacology. Here are some potential causes when working with this compound:
-
Concentration-dependent effects: High concentrations of any peptide can sometimes lead to non-specific effects on cell membranes or intracellular processes, potentially inducing cytotoxicity or affecting proliferation[6][7].
-
Purity of the this compound preparation: Impurities in the this compound sample could have their own biological activities, leading to unexpected cellular responses.
-
Off-target signaling: this compound could be interacting with an unknown receptor or signaling molecule that regulates cell survival or death pathways.
-
Indirect effects via cGMP modulation: The inhibition of cGMP production might be affecting cell viability in your specific cell type, as cGMP signaling can play a role in both cell proliferation and apoptosis in different contexts[3].
Q4: Our experimental results with this compound are inconsistent. What are the common sources of variability?
Inconsistent results can be frustrating. Consider these potential sources of variability:
-
Solubility and stability: this compound is a peptide and may have specific solubility and stability requirements. Improper dissolution or degradation over time can lead to variable effective concentrations in your experiments[8][9]. Ensure you are following the recommended solvent and storage conditions.
-
Batch-to-batch variability: There might be slight differences in the purity or activity of this compound between different manufacturing batches.
-
Experimental conditions: Factors such as cell passage number, confluency, and serum concentration in the culture medium can all influence cellular responses to a pharmacological agent.
Troubleshooting Guides
Issue 1: Unexpected Changes in Gene Expression
You observe changes in the expression of genes not known to be regulated by the ANF/cGMP pathway.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Off-target receptor binding | 1. Perform a literature search: Investigate if the affected genes are regulated by other peptide hormone receptors. 2. Competitive binding assays: Test if this compound can displace ligands from other known peptide receptors expressed in your cell model. 3. Use a structurally unrelated NPR-A antagonist: If available, compare the gene expression profile with another NPR-A antagonist to see if the effect is specific to this compound's structure. |
| Broad effects of cGMP modulation | 1. Use a cGMP analog: Treat cells with a cell-permeable cGMP analog (e.g., 8-Br-cGMP) to see if it rescues the gene expression changes induced by this compound. 2. Inhibit phosphodiesterases (PDEs): Use PDE inhibitors to increase intracellular cGMP and observe if this counteracts the effects of this compound on gene expression. |
| Non-specific effects | 1. Titrate this compound concentration: Determine the lowest effective concentration that blocks ANF signaling and assess if the unexpected gene expression changes persist at this concentration. 2. Control peptide: Use a scrambled peptide with a similar amino acid composition but different sequence as a negative control. |
Issue 2: Inconsistent Inhibition of cGMP Production
You are not seeing a consistent, dose-dependent inhibition of ANF-induced cGMP production.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| This compound solubility issues | 1. Verify solvent and concentration: this compound is reported to be soluble in 50 mM acetic acid (1 mg/ml). Ensure it is fully dissolved before adding to your experimental medium. 2. Prepare fresh solutions: this compound solutions may not be stable over long periods. Prepare fresh solutions for each experiment. |
| This compound degradation | 1. Check storage conditions: Store the stock solution and powder as recommended by the supplier. 2. Minimize freeze-thaw cycles: Aliquot the stock solution to avoid repeated freezing and thawing. |
| Cellular factors | 1. Check NPR-A expression: Verify that your cells express sufficient levels of NPR-A. Receptor expression can vary with cell passage and culture conditions. 2. Optimize ANF stimulation: Ensure you are using a concentration of ANF that elicits a robust and reproducible cGMP response. |
Experimental Protocols
Protocol 1: Assessing Off-Target Binding Using a Competitive Binding Assay
This protocol provides a general framework to assess if this compound binds to other receptors.
-
Cell Culture: Culture cells known to express the potential off-target receptor of interest.
-
Radioligand Binding: Incubate the cells or cell membranes with a constant concentration of a radiolabeled ligand specific for the receptor of interest.
-
Competition with this compound: In parallel, incubate the cells/membranes with the radiolabeled ligand and increasing concentrations of this compound.
-
Incubation and Washing: Incubate at the appropriate temperature and for a sufficient time to reach binding equilibrium. Wash the cells/membranes to remove unbound radioligand.
-
Quantification: Measure the amount of bound radioactivity using a scintillation counter or other appropriate detector.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. A displacement curve would indicate that this compound is competing for binding to the receptor.
Protocol 2: Gene Expression Profiling to Identify Off-Target Effects
This protocol outlines a general workflow for identifying global changes in gene expression.
-
Cell Treatment: Treat your cells with:
-
Vehicle control
-
ANF alone
-
This compound alone
-
This compound pre-treatment followed by ANF stimulation
-
-
RNA Extraction: After the desired incubation time, harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent or a commercial kit).
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the RNA samples and perform next-generation sequencing (e.g., RNA-Seq).
-
Data Analysis:
-
Perform quality control of the sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by this compound alone compared to the vehicle control.
-
Perform pathway analysis on the differentially expressed genes to identify potentially affected signaling pathways.
-
Visualizations
Caption: Troubleshooting workflow for unexpected this compound effects.
References
- 1. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ANP receptor antagonists on ANP secretion from adult rat cultured atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atrial natriuretic peptide antagonists: biological evaluation and structural correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of lentinan on proliferation and apoptosis of human astrocytoma U251 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
Technical Support Center: Optimizing Anantin Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experimental conditions for anantin activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cyclic polypeptide composed of 17 L-amino acids.[1][2][3] It functions as a competitive antagonist of the atrial natriuretic factor (ANF) receptor.[1][3] By binding to the ANF receptor, this compound blocks the downstream signaling cascade initiated by ANF, specifically inhibiting the ANF-induced accumulation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[2][3][4]
Q2: What is the solubility of this compound?
This compound is soluble in 50 mM acetic acid at a concentration of 1 mg/ml and in 50% trifluoroacetic acid (TFA) at 0.5 mg/ml, yielding a clear, colorless solution.[2]
Q3: How should this compound be stored?
For long-term storage, it is recommended to store this compound in a lyophilized form at -20°C. Once reconstituted in a buffer, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q4: What types of assays are typically used to measure this compound activity?
The two primary assays used to determine the activity of this compound are:
-
Competitive Radioligand Binding Assays: These assays measure the ability of this compound to compete with a labeled ligand (e.g., radioiodinated ANF) for binding to the ANF receptor.
-
cGMP Accumulation Assays: These functional assays measure the inhibitory effect of this compound on ANF-stimulated intracellular cGMP production in target cells.
Troubleshooting Guides
Competitive Binding Assays
Issue 1: High Non-Specific Binding
High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of this compound's affinity.
| Potential Cause | Recommended Solution |
| Suboptimal Buffer Composition | Modify the ionic strength of the assay buffer. Test a range of NaCl concentrations (e.g., 50-150 mM). Incorporate a non-ionic detergent like Tween-20 or Triton X-100 (0.01-0.1%) to minimize hydrophobic interactions. |
| Inadequate Blocking | Increase the concentration of the blocking agent, such as bovine serum albumin (BSA), in the assay buffer. A typical starting concentration is 0.1-1% (w/v). |
| Excessive Radioligand Concentration | Use a lower concentration of the radioligand. The ideal concentration is typically at or below the Kd for its receptor. |
| Inefficient Washing Steps | Increase the number of washes and/or the volume of ice-cold wash buffer to more effectively remove unbound radioligand. Ensure the wash buffer has the same composition as the assay buffer but without the radioligand or competitor. |
Issue 2: Low or No Specific Binding Signal
A weak or absent signal can prevent the accurate measurement of this compound's competitive binding.
| Potential Cause | Recommended Solution |
| Degraded this compound or Radioligand | Use freshly prepared or properly stored aliquots of this compound and the radioligand. Verify the integrity of the radioligand. |
| Inactive Receptor Preparation | Prepare fresh cell membranes or use a new batch of cells expressing the ANF receptor. Ensure that the receptor preparation has not been subjected to multiple freeze-thaw cycles. |
| Inappropriate Buffer pH | Optimize the pH of the assay buffer. While cyclic peptides can be stable over a range of pH values, receptor binding is often optimal within a physiological pH range (e.g., pH 7.2-7.6). |
| Insufficient Incubation Time | Increase the incubation time to ensure the binding reaction reaches equilibrium. Perform a time-course experiment to determine the optimal incubation period. |
cGMP Accumulation Assays
Issue 3: High Basal cGMP Levels
Elevated basal cGMP levels can mask the inhibitory effect of this compound.
| Potential Cause | Recommended Solution |
| Cell Culture Conditions | Ensure cells are not over-confluent, as this can sometimes lead to altered signaling. Serum-starve the cells for a few hours before the assay to reduce background signaling. |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer to prevent the degradation of cGMP. A typical concentration is 0.1-0.5 mM. |
| Buffer Components | Some buffer components can stimulate guanylate cyclase. Use a simple, well-defined buffer like HEPES-buffered saline. |
Issue 4: Poor Inhibition by this compound
A weak or absent inhibitory effect may not reflect the true potency of this compound.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration Range | Perform a dose-response curve with a wider range of this compound concentrations to ensure the IC50 value is captured. |
| This compound Degradation | As with binding assays, use properly stored this compound. Cyclic peptides are generally stable, but repeated freeze-thaw cycles can be detrimental. |
| Insufficient ANF Stimulation | Ensure that the concentration of ANF used to stimulate the cells is appropriate (typically at or near the EC50 for cGMP production) to see a clear inhibitory effect. |
| Incorrect Incubation Times | Optimize the pre-incubation time with this compound before adding ANF, and the subsequent stimulation time with ANF. A typical pre-incubation is 15-30 minutes. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
-
Receptor Preparation: Prepare cell membranes from a cell line overexpressing the ANF receptor. Homogenize cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Buffer Preparation: A recommended starting buffer is 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
A serial dilution of this compound or unlabeled ANF (for standard curve)
-
A fixed concentration of radiolabeled ANF (e.g., ¹²⁵I-ANF)
-
Cell membrane preparation
-
-
Incubation: Incubate the plate at room temperature (or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in assay buffer. Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC50, from which the Ki can be calculated.
Protocol 2: cGMP Accumulation Assay
-
Cell Culture: Plate cells expressing the ANF receptor in 24- or 48-well plates and grow to near confluency.
-
Pre-treatment: Wash the cells with a serum-free medium or a suitable assay buffer (e.g., HEPES-buffered saline). Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes.
-
This compound Incubation: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.
-
ANF Stimulation: Add a fixed concentration of ANF (e.g., the EC50 for cGMP stimulation) to the wells and incubate for a short period (e.g., 10-15 minutes).
-
Cell Lysis and cGMP Measurement: Terminate the reaction by aspirating the medium and lysing the cells with a lysis buffer provided in a commercial cGMP ELISA or RIA kit.
-
Detection: Measure the intracellular cGMP concentration according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Plot the cGMP concentration against the log concentration of this compound and fit the curve to determine the IC50 value.
Visualizations
Caption: this compound's mechanism of action on the ANF signaling pathway.
Caption: General workflow for a competitive binding assay with this compound.
References
- 1. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Anantin: A Comparative Guide to Atrial Natriuretic Factor (ANF) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of anantin with other known antagonists of the Atrial Natriuretic Factor (ANF), a key regulator of blood pressure and volume. The following sections detail the pharmacological properties, experimental data, and underlying mechanisms of these compounds, offering valuable insights for research and development in cardiovascular and related fields.
Quantitative Comparison of ANF Antagonists
The following table summarizes the key quantitative parameters of this compound and other notable ANF antagonists based on available experimental data. These values provide a comparative measure of their potency and affinity for the ANF receptor.
| Antagonist | Parameter | Value | Species/Tissue | Reference |
| This compound | Dissociation Constant (Kd) | 0.61 µM | Bovine adrenal cortex | [1][2] |
| HS-142-1 | IC50 (cGMP production) | 1.8 µg/mL (vs. ANP) | Cells expressing GC-A | [3] |
| IC50 (cGMP production) | 1.5 µg/mL (vs. CNP) | Cells expressing GC-B | [3] | |
| IC50 (Binding) | 2.2 µg/mL (vs. ANP) | Cells expressing GC-A | [3] | |
| IC50 (Binding) | 3.3 µg/mL (vs. CNP) | Cells expressing GC-B | [3] | |
| A74186 | pA2 | 7.12 | Rat vascular smooth muscle cells |
ANF Signaling Pathway and Antagonist Intervention
Atrial Natriuretic Factor (ANF) mediates its physiological effects by binding to the Natriuretic Peptide Receptor-A (NPR-A), a transmembrane guanylate cyclase. This binding event triggers the conversion of GTP to cyclic GMP (cGMP), which then acts as a second messenger to elicit downstream cellular responses, including vasodilation and natriuresis. ANF antagonists, such as this compound, competitively bind to the NPR-A, thereby preventing ANF from binding and inhibiting the subsequent production of cGMP.
Experimental Protocols
The characterization and comparison of ANF antagonists rely on a set of key in vitro and in vivo experiments. Below are detailed methodologies for these essential assays.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of an antagonist for the ANF receptor.
Objective: To measure the ability of a test compound (e.g., this compound) to compete with a radiolabeled ANF analog for binding to the ANF receptor.
Materials:
-
Cell membranes or tissue homogenates expressing ANF receptors (e.g., from bovine adrenal cortex).
-
Radiolabeled ANF (e.g., ¹²⁵I-ANF).
-
Test antagonist (e.g., this compound) at various concentrations.
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors).
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Incubation: Incubate a fixed concentration of radiolabeled ANF with the receptor preparation in the presence of increasing concentrations of the unlabeled antagonist. A control group with no antagonist is included to determine total binding, and another group with a high concentration of unlabeled ANF is used to determine non-specific binding.
-
Equilibration: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at a specific temperature, e.g., 25°C).
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
ANF-Induced cGMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit the downstream signaling of the ANF receptor.
Objective: To quantify the inhibitory effect of an antagonist on ANF-stimulated intracellular cGMP production.
Materials:
-
Cultured cells expressing ANF receptors (e.g., bovine aortic smooth muscle cells).
-
ANF.
-
Test antagonist (e.g., this compound) at various concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Cell lysis buffer.
-
cGMP immunoassay kit (e.g., ELISA or RIA).
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period to prevent cGMP breakdown.
-
Antagonist Treatment: Add various concentrations of the antagonist to the cells and incubate for a defined period.
-
ANF Stimulation: Add a fixed concentration of ANF to stimulate cGMP production and incubate for a specific time (e.g., 10-15 minutes).
-
Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cGMP.
-
cGMP Quantification: Measure the concentration of cGMP in the cell lysates using a competitive immunoassay kit.
-
Data Analysis: Plot the cGMP concentration against the logarithm of the antagonist concentration to determine the IC50 value for the inhibition of cGMP production.
Determination of pA2 Value using Schild Analysis
The pA2 value is a measure of the potency of a competitive antagonist and is independent of the agonist concentration used.
Objective: To determine the pA2 value of a competitive antagonist by analyzing the rightward shift of the agonist dose-response curve.
Materials:
-
Isolated tissue preparation responsive to ANF (e.g., rabbit aortic rings) or cultured cells.
-
ANF (agonist) at various concentrations.
-
Test antagonist at several fixed concentrations.
-
Physiological salt solution or cell culture medium.
-
Apparatus for measuring tissue contraction or a method for quantifying a cellular response.
Procedure:
-
Agonist Dose-Response Curve (Control): Generate a cumulative concentration-response curve for the agonist (ANF) alone to establish the baseline response and determine the EC50 value.
-
Agonist Dose-Response in Presence of Antagonist: Wash the tissue or cells and then incubate with a fixed concentration of the antagonist for a period sufficient to reach equilibrium.
-
Repeat Agonist Curve: In the continued presence of the antagonist, generate a new cumulative concentration-response curve for the agonist.
-
Repeat with Different Antagonist Concentrations: Repeat steps 2 and 3 with at least two other different fixed concentrations of the antagonist. A rightward shift in the agonist dose-response curve should be observed.
-
Schild Plot Construction:
-
For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
-
pA2 Determination: Perform a linear regression on the Schild plot. The x-intercept of the regression line is the pA2 value. For a competitive antagonist, the slope of the Schild plot should be close to 1.
Experimental Workflow for ANF Antagonist Comparison
The following diagram illustrates a typical workflow for the screening and characterization of novel ANF antagonists, culminating in a direct comparison with known compounds like this compound.
References
- 1. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable expression of natriuretic peptide receptors: effects of HS-142-1, a non-peptide ANP antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An Objective Comparison of Synthetic Bradykinin B2 Receptor Antagonists
A detailed guide for researchers and drug development professionals on the performance and experimental validation of prominent synthetic bradykinin (B550075) B2 (B2R) receptor antagonists. This guide provides a comparative analysis of key antagonists, their binding affinities, and the methodologies used for their evaluation.
The bradykinin B2 receptor, a G protein-coupled receptor (GPCR), is a key mediator in inflammatory pathways. Its activation by bradykinin leads to vasodilation, increased vascular permeability, and pain. Consequently, antagonists of the B2R are of significant therapeutic interest for conditions such as hereditary angioedema (HAE) and other inflammatory disorders. This guide focuses on a comparison of synthetic B2R antagonists, providing experimental data and protocols to aid in research and development.
It is important to clarify a common point of confusion: the peptide anantin is an antagonist of the atrial natriuretic factor (ANF) receptor, not the bradykinin B2 receptor[1][2]. This compound competitively binds to ANF receptors and inhibits ANF-induced intracellular cyclic guanosine (B1672433) monophosphate (cGMP) accumulation[1]. Therefore, a direct comparison between this compound and bradykinin B2 receptor antagonists is not scientifically relevant as they target different signaling systems.
This guide will proceed with a detailed comparison of well-characterized synthetic bradykinin B2 receptor antagonists.
Comparative Analysis of Synthetic B2R Antagonists
Several synthetic antagonists have been developed to target the bradykinin B2 receptor. Among the most studied are icatibant (B549190) and fasitibant (B1248288). Their performance is typically evaluated based on binding affinity (Ki), functional potency (IC50, pA2, or Kb), and selectivity.
| Compound | Receptor | Assay Type | Species | Ki (nM) | IC50/pA2/Kb (nM) | Reference(s) |
| Icatibant (HOE-140) | B2R | Radioligand Binding | Human | 0.798 | 1.07 (IC50) | [3][4] |
| B2R | Radioligand Binding | Human | 0.60 | - | [3] | |
| B2R | Calcium Mobilization | Human | - | 2.81 (Kb) | [3] | |
| B2R | Umbilical Vein Contraction | Human | - | 8.71 (pA2) | [3] | |
| B1R | Radioligand Binding | Human | >1000 | - | [3] | |
| Fasitibant (MEN16132) | B2R | Radioligand Binding | Human | 0.05 (pKi 10.3) | - | [5] |
| Anatibant (LF 16-0687) | B2R | Radioligand Binding | Human | 0.67 | - | [6] |
| B2R | Radioligand Binding | Rat | 1.74 | - | [6] | |
| B2R | Radioligand Binding | Guinea-pig | 1.37 | - | [6] |
Note: pKi and pKB values were converted to nM for consistency. Lower values indicate higher affinity and potency.
The data indicates that these synthetic antagonists exhibit high, often sub-nanomolar, affinity for the human bradykinin B2 receptor. Icatibant, for instance, demonstrates high selectivity for the B2R over the B1R[3]. Fasitibant also shows very high affinity for the human B2R[5].
Mechanism of Action and Signaling Pathway
Bradykinin B2 receptor antagonists function by competitively blocking the binding of bradykinin to the B2R. This prevents the activation of downstream signaling cascades that lead to the physiological effects of bradykinin. The B2R is primarily coupled to Gq and Gi proteins[7].
Upon activation by bradykinin, the B2R stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC)[8][9]. The receptor also stimulates mitogen-activated protein kinase (MAPK) pathways[7][8]. By blocking the initial binding of bradykinin, antagonists like icatibant inhibit these signaling events, thereby mitigating the inflammatory response[10][11][12].
Experimental Protocols
The specificity and potency of B2R antagonists are validated through rigorous experimental procedures. The two primary assays are Radioligand Binding Assays and Functional Assays.
1. Radioligand Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the receptor.
-
Objective: To determine the binding affinity (Ki) of the antagonist.
-
Materials:
-
Cell membranes expressing the human bradykinin B2 receptor.
-
Radiolabeled ligand (e.g., [3H]-bradykinin).
-
Unlabeled antagonist (e.g., icatibant).
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Preparation: Cell membranes are prepared from cells overexpressing the B2R.
-
Incubation: The membranes are incubated with the radiolabeled ligand ([3H]-bradykinin) and varying concentrations of the unlabeled competitor compound (the antagonist being tested)[3].
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters[3].
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting[3].
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
2. Functional Assays (e.g., Calcium Mobilization Assay)
These assays measure the biological response following receptor activation or inhibition.
-
Objective: To determine the functional potency (e.g., Kb) of the antagonist.
-
Materials:
-
Whole cells expressing the human bradykinin B2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2).
-
Bradykinin (agonist).
-
Antagonist being tested.
-
Fluorometric imaging plate reader.
-
-
Methodology:
-
Cell Loading: Cells are loaded with a calcium-sensitive dye.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: Bradykinin is added to stimulate the B2R.
-
Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence of the dye.
-
Data Analysis: The ability of the antagonist to inhibit the bradykinin-induced calcium signal is quantified to determine its functional potency.
-
In Vivo Efficacy and Clinical Relevance
The in vivo efficacy of synthetic B2R antagonists has been demonstrated in both preclinical models and clinical trials.
-
Icatibant: Approved for the treatment of acute attacks of HAE[10][11]. Clinical trials have shown that icatibant significantly reduces the time to symptom relief compared to placebo or other treatments like tranexamic acid[13][14][15]. For instance, in the FAST-2 trial, the median time to clinically significant symptom relief was 2.0 hours with icatibant versus 12.0 hours with tranexamic acid[13][14]. The FAST-3 trial also demonstrated the effectiveness of icatibant in reducing the time to symptom relief in patients with acute HAE attacks[16]. Icatibant is administered via subcutaneous injection[12][13].
-
Fasitibant: Has been investigated for its potential in treating pain associated with osteoarthritis[5]. In a rat model of knee joint osteoarthritis, fasitibant was shown to prevent B2R-mediated activation and sensitization of peripheral joint afferents, thereby reducing inflammatory hyperalgesia[17].
-
Anatibant: Developed for the treatment of traumatic brain injury, it has been shown to cross the blood-brain barrier, reduce brain edema, and improve neurological function in experimental models[18].
Conclusion
Synthetic bradykinin B2 receptor antagonists, such as icatibant and fasitibant, are potent and selective inhibitors of the B2R. Their high affinity and demonstrated efficacy in preclinical and clinical settings underscore their therapeutic importance. The experimental protocols outlined provide a framework for the continued evaluation and development of novel B2R antagonists. The clear distinction of these compounds from agents like this compound, which targets a different receptor system, is crucial for focused research in the field of inflammatory and cardiovascular diseases.
References
- 1. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Function and structure of bradykinin receptor 2 for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 8. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Icatibant Acetate? [synapse.patsnap.com]
- 13. Icatibant, a new bradykinin-receptor antagonist, in hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Icatibant, a New Bradykinin-Receptor Antagonist, in Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Icatibant - Australian Prescriber [australianprescriber.tg.org.au]
- 16. Randomized placebo-controlled trial of the bradykinin B₂ receptor antagonist icatibant for the treatment of acute attacks of hereditary angioedema: the FAST-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Blockade of nociceptive sensory afferent activity of the rat knee joint by the bradykinin B2 receptor antagonist fasitibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
Anantin's Receptor Cross-Reactivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Anantin, a cyclic peptide originally isolated from Streptomyces coerulescens, is recognized for its role as a competitive antagonist of the natriuretic peptide receptor-A (NPR-A).[1] This receptor is the primary target for the atrial natriuretic peptide (ANP), a hormone crucial for regulating blood pressure and volume. This compound competitively binds to NPR-A, thereby inhibiting ANP-induced intracellular accumulation of cyclic guanosine (B1672433) monophosphate (cGMP), the key second messenger in this signaling cascade. While its activity at NPR-A is established, a thorough understanding of its cross-reactivity with other receptors is paramount for its development as a specific pharmacological tool or therapeutic agent.
This guide provides a comparative analysis of this compound's known receptor interactions, discusses the potential for cross-reactivity with other natriuretic peptide receptors, and details the experimental protocols required to rigorously assess its selectivity.
Quantitative Data on Receptor Binding
Direct quantitative data on the binding of this compound to natriuretic peptide receptors other than its primary target is not extensively available in published literature. The known binding affinity of this compound is for the ANP receptor, now classified as NPR-A.
| Compound | Receptor | Tissue Source | Binding Affinity (Kd) | Reference |
| This compound | NPR-A (ANF Receptor) | Bovine adrenal cortex | 0.6 µM | [1] |
To provide a comparative context, data for HS-142-1, another microbial-derived natriuretic peptide antagonist, is included. HS-142-1 has been shown to inhibit both NPR-A and NPR-B.[2]
| Compound | Receptor | Assay | Potency (IC50) | Reference |
| HS-142-1 | GC-A (NPR-A) | cGMP production inhibition (ANP-stimulated) | 1.8 µg/ml | [2] |
| HS-142-1 | GC-B (NPR-B) | cGMP production inhibition (CNP-stimulated) | 1.5 µg/ml | [2] |
| HS-142-1 | GC-A (NPR-A) | Competitive binding | 2.2 µg/ml | [2] |
| HS-142-1 | GC-B (NPR-B) | Competitive binding | 3.3 µg/ml | [2] |
The lack of comprehensive binding data for this compound across the natriuretic peptide receptor family highlights a critical gap in its pharmacological characterization.
Natriuretic Peptide Receptor Subtypes and Signaling Pathways
To understand the potential for cross-reactivity, it is essential to consider the family of natriuretic peptide receptors. There are three main subtypes: NPR-A, NPR-B, and NPR-C.[3][4]
-
NPR-A (Guanylyl Cyclase-A, GC-A): Primarily activated by ANP and brain natriuretic peptide (BNP). Its activation leads to the production of cGMP, which mediates vasodilation and natriuresis.[5] this compound is a known antagonist of this receptor.
-
NPR-B (Guanylyl Cyclase-B, GC-B): Preferentially binds C-type natriuretic peptide (CNP).[6] Similar to NPR-A, it possesses guanylyl cyclase activity and increases intracellular cGMP.
-
NPR-C: Binds all three natriuretic peptides (ANP, BNP, and CNP) with high affinity.[7] It is often referred to as a "clearance receptor" as it internalizes and degrades natriuretic peptides. However, it has also been shown to signal through G-proteins, inhibiting adenylyl cyclase.[3][4]
Given the structural similarities between the ligand-binding domains of NPR-A and NPR-B, and the promiscuous nature of NPR-C, the potential for this compound to cross-react with these receptors should be experimentally evaluated.
Experimental Protocols
To definitively assess the cross-reactivity of this compound, a series of binding and functional assays should be performed.
Radioligand Binding Assays
This assay quantifies the ability of this compound to displace a radiolabeled ligand from NPR-A, NPR-B, and NPR-C.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably overexpressing human NPR-A, NPR-B, or NPR-C.
-
Radioligand: Use [125I]-ANP for NPR-A and NPR-C, and [125I]-CNP for NPR-B.
-
Assay Buffer: Tris-HCl buffer containing MgCl2, and protease inhibitors.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 (concentration of this compound that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Assays
This assay measures the ability of this compound to inhibit agonist-induced cGMP production.
Methodology:
-
Cell Culture: Plate cells expressing NPR-A or NPR-B in 96-well plates.
-
Pre-treatment: Incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Antagonist Treatment: Add various concentrations of this compound to the cells.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of ANP (for NPR-A) or CNP (for NPR-B).
-
Cell Lysis: Lyse the cells to release intracellular cGMP.
-
cGMP Detection: Quantify cGMP levels using a competitive enzyme immunoassay (EIA) or a fluorescence-based assay kit.
-
Data Analysis: Determine the IC50 value for this compound's inhibition of agonist-stimulated cGMP production.
This assay determines if this compound can modulate the inhibitory effect of NPR-C activation on adenylyl cyclase.
Methodology:
-
Cell Culture: Use cells expressing NPR-C.
-
Treatment: Incubate cells with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of an NPR-C agonist (e.g., cANF) and varying concentrations of this compound.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable immunoassay kit.
-
Data Analysis: Evaluate the effect of this compound on NPR-C-mediated inhibition of forskolin-stimulated cAMP accumulation.
Conclusion
While this compound is a known antagonist of NPR-A, its selectivity profile across the broader family of natriuretic peptide receptors and other receptor systems remains to be fully elucidated. The experimental protocols outlined in this guide provide a robust framework for a comprehensive assessment of this compound's cross-reactivity. Such studies are essential to validate its use as a selective pharmacological probe and to inform its potential for further therapeutic development. The comparison with less selective compounds like HS-142-1 underscores the importance of rigorous selectivity profiling in drug discovery and development.
References
- 1. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable expression of natriuretic peptide receptors: effects of HS-142-1, a non-peptide ANP antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Atrial natriuretic peptide receptor - Wikipedia [en.wikipedia.org]
- 6. Selective activation of the B natriuretic peptide receptor by C-type natriuretic peptide (CNP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Anantin and Anatibant: Two Distinct Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of anantin and anatibant (B1667384), two receptor antagonists with distinct mechanisms of action and therapeutic targets. While a direct head-to-head experimental comparison is not available in the current literature due to their different molecular targets, this document serves to objectively compare their pharmacological profiles based on available preclinical and clinical data.
Overview and Mechanism of Action
This compound and anatibant are both receptor antagonists, but they target different signaling pathways, leading to distinct physiological effects.
This compound is a cyclic peptide antagonist of the atrial natriuretic factor (ANF) receptor .[1][2] ANF is a hormone that plays a crucial role in regulating blood pressure, blood volume, and electrolyte homeostasis. By blocking the ANF receptor, this compound inhibits the downstream signaling cascade mediated by guanylyl cyclase, preventing the production of cyclic guanosine (B1672433) monophosphate (cGMP).[1][3]
Anatibant is a selective, non-peptide antagonist of the bradykinin (B550075) B2 receptor .[4] Bradykinin is a potent inflammatory mediator involved in vasodilation, increased vascular permeability, and pain. Anatibant blocks the action of bradykinin at the B2 receptor, a G-protein coupled receptor (GPCR) that signals through the phospholipase C pathway.[4][5] This compound has been investigated for its potential therapeutic effects in conditions such as traumatic brain injury.[6][7]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and anatibant, providing a basis for comparing their potency and pharmacokinetic properties.
Table 1: In Vitro Potency
| Compound | Target Receptor | Assay Type | Value | Reference |
| This compound | Atrial Natriuretic Factor (ANF) Receptor | Competitive Binding (Kd) | 0.6 µM | [1][2] |
| Isatin* | Atrial Natriuretic Factor (ANF) Receptor | Competitive Binding (IC50) | 0.4 µM | [8] |
| Icatibant | Bradykinin B2 Receptor | Competitive Binding (IC50) | 1.07 nM | [9][10] |
| Icatibant | Bradykinin B2 Receptor | Competitive Binding (Ki) | 0.798 nM | [9][10] |
*Isatin is another ANF receptor antagonist included for potency comparison. **Icatibant is a well-characterized bradykinin B2 receptor antagonist, and its data is used as a proxy for the potency of anatibant.
Table 2: Pharmacokinetic Parameters of Anatibant (from a Phase I study in severe TBI patients)
| Parameter | Value | Reference |
| Administration | Single subcutaneous injection (3.75 mg or 22.5 mg) | [6] |
| Protein Binding | >97.7% | [6] |
| Pharmacokinetics | Dose-proportional Cmax and AUC | [6] |
No publicly available pharmacokinetic data for this compound was found.
Table 3: In Vivo Efficacy of Anatibant (in a mouse model of Traumatic Brain Injury)
| Parameter | Treatment Group (Anatibant 3.0 mg/kg) | Control Group | p-value | Reference |
| Intracranial Pressure (ICP) | 16.6 +/- 1.67 mmHg | 24.40 +/- 3.58 mmHg | p=0.002 | [7] |
| Contusion Volume | 28.28 +/- 5.18 mm³ | 35.0 +/- 3.32 mm³ | p=0.003 | [7] |
Signaling Pathways
The distinct mechanisms of action of this compound and anatibant are rooted in the different signaling pathways they modulate.
This compound and the Atrial Natriuretic Factor Receptor Pathway
This compound competitively binds to the ANF receptor, a transmembrane protein with intrinsic guanylyl cyclase activity. This binding prevents the natural ligand, ANF, from activating the receptor. Consequently, the conversion of GTP to cGMP is inhibited, leading to a decrease in intracellular cGMP levels. This blockade counteracts the physiological effects of ANF, such as vasodilation and natriuresis.
Anatibant and the Bradykinin B2 Receptor Pathway
Anatibant acts on the bradykinin B2 receptor, a G-protein coupled receptor. Binding of bradykinin to this receptor activates Gq/11 proteins, which in turn stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream inflammatory responses. Anatibant competitively blocks the initial binding of bradykinin, thereby preventing this signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of receptor antagonists. Below are representative protocols for assays relevant to this compound and anatibant.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of a compound for its receptor.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor (ANF receptor for this compound, Bradykinin B2 receptor for anatibant) in a suitable buffer and prepare a membrane fraction by centrifugation.[11]
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-ANF or [³H]-bradykinin) and a range of concentrations of the unlabeled antagonist (this compound or anatibant).[11][12] Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known non-radioactive ligand).
-
Separation: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[11]
-
Quantification: Wash the filters to remove unbound radioactivity and measure the radioactivity retained on the filters using a scintillation counter.[11]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[13]
Functional Assays
This assay measures the ability of this compound to inhibit ANF-stimulated guanylyl cyclase activity.
Protocol:
-
Cell Culture and Treatment: Culture cells expressing the ANF receptor (e.g., bovine aortic smooth muscle cells). Pre-incubate the cells with varying concentrations of this compound for a specified time.[1]
-
Stimulation: Stimulate the cells with a fixed concentration of ANF.[1]
-
Lysis and cGMP Measurement: Lyse the cells and measure the intracellular concentration of cGMP using a commercially available enzyme immunoassay (EIA) kit or by other methods such as HPLC.[14][15]
-
Data Analysis: Plot the cGMP concentration against the logarithm of the this compound concentration to determine the IC50 for the inhibition of ANF-stimulated cGMP production.
This assay measures the ability of anatibant to inhibit bradykinin-induced intracellular calcium release.
Protocol:
-
Cell Culture and Dye Loading: Culture cells expressing the bradykinin B2 receptor (e.g., CHO cells). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[5]
-
Antagonist Incubation: Incubate the dye-loaded cells with varying concentrations of anatibant.
-
Stimulation and Measurement: Stimulate the cells with a fixed concentration of bradykinin and measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a fluorometric plate reader.[5]
-
Data Analysis: Plot the change in fluorescence (indicative of calcium mobilization) against the logarithm of the anatibant concentration to determine the IC50 for the inhibition of bradykinin-induced calcium release.
Summary and Conclusion
This compound and anatibant are antagonists of two distinct and important physiological signaling pathways. This compound targets the ANF receptor, interfering with the regulation of cardiovascular homeostasis, while anatibant targets the bradykinin B2 receptor, a key player in inflammation. The available data, though not from direct comparative studies, highlight their different potencies and therapeutic potentials. Anatibant (and related compounds) demonstrates high potency in the nanomolar range for its target, whereas this compound's affinity is in the micromolar range. Further research, including direct comparative studies where applicable and more comprehensive pharmacokinetic and pharmacodynamic profiling, is necessary to fully elucidate their relative therapeutic merits in specific disease contexts. This guide provides a foundational comparison to aid researchers in their evaluation of these two compounds.
References
- 1. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ANP receptor antagonists on ANP secretion from adult rat cultured atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. innoprot.com [innoprot.com]
- 6. A single dose, three-arm, placebo-controlled, phase I study of the bradykinin B2 receptor antagonist Anatibant (LF16-0687Ms) in patients with severe traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anatibant, a selective non-peptide bradykinin B2 receptor antagonist, reduces intracranial hypertension and histopathological damage after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isatin is a potent endogenous antagonist of guanylate cyclase-coupled atrial natriuretic peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. brieflands.com [brieflands.com]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of guanine analyzer to measure activity of guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NO- and haem-independent activation of soluble guanylyl cyclase: molecular basis and cardiovascular implications of a new pharmacological principle - PMC [pmc.ncbi.nlm.nih.gov]
Anantin's Efficacy as an Atrial Natriuretic Factor Antagonist: A Comparative Analysis Across Species
For Immediate Release
A comprehensive review of available data on anantin, a potent antagonist of the atrial natriuretic factor (ANF), reveals varying efficacy across different species. This guide provides a comparative analysis of this compound's performance, summarizing key experimental findings for researchers, scientists, and drug development professionals.
This compound, a cyclic polypeptide, exerts its antagonistic effects by competitively binding to the ANF receptor, specifically the natriuretic peptide receptor-A (NPR-A). This binding inhibits the downstream signaling cascade, primarily the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in vasodilation and natriuresis.
Quantitative Comparison of this compound Efficacy
To facilitate a clear comparison of this compound's efficacy in different species, the following table summarizes the available quantitative data from various experimental models.
| Species | Tissue/Cell Type | Parameter | Value | Reference |
| Bovine | Adrenal Cortex | Kd | 0.61 µM | [1] |
| Bovine | Aorta Smooth Muscle Cells | Inhibition | Dose-dependent inhibition of ANF-induced cGMP accumulation | [1] |
| Rat | Cultured Atrial Myocytes | Effect | Stimulated ANP secretion and reduced cGMP formation | [2] |
| Guinea Pig | Pregnant Myometrium | Effect | Blocked ANP and BNP-induced increase in cGMP |
Kd (Dissociation Constant): A measure of binding affinity; a lower Kd value indicates a higher affinity.
Mechanism of Action: The ANP Signaling Pathway
This compound's primary mechanism of action is the competitive antagonism of the Atrial Natriuretic Peptide (ANP) signaling pathway. ANP, a hormone released by the heart, binds to the NPR-A receptor on the surface of target cells. This binding activates the intracellular guanylyl cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to various physiological effects, including vasodilation, natriuresis, and diuresis. This compound disrupts this pathway by binding to the NPR-A receptor, preventing ANP from binding and thereby inhibiting the production of cGMP.[3][4][5][6][7]
ANP Signaling Pathway and this compound Inhibition.
Experimental Protocols
A key experiment to determine the efficacy of this compound is the measurement of ANF-induced cGMP accumulation in cultured cells. The following is a generalized protocol based on commonly used methods.
Protocol: Measurement of ANF-Induced cGMP Accumulation
1. Cell Culture and Preparation:
-
Culture appropriate cells (e.g., bovine aortic smooth muscle cells, rat atrial myocytes) to confluence in 24-well plates.
-
On the day of the experiment, wash the cells twice with a serum-free medium.
-
Pre-incubate the cells in a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM isobutylmethylxanthine) for 15-30 minutes at 37°C to prevent cGMP degradation.
2. Antagonist and Agonist Incubation:
-
Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 15 minutes) at 37°C.
-
Following the antagonist pre-incubation, add a fixed concentration of ANF (e.g., 100 nM) to the wells and incubate for an additional period (e.g., 10 minutes) at 37°C.
3. Cell Lysis and cGMP Measurement:
-
Terminate the reaction by aspirating the medium and adding ice-cold 0.1 M HCl.
-
Lyse the cells by scraping and transfer the lysate to microcentrifuge tubes.
-
Centrifuge the lysates to pellet cellular debris.
-
Measure the cGMP concentration in the supernatant using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage of inhibition of ANF-induced cGMP accumulation for each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the maximal ANF-induced cGMP accumulation) by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for cGMP Accumulation Assay.
Discussion of Findings Across Species
The available data, although limited, suggests that this compound is an effective antagonist of the ANF receptor in bovine and rat models. The Kd value of 0.61 µM in bovine adrenal cortex indicates a moderate to high binding affinity.[1] In bovine aortic smooth muscle cells, this compound demonstrated a clear dose-dependent inhibition of ANF-induced cGMP accumulation, confirming its antagonistic activity.[1]
In a study on adult rat cultured atrial myocytes, this compound not only reduced cGMP formation but also stimulated ANP secretion.[2] This suggests a potential feedback mechanism where the blockage of ANP's effects by this compound leads to an increased release of the hormone.
The study on pregnant guinea pig myometrium revealed a more complex scenario. While this compound effectively blocked the increase in cGMP induced by ANP and brain natriuretic peptide (BNP), it did not affect the myometrial relaxation caused by these peptides. This finding suggests that in this specific tissue, the relaxant effects of natriuretic peptides may be mediated by a cGMP-independent pathway.
Alternative ANP Antagonists
While this compound is a well-characterized ANP antagonist, other compounds have also been investigated for their ability to block the ANP signaling pathway. These include other peptide analogs of ANP and small molecule inhibitors.[8][9] A comparative evaluation of these alternatives against this compound would require further dedicated studies.
Conclusion
This compound has been established as a valuable research tool for investigating the physiological roles of the atrial natriuretic factor. Its efficacy as a competitive antagonist of the NPR-A receptor has been demonstrated in bovine and rat models. However, the limited availability of quantitative data across a wider range of species, including humans, underscores the need for further research to fully understand its comparative pharmacology. The development of more comprehensive species-specific efficacy data will be crucial for its potential therapeutic applications.
References
- 1. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ANP receptor antagonists on ANP secretion from adult rat cultured atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emerging concepts of receptor endocytosis and concurrent intracellular signaling: Mechanisms of guanylyl cyclase/natriuretic peptide receptor-A activation and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Atrial natriuretic peptide antagonists: biological evaluation and structural correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allotopic antagonism of the non-peptide atrial natriuretic peptide (ANP) antagonist HS-142-1 on natriuretic peptide receptor NPR-A - PubMed [pubmed.ncbi.nlm.nih.gov]
Anantin: A Comparative Guide to its Experimental Validation
For researchers and drug development professionals exploring the landscape of natriuretic peptide receptor antagonists, this guide provides a comprehensive comparison of anantin's performance against other alternatives, supported by experimental data.
Data Presentation
This compound is a cyclic polypeptide that acts as a competitive antagonist of the atrial natriuretic factor (ANF), also known as atrial natriuretic peptide (ANP). It exerts its effects by binding to the ANP receptor, specifically the guanylyl cyclase-A receptor (GC-A), also known as natriuretic peptide receptor-A (NPR-A), thereby inhibiting the downstream signaling cascade. A notable alternative for comparison is HS-142-1, a non-peptide antagonist that also targets ANP receptors.
The following table summarizes the available quantitative data for this compound and HS-142-1, providing a basis for comparing their potency as ANP receptor antagonists.
| Compound | Parameter | Value | Species/System | Reference |
| This compound | Dissociation Constant (Kd) | 0.61 µM | Bovine adrenal cortex ANF receptors | [1] |
| HS-142-1 | IC50 (cGMP inhibition) | 1.8 µg/mL (vs ANP) | Clonal cell lines expressing GC-A | [2] |
| IC50 (cGMP inhibition) | 1.5 µg/mL (vs CNP) | Clonal cell lines expressing GC-B | [2] | |
| IC50 (Binding inhibition) | 2.2 µg/mL (vs ANP) | Clonal cell lines expressing GC-A | [2] | |
| IC50 (Binding inhibition) | 3.3 µg/mL (vs CNP) | Clonal cell lines expressing GC-B | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the statistical validation of this compound's activity. Below are representative protocols for a competitive binding assay and an ANP-induced cyclic GMP (cGMP) accumulation assay.
Competitive Radioligand Binding Assay
This assay determines the ability of a test compound, such as this compound, to compete with a radiolabeled ligand for binding to the ANP receptor.
Materials:
-
Cell membranes expressing ANP receptors (e.g., from bovine adrenal cortex)
-
Radiolabeled ANP (e.g., ¹²⁵I-ANP)
-
Unlabeled this compound and/or HS-142-1
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a dilution series of the unlabeled competitor (this compound or HS-142-1) in binding buffer.
-
In a microplate, combine the cell membranes, a fixed concentration of radiolabeled ANP, and varying concentrations of the unlabeled competitor.
-
Include control wells for total binding (radiolabeled ANP and membranes only) and non-specific binding (radiolabeled ANP, membranes, and a high concentration of unlabeled ANP).
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor concentration and determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
ANP-Induced cGMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit the production of the second messenger cGMP in response to ANP stimulation.
Materials:
-
Cultured cells expressing ANP receptors (e.g., vascular smooth muscle cells or bovine aortic endothelial cells)[1][3]
-
Atrial Natriuretic Peptide (ANP)
-
This compound and/or HS-142-1
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Seed the cells in a multi-well plate and grow to near confluence.
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound or HS-142-1) in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of ANP for a specific time (e.g., 10-15 minutes).
-
Terminate the reaction by removing the medium and lysing the cells with the provided lysis buffer.
-
Measure the intracellular cGMP concentration in the cell lysates using a cGMP EIA kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the cGMP concentration against the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the ANP-stimulated cGMP production.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: ANP Signaling Pathway and Antagonism by this compound and HS-142-1.
Caption: Workflow for this compound's Experimental Validation.
References
- 1. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable expression of natriuretic peptide receptors: effects of HS-142-1, a non-peptide ANP antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of atrial natriuretic peptide-induced cyclic GMP accumulation in the bovine endothelial cells with anti-atrial natriuretic peptide receptor antiserum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bradykinin B2 Receptor Antagonists: Icatibant and Anatibant
An Important Clarification on Anantin: Initial interest in a comparative study between this compound and icatibant (B549190) in the kinin system must be addressed with a critical clarification. Scientific literature identifies this compound as a competitive antagonist of the atrial natriuretic factor (ANF) receptor[1][2][3]. Its mechanism of action is centered on the ANF signaling pathway, not the kinin system. In contrast, icatibant is a well-established selective antagonist of the bradykinin (B550075) B2 receptor[2][4]. Due to these fundamentally different molecular targets and pathways, a direct comparative study of this compound and icatibant within the kinin system is not scientifically relevant.
Therefore, to provide a valuable and accurate comparative guide for researchers, scientists, and drug development professionals, this document will compare icatibant with another pertinent bradykinin B2 receptor antagonist, anatibant (B1667384) . Both icatibant and anatibant are significant tools in the study of the kinin system, and their comparison offers practical insights for research and development.
Performance Comparison of Bradykinin B2 Receptor Antagonists
This section presents quantitative data on the binding affinities and functional potencies of icatibant and anatibant. The data has been compiled from various in vitro studies. It is important to note that direct comparisons are most accurate when data is generated from head-to-head studies under identical experimental conditions. Where such data is not available, results from different studies are presented with their respective contexts.
| Compound | Receptor | Assay Type | Species/Cell Line | Parameter | Value (nM) | Reference(s) |
| Icatibant | B2R | Radioligand Binding ([³H]BK) | Human (recombinant CHO cells) | Kᵢ | 0.081 | [1] |
| B2R | Radioligand Binding ([³H]BK) | Human (synoviocytes) | Kᵢ | 0.066 | [1] | |
| B2R | Calcium Mobilization | Human (recombinant CHO cells) | Kₑ | 2.81 | ||
| B2R | Umbilical Vein Contraction | Human | pA₂ (nM) | 8.71 | ||
| Anatibant | B2R | Radioligand Binding | Not Specified | Kᵢ | Not Specified | |
| B2R | Functional Assay | Not Specified | pA₂ | 8.8 |
Note: pA₂ is a measure of the potency of an antagonist. A higher pA₂ value indicates a more potent antagonist.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental procedures, the following diagrams illustrate the bradykinin B2 receptor signaling pathway and a typical experimental workflow for evaluating B2 receptor antagonists.
References
- 1. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B₂ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Validating the Purity of Synthesized Anantin and its Alternatives
For researchers, scientists, and drug development professionals engaged in the study of atrial natriuretic factor (ANF) antagonists, the purity of synthesized peptides is of paramount importance. This guide provides an objective comparison of analytical methodologies for validating the purity of synthesized anantin, a potent cyclic peptide ANF antagonist, and its alternatives. By presenting supporting experimental data protocols and visual workflows, this document aims to facilitate informed decisions in the selection and validation of these critical research compounds.
This compound, a 17-amino acid cyclic peptide, acts as a competitive antagonist of the ANF receptor, thereby inhibiting ANF-induced intracellular cyclic guanosine (B1672433) monophosphate (cGMP) accumulation.[1][2] Its purity is crucial for accurate biological and pharmacological studies. This guide will delve into the primary analytical techniques for assessing the purity of synthesized this compound and compare it with other known ANF antagonists.
Comparative Purity Analysis
The purity of synthesized peptides is a critical factor influencing experimental reproducibility and the reliability of structure-activity relationship (SAR) studies. Impurities, which can include deletion sequences, incompletely deprotected peptides, or diastereomers, can significantly impact the biological activity and interpretation of results. While direct comparative studies on the purity of this compound and its alternatives are scarce in publicly available literature, we can compile typical purity data from commercial suppliers and published research to provide a comparative overview.
Table 1: Comparison of Purity and Key Characteristics of ANF Antagonists
| Compound | Type | Typical Purity (%) | Molecular Weight (Da) | Key Features |
| This compound | Cyclic Peptide | >95 | 1871.0 | A naturally occurring cyclic polypeptide from Streptomyces coerulescens.[1] |
| A71915 | Peptide Analogue | >99 | Not specified | A highly potent and competitive ANP receptor A (NPR-A) antagonist.[3] |
| HS-142-1 | Non-peptide | Not specified | Not applicable | A non-peptide antagonist of microbial origin.[4][5] |
| ANP Analogues | Linear/Cyclic Peptides | >90 to >98 | Varies | Synthetic analogues of the endogenous atrial natriuretic peptide.[6][7] |
Experimental Protocols for Purity Validation
Accurate determination of peptide purity relies on a combination of orthogonal analytical methods. The most common and robust techniques for validating the purity of synthesized this compound and its alternatives are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for assessing the purity of synthetic peptides by separating the target peptide from its impurities based on hydrophobicity.[8]
Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and a data acquisition and processing system.[8]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[9]
-
-
Gradient: A linear gradient from 5% to 65% of Mobile Phase B over 30 minutes is a common starting point for peptide separations. The gradient can be optimized based on the specific peptide's retention characteristics.[10]
-
Flow Rate: 1.0 mL/min for a 4.6 mm internal diameter column.[8]
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (if the peptide contains aromatic amino acids like Trp or Tyr).[9]
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter before injection.
-
Data Analysis: Purity is calculated as the area of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the synthesized peptide by determining its molecular weight with high accuracy. It is often coupled with HPLC (LC-MS) to identify the components of each peak in the chromatogram.[11]
Protocol:
-
Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Sample Preparation: The sample is typically introduced directly from the HPLC eluent or prepared by dissolving the peptide in a suitable volatile solvent.
-
Data Analysis: The observed molecular weight is compared to the theoretical molecular weight of the target peptide. Fragmentation analysis (MS/MS) can be used to confirm the amino acid sequence.[12][13]
Amino Acid Analysis (AAA)
Amino Acid Analysis is a quantitative method used to determine the amino acid composition of the peptide and to calculate the net peptide content (the actual amount of peptide in a lyophilized sample, excluding counter-ions and water).[14][15][16]
Protocol:
-
Hydrolysis: The peptide is hydrolyzed into its constituent amino acids by heating in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.[17]
-
Derivatization: The free amino acids are derivatized with a reagent (e.g., phenylisothiocyanate - PITC) to make them detectable by UV or fluorescence.[16]
-
Separation and Quantification: The derivatized amino acids are separated by ion-exchange chromatography or RP-HPLC and quantified by comparing their peak areas to those of known standards.
-
Data Analysis: The molar ratios of the amino acids are calculated and compared to the theoretical composition of the peptide. The net peptide content is determined by comparing the total amount of quantified amino acids to the initial weight of the sample.
Enantiomeric Purity Analysis
For synthetic peptides, it is crucial to determine the enantiomeric purity to ensure that no racemization has occurred during synthesis, as the presence of D-amino acid impurities can affect the peptide's biological activity.[18][19]
Protocol:
-
Instrumentation: Chiral High-Performance Liquid Chromatography (chiral HPLC) or Gas Chromatography (GC) system coupled with a mass spectrometer.[18]
-
Sample Preparation: The peptide is hydrolyzed into its constituent amino acids. For GC-MS analysis, the amino acids are then derivatized to make them volatile.
-
Separation: The derivatized amino acids are separated on a chiral column that can distinguish between L- and D-enantiomers.
-
Data Analysis: The percentage of each D-amino acid is determined by comparing its peak area to the total peak area of both enantiomers.
Visualizing the Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for purity validation and the signaling pathway of ANF antagonists.
Conclusion
References
- 1. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological profile of HS-142-1, a novel nonpeptide atrial natriuretic peptide antagonist of microbial origin. I. Selective inhibition of the actions of natriuretic peptides in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HS-142-1, a potent antagonist of natriuretic peptides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomatik.com [biomatik.com]
- 7. 心房性ナトリウム利尿ペプチド, ヒト ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. hplc.eu [hplc.eu]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Chapter 7 Mass spectrometry | Omics Data Analysis [uclouvain-cbio.github.io]
- 12. youtube.com [youtube.com]
- 13. Filtering of MS/MS data for peptide identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amino Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 16. Analytical methods and Quality Control for peptide products [biosynth.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Anantin: A Procedural Guide for Laboratory Professionals
It is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier and to contact your institution's Environmental Health and Safety (EHS) department for specific guidance before handling and disposing of Anantin.
Core Principles for this compound Waste Management
Given that this compound is a bioactive peptide, all waste containing this compound, including pure substance, solutions, contaminated labware (e.g., pipette tips, gloves, vials), and spill cleanup materials, should be treated as potentially hazardous chemical waste. Cross-contamination with other waste streams must be avoided.
This compound: Key Data for Handling and Disposal
A thorough understanding of a compound's properties is fundamental to its safe management. The following table summarizes key quantitative data for this compound.[1][2][3][4]
| Property | Value |
| Molecular Formula | C₉₀H₁₁₁N₂₁O₂₄[1][3] |
| Molecular Weight | 1871.0 g/mol [1][3] |
| Appearance | Not explicitly stated, but peptides are typically powders |
| Solubility | Soluble in 50 mM acetic acid (1 mg/ml) and 50% TFA (0.5 mg/ml)[5] |
| Storage Temperature | Room temperature in continental US; may vary elsewhere[6] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol provides a detailed methodology for the safe disposal of this compound waste. This procedure is designed to minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (double gloving is recommended)
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused powder, weighing papers, and contaminated consumables (e.g., pipette tips, microfuge tubes), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
3. Waste Container Labeling: All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of waste generation
4. Storage of Waste: Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:
-
Under the direct control of laboratory personnel
-
Away from general laboratory traffic
-
In secondary containment to prevent the spread of potential spills
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.
-
Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.
Spill and Decontamination Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the necessary protective equipment.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the substance. For solid spills, carefully sweep the material to avoid generating dust.
-
Collect Cleanup Materials: Place all contaminated absorbent materials and any contaminated PPE into a sealed, properly labeled hazardous waste container.
-
Decontaminate Surfaces: Clean the affected area with an appropriate solvent or detergent solution, and collect the rinsate as hazardous waste.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity. | Semantic Scholar [semanticscholar.org]
- 2. This compound (linear sequence) peptide [novoprolabs.com]
- 3. This compound--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocat.com [biocat.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
